LNA-guanosine 3'-CE phosphoramidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C44H53N8O8P |
|---|---|
Peso molecular |
852.9 g/mol |
Nombre IUPAC |
N'-[9-[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53) |
Clave InChI |
ACJXYPZQPQPGNE-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
LNA-Guanosine 3'-CE Phosphoramidite: A Deep Dive into Structure, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) technology has emerged as a powerful tool in molecular biology, diagnostics, and therapeutic applications. The incorporation of LNA monomers into oligonucleotides confers remarkable properties, primarily due to the unique structural feature of the LNA nucleotide. This guide provides a comprehensive overview of LNA-Guanosine 3'-CE Phosphoramidite (B1245037), a key building block in the synthesis of LNA-modified oligonucleotides. We will delve into its core structure, physicochemical properties, and the experimental protocols for its use, presenting quantitative data and visual diagrams to facilitate a deeper understanding.
The Core Structure: A Conformational Lock
LNA-Guanosine 3'-CE phosphoramidite is a synthetic nucleoside analogue characterized by a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1][2][3] This covalent linkage "locks" the ribose ring in a C3'-endo conformation, which is the preferred sugar pucker for RNA. This pre-organized structure is the cornerstone of LNA's unique properties. The "CE" in its name refers to the 2-cyanoethyl protecting group on the phosphoramidite moiety, a standard feature in solid-phase oligonucleotide synthesis.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties: Enhanced Performance
The locked conformation of the ribose sugar in LNA-Guanosine imparts several advantageous properties to oligonucleotides, making them superior to conventional DNA and RNA in many applications.
Enhanced Thermal Stability
Oligonucleotides containing LNA monomers exhibit significantly increased thermal stability (melting temperature, Tm) when hybridized to their complementary DNA or RNA targets. This is a direct result of the pre-organized structure of the LNA nucleotide, which reduces the entropic penalty of hybridization. The increase in Tm is typically in the range of +2 to +8 °C per LNA modification.
| Property | Unmodified DNA | LNA-modified Oligonucleotide | Reference |
| Tm Increase per Modification | N/A | +2 to +8 °C |
Increased Nuclease Resistance
The 2'-O, 4'-C methylene bridge sterically hinders the access of nucleases to the phosphodiester backbone, thereby conferring enhanced resistance to enzymatic degradation. This increased stability is a critical attribute for in vivo applications such as antisense therapy and diagnostics. The level of nuclease resistance can be modulated by the number and position of LNA monomers within the oligonucleotide.
| Oligonucleotide Type | Relative Nuclease Resistance | Reference |
| Unmodified DNA | Low | |
| LNA-modified Oligonucleotide | High |
High Binding Affinity and Specificity
The locked conformation of LNA nucleotides leads to a higher binding affinity (lower Kd) for complementary sequences compared to their unmodified counterparts. This allows for the use of shorter oligonucleotides while maintaining strong and specific binding. Furthermore, LNA-modified oligonucleotides exhibit exceptional mismatch discrimination, making them highly suitable for applications requiring high specificity, such as SNP genotyping and allele-specific PCR.
Experimental Protocols: Synthesis of LNA-Modified Oligonucleotides
This compound is readily incorporated into oligonucleotides using standard automated solid-phase synthesis protocols with minor modifications. The general workflow is outlined below.
Materials and Reagents
-
This compound
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
-
Anhydrous acetonitrile
Automated Solid-Phase Synthesis Cycle
The synthesis cycle for incorporating an LNA-Guanosine monomer is largely the same as for standard phosphoramidites, with adjustments to the coupling and oxidation steps.
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
Detailed Steps:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treatment with an acid (e.g., trichloroacetic acid).
-
Coupling: The this compound, activated by a suitable activator, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time (e.g., 3-15 minutes) is generally recommended for LNA phosphoramidites compared to standard DNA phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent. Note: A longer oxidation time may be required for LNA-containing oligonucleotides.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the nucleobases and the phosphate backbone) are removed by treatment with a cleavage/deprotection solution.
-
Purification: The crude LNA-modified oligonucleotide is purified using standard techniques such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Applications in Research and Drug Development
The unique properties of LNA-modified oligonucleotides have led to their widespread use in a variety of applications:
-
Antisense Technology: LNA's high binding affinity and nuclease resistance make it an ideal modification for antisense oligonucleotides, which are designed to modulate gene expression.
-
Diagnostics and Probes: LNA-based probes and primers are used in various diagnostic assays, including qPCR, FISH, and microarrays, where their high specificity and melting temperature are advantageous.
-
SNP Genotyping: The excellent mismatch discrimination of LNA allows for the reliable detection of single nucleotide polymorphisms.
-
RNA Interference (RNAi): LNA modifications can be incorporated into siRNAs to enhance their stability and reduce off-target effects.
-
Aptamers: The conformational rigidity and nuclease resistance of LNA can be exploited in the development of highly stable and specific aptamers.
References
The Core Mechanism of LNA®-Guanosine Phosphoramidite: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide elucidates the mechanism of action of LNA® (Locked Nucleic Acid)-guanosine phosphoramidite (B1245037). This document provides a comprehensive overview of its biophysical properties, mechanism of action in antisense applications, and key experimental protocols, supported by quantitative data and visual diagrams.
Introduction to LNA® Technology
Locked Nucleic Acid (LNA) represents a class of nucleic acid analogs wherein the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[1] This structural constraint pre-organizes the sugar into an RNA-like C3'-endo conformation, which has profound effects on the properties of oligonucleotides incorporating these modifications.[2] LNA®-guanosine phosphoramidite is the building block used in solid-phase oligonucleotide synthesis to incorporate an LNA-modified guanosine (B1672433) into a custom DNA or RNA sequence.[3][4] These modified oligonucleotides have emerged as powerful tools in research and are a cornerstone of several therapeutic strategies, particularly in the realm of antisense technology.
Biophysical Properties and Mechanism of Action
The locked structure of the LNA monomer imparts several advantageous biophysical properties to oligonucleotides, primarily by enhancing the strength of base stacking interactions and organizing the phosphate (B84403) backbone.[5]
Enhanced Thermal Stability and Binding Affinity
A hallmark of LNA-modified oligonucleotides is their unprecedented thermal stability when hybridized with complementary DNA or RNA strands.[1] This is quantified by a significant increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates. The incorporation of a single LNA monomer can elevate the Tm by as much as 1.5 to 9.6°C per modification, with the exact value being sequence-dependent.[6][7] This enhanced affinity is critical for the efficacy of LNA-based antisense oligonucleotides (ASOs), as it allows for the design of shorter, more specific oligos that bind robustly to their target RNA.
Nuclease Resistance
Standard DNA and RNA oligonucleotides are rapidly degraded by nucleases present in serum and within cells.[8] The modified backbone of LNA confers significant resistance to nuclease degradation.[5][9] Oligonucleotides fully composed of LNA are highly nuclease-resistant, and even chimeric structures with LNA in the flanking regions show substantially increased stability and prolonged half-lives in biological fluids compared to their unmodified counterparts.[9][10]
Mechanism of Action in Antisense Oligonucleotides
The primary mechanism of action for LNA-modified antisense oligonucleotides, particularly "gapmers," is the recruitment of RNase H.[11] RNase H is an endogenous enzyme that specifically recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex.[11]
LNA Gapmer Design: A typical LNA gapmer ASO consists of a central "gap" of 7-10 DNA monomers flanked by "wings" of 2-5 LNA-modified nucleotides.[6] The LNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is necessary for the recognition and activation of RNase H upon binding to the target mRNA.[6]
The logical workflow for LNA gapmer ASO action is as follows:
Quantitative Data Summary
The following tables summarize the quantitative impact of LNA modification on key biophysical and activity parameters.
Table 1: Impact of LNA Modification on Oligonucleotide Melting Temperature (Tm)
| Oligonucleotide Sequence (Modification) | Target Type | Tm (°C) | ΔTm per LNA (°C) | Reference |
| 18mer DNA | RNA | 55.0 | N/A | [6] |
| 18mer (2 LNA wings, 3 LNA each) | RNA | 68.0 | +2.2 | [6] |
| 18mer (4 isolated LNA) | RNA | 71.0 | +4.0 | [6] |
| 14mer DNA/RNA | RNA | 48.2 | N/A | [7] |
| 14mer (1 LNA-T) | RNA | 55.1 | +6.9 | [7] |
Table 2: In Vitro Potency of LNA-Modified Antisense Oligonucleotides
| Oligonucleotide Type | Target | Assay | IC50 (nM) | Reference |
| Phosphodiester ODN | NF-κB | Gel Shift Competition | >1000 | [12] |
| LNA-modified ODN (C1+B) | NF-κB | Gel Shift Competition | 9.67 | [12] |
| LNA-modified ODN (B+C3) | NF-κB | Gel Shift Competition | 13.78 | [12] |
Table 3: Nuclease Stability of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Medium | Half-life | Reference |
| Unmodified DNA ODN | Mouse Serum | < 1 hour | [9] |
| Full LNA Phosphodiester ODN | Mouse Serum | > 2 hours | [9] |
| 2'-MOE modified ASO | Mouse Liver | ~160 hours | [10] |
| LNA-modified ASO | Mouse Liver | Similar to 2'-MOE | [10][13] |
Experimental Protocols
Oligonucleotide Synthesis with LNA®-Guanosine Phosphoramidite
The synthesis of LNA-containing oligonucleotides is performed on an automated solid-phase DNA synthesizer using phosphoramidite chemistry. The LNA-guanosine phosphoramidite typically utilizes a dimethylformamidine (dmf) protecting group on the exocyclic amine of guanine.[4][5]
Protocol:
-
Solid Support: Start with a Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group using an acid solution (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the LNA-guanosine phosphoramidite with an activator (e.g., 5-benzylmercaptotetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 250 seconds) is recommended for sterically hindered LNA phosphoramidites compared to standard DNA amidites.[5]
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.
-
Iteration: Repeat the cycle of deblocking, coupling, capping, and oxidation for each subsequent nucleotide in the sequence.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all remaining protecting groups (from the nucleobases and phosphate backbone) using a concentrated ammonia (B1221849) solution at an elevated temperature.
-
Purification: Purify the full-length oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC).
Melting Temperature (Tm) Analysis
Objective: To determine the thermal stability of an LNA-modified oligonucleotide duplexed with its complementary DNA or RNA target.
Methodology:
-
Sample Preparation: Anneal the LNA-modified oligonucleotide with its complementary strand in a 1:1 molar ratio in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[14]
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Measurement: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).[14]
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is determined as the temperature at the maximum of the first derivative of this curve, which corresponds to the midpoint of the transition from duplex to single strands.[15]
In Vitro RNase H Cleavage Assay
Objective: To assess the ability of an LNA gapmer to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation: Synthesize a target RNA, often labeled with a fluorescent dye (e.g., 5'-FAM) or a radioisotope for visualization.[14]
-
Hybridization: Anneal the LNA gapmer ASO with the labeled target RNA in an appropriate buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5) by heating to 90°C for 2 minutes and then slowly cooling to room temperature.[14]
-
Enzymatic Reaction: Initiate the cleavage reaction by adding recombinant human RNase H1 and a reaction buffer containing MgCl₂ (e.g., final concentrations of 75 mM KCl, 50 mM Tris-HCl, 3 mM MgCl₂, 10 mM DTT, pH 8.3).[14] Incubate at 37°C for a defined period (e.g., 30 minutes).[14]
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.[16]
-
Analysis: Analyze the reaction products using denaturing polyacrylamide gel electrophoresis (PAGE). Cleavage of the RNA target will result in the appearance of shorter, faster-migrating fragments on the gel.
Serum Stability Assay
Objective: To evaluate the resistance of an LNA-modified oligonucleotide to degradation by nucleases in serum.
Methodology:
-
Incubation: Incubate a known amount of the LNA-modified oligonucleotide (e.g., 50 pmol) in a solution containing serum (e.g., 50% Fetal Bovine Serum or human serum) at 37°C.[17]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Oligonucleotide Recovery: Stop the degradation by adding a dissociation buffer and recover the oligonucleotide, for example, by methanol-chloroform extraction.[18]
-
Analysis: Analyze the recovered samples by PAGE. The amount of full-length, intact oligonucleotide remaining at each time point is quantified by densitometry.
-
Half-life Calculation: Determine the half-life (t1/2) of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time and fitting the data to an exponential decay curve.[18]
Considerations for Drug Development: The Hepatotoxicity Mechanism
While the high affinity of LNA ASOs enhances potency, it has also been linked to a higher propensity for hepatotoxicity in animal models.[19] This toxicity is not typically related to the degradation products of the LNA monomers but rather to the intact ASO.[19] The mechanism is understood to be RNase H1-dependent and involves the promiscuous, off-target degradation of unintended, very long pre-mRNA transcripts.[19][20] The high affinity of the LNA wings can lead to hybridization with partially complementary sequences within these long transcripts, forming substrates for RNase H1 cleavage. This widespread, unintended RNA degradation can lead to cellular stress and liver injury, a phenomenon described as "death by a thousand cuts."[20]
This understanding is crucial for the design of safer LNA-based therapeutics, emphasizing the need for careful sequence selection and in silico screening to minimize potential off-target hybridization events.
Conclusion
LNA®-guanosine phosphoramidite is a powerful chemical tool that enables the synthesis of oligonucleotides with superior biophysical properties. The core mechanism of action for LNA-based antisense gapmers relies on their high affinity for target RNA and the subsequent recruitment of RNase H to mediate RNA degradation. This results in potent and specific gene silencing. The quantitative data and detailed protocols provided in this guide offer a foundational resource for researchers and drug developers aiming to harness the potential of LNA technology for both basic research and therapeutic applications. Careful consideration of design principles, particularly in relation to minimizing RNase H1-dependent off-target effects, is paramount for the successful development of safe and effective LNA-based drugs.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. LNA Phosphoramidites [qiagen.com]
- 4. libpubmedia.co.uk [libpubmedia.co.uk]
- 5. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gas phase thermal denaturation of an oligonucleotide duplex and its complexes with minor groove binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. glenresearch.com [glenresearch.com]
- 15. Analysis of thermal melting curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BioKB - Publication [biokb.lcsb.uni.lu]
role of methylene bridge in LNA guanosine stability
An In-depth Technical Guide on the Core Role of the Methylene (B1212753) Bridge in LNA Guanosine (B1672433) Stability
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented thermal stability, binding affinity, and nuclease resistance to oligonucleotides. The foundational element of LNA's unique properties is the 2'-O, 4'-C methylene bridge, which conformationally locks the ribose sugar moiety. This guide provides a detailed technical examination of the methylene bridge's role in the stability of LNA guanosine. It covers the structural and thermodynamic principles, presents quantitative data on stability enhancement, details key experimental protocols for synthesis and characterization, and visualizes the underlying mechanisms and workflows.
Introduction to LNA Guanosine
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is chemically locked by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural modification forces the sugar into a rigid C3'-endo (North-type) conformation, which is characteristic of A-form RNA duplexes.[2][3] LNA guanosine, a key component in many LNA-based applications, incorporates this feature, leading to remarkable properties that are highly advantageous for therapeutics and diagnostics.[4] The primary consequence of this "locked" structure is a significant increase in the stability of duplexes formed with complementary DNA and RNA strands.[1][5]
The Methylene Bridge: The Core of LNA Guanosine Stability
The introduction of the 2'-O, 4'-C methylene bridge is the defining feature of LNA technology and the primary determinant of its enhanced stability. Its role can be understood through several key physicochemical principles.
Conformational Pre-organization and Entropic Advantage
In standard DNA, the deoxyribose sugar is flexible and exists in an equilibrium between C2'-endo (B-form DNA) and C3'-endo (A-form DNA) conformations. For hybridization to occur, the single-stranded DNA must adopt the correct sugar pucker to form a stable duplex. This conformational change carries an entropic penalty.
The methylene bridge in LNA guanosine eliminates this flexibility by locking the ribose in the C3'-endo conformation.[6][7] This pre-organizes the sugar backbone into an A-type helical geometry, which is ideal for binding to RNA targets.[8] By reducing the conformational freedom of the single strand, the entropic cost of duplex formation is significantly lowered, contributing to a more favorable free energy of hybridization.[9]
Enhanced Base Stacking and Enthalpic Contribution
The rigid C3'-endo conformation imposed by the methylene bridge optimizes the local geometry for improved base stacking interactions within the duplex.[5] This enhanced stacking between the LNA guanosine and its neighboring bases leads to a more favorable enthalpic contribution to the overall stability of the helix.[10] The combination of this improved enthalpic gain and the reduced entropic penalty results in the characteristically high thermal stability of LNA-containing duplexes.[11]
Increased Nuclease Resistance
The bicyclic structure created by the methylene bridge provides significant steric hindrance, which protects the phosphodiester backbone from cleavage by nucleases.[1] Oligonucleotides containing LNA guanosine exhibit substantially longer half-lives in biological fluids compared to unmodified DNA or RNA, a critical feature for in vivo therapeutic applications.[4][12]
Quantitative Data on Stability Enhancement
The incorporation of LNA guanosine into oligonucleotides leads to quantifiable improvements in thermodynamic stability and nuclease resistance.
Table 1: Thermodynamic Stability of LNA-Modified Duplexes
| Modification Type | Effect on Melting Temperature (Tm) per LNA monomer | Change in Enthalpy (ΔH°) | Change in Entropy (ΔS°) | Reference(s) |
| Single LNA incorporation | +2 to +10°C (vs. RNA) | Favorable (more negative) | Unfavorable (more negative) | [1][13] |
| Single LNA incorporation | +3 to +9.6°C (vs. DNA/RNA) | Favorable (more negative) | Unfavorable (more negative) | [13][14] |
| LNA Purines (A, G) | Generally provide more stability when flanked by purine (B94841) neighbors | Sequence-dependent | Sequence-dependent | [10] |
| LNA Pyrimidines (C, T) | Generally contribute more stability than LNA purines | Sequence-dependent | Sequence-dependent | [10] |
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides
| Oligonucleotide Type | Nuclease Source | Half-life (t1/2) | Key Finding | Reference(s) |
| LNA/DNA/LNA gapmer | Human serum | > 24 hours | Significantly more stable than 2'-O-methyl gapmers (t1/2 = 12h) and phosphorothioates. | [12] |
| Fully modified LNA | 3'-exonuclease (SVPD) | Complete stability reported | LNA modification at the 3'-end provides significant protection against exonucleolytic degradation. | [1] |
Key Experimental Protocols
Synthesis of LNA Guanosine Phosphoramidite (B1245037)
The synthesis of LNA nucleosides is a multi-step process. Convergent strategies are commonly employed, which involve the synthesis of a key sugar intermediate that is later coupled with a nucleobase.[6]
Methodology Outline:
-
Starting Material: The synthesis often begins with a readily available sugar, such as D-glucose or diacetone-α-d-allose.[6][15]
-
Formation of the Bicyclic Sugar: A series of protection, activation, and cyclization reactions are performed to create the key 2'-O, 4'-C methylene-bridged furanose intermediate.
-
Glycosylation: The protected guanine (B1146940) base is coupled to the bicyclic sugar intermediate using a modified Vorbrüggen procedure, which ensures stereoselective coupling.[6]
-
Protecting Group Manipulation: The resulting nucleoside undergoes a series of reactions to install the necessary protecting groups for oligonucleotide synthesis: a 5'-dimethoxytrityl (DMTr) group for acid-labile protection and an N-acyl group (e.g., isobutyryl) for the exocyclic amine of guanine.
-
Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety, making the monomer ready for use in automated oligonucleotide synthesis.[15]
Automated Solid-Phase Oligonucleotide Synthesis
LNA guanosine phosphoramidites are fully compatible with standard phosphoramidite chemistry used in automated DNA/RNA synthesizers.[14][16]
Methodology Outline:
-
Support: Synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass, CPG).
-
Cycle of Synthesis (for each monomer addition):
-
De-blocking: The 5'-DMTr protecting group of the support-bound nucleoside is removed with an acid (e.g., trichloroacetic acid).
-
Coupling: The LNA guanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Cleavage and Deprotection: After the final monomer is added, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and phosphate backbone) are removed using a strong base (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: The final product is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Thermal Melting (Tm) Analysis
This experiment measures the temperature at which 50% of the oligonucleotide duplex dissociates into single strands, providing a direct measure of its thermal stability.
Methodology Outline:
-
Sample Preparation: Complementary oligonucleotide strands (one containing LNA guanosine) are mixed in equimolar amounts in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM NaCl, pH 7.0).[17][18] The final duplex concentration is typically around 1-2 µM.[13][18]
-
Instrumentation: A UV-VIS spectrophotometer equipped with a temperature controller is used.[13]
-
Measurement: The absorbance of the sample at 260 nm is monitored as the temperature is slowly increased (e.g., 1°C/min) from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C).[18]
-
Data Analysis: The melting temperature (Tm) is determined as the peak of the first derivative of the melting curve (absorbance vs. temperature). Thermodynamic parameters (ΔH°, ΔS°) can be derived by analyzing the shape of the melting curve.[11]
Structural Analysis: NMR Spectroscopy and X-ray Crystallography
These techniques provide high-resolution structural information on LNA-containing duplexes.
-
NMR Spectroscopy Protocol:
-
Sample Preparation: A concentrated sample (~0.5-1.0 mM) of the purified LNA-containing oligonucleotide duplex is prepared in a suitable buffer, often in D₂O.[19]
-
Data Acquisition: A suite of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer to assign proton, carbon, and phosphorus resonances.[8][20]
-
Structure Calculation: Distance restraints derived from NOESY spectra and torsion angle restraints are used in molecular dynamics and simulated annealing protocols to calculate a family of 3D structures consistent with the NMR data.[8]
-
-
X-ray Crystallography Protocol:
-
Crystallization: The purified LNA-containing oligonucleotide is screened against a wide range of crystallization conditions (buffers, precipitants, salts) using techniques like hanging drop or sitting drop vapor diffusion to obtain diffraction-quality crystals.[9][21]
-
Data Collection: Crystals are cryo-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[22][23]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. A molecular model is built into the map and refined to yield a high-resolution 3D structure of the LNA duplex.[9]
-
Visualizations of Core Concepts and Workflows
Caption: Structure of LNA guanosine with its methylene bridge locking the ribose in a C3'-endo conformation, contrasted with the flexible equilibrium in DNA guanosine.
Caption: Logical workflow showing how the methylene bridge enhances duplex stability through favorable thermodynamics.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally restricted nucleotides as a probe of structure–function relationships in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Locked nucleic acid (LNA) recognition of RNA: NMR solution structures of LNA:RNA hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis and investigation of deoxyribonucleic acid/locked nucleic acid chimeric molecular beacons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 19. chemrxiv.org [chemrxiv.org]
- 20. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The crystal structure of an ‘All Locked’ nucleic acid duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystallization and X-ray diffraction analysis of an ‘all-locked’ nucleic acid duplex derived from a tRNASer microhelix - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aps.anl.gov [aps.anl.gov]
Unlocking the A-Form: A Technical Guide to the C3'-Endo Conformation of LNA Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA) nucleosides represent a significant advancement in oligonucleotide-based therapeutics and diagnostics. Their enhanced binding affinity and specificity are primarily attributed to a conformational pre-organization of the sugar moiety. This guide provides an in-depth technical exploration of the core principle behind LNA's properties: the C3'-endo conformation. We will delve into the structural basis, thermodynamic consequences, and the experimental methodologies used to characterize this pivotal feature.
The Structural Core: The Methylene (B1212753) Bridge and the C3'-Endo Pucker
At the heart of an LNA nucleotide lies a structural modification that distinguishes it from its natural DNA and RNA counterparts: a methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar.[1] This bridge "locks" the furanose ring into a specific conformation known as the C3'-endo (or North-type) pucker.[2][3] This is in contrast to the conformational flexibility of the deoxyribose sugar in DNA, which predominantly exists in a C2'-endo (South-type) pucker.[4] The C3'-endo conformation is characteristic of A-form nucleic acid duplexes, which are wider and shorter than the more common B-form DNA.[4]
The rigid C3'-endo conformation pre-organizes the LNA nucleotide for binding to its complementary strand, reducing the entropic penalty associated with duplex formation.[5] This pre-organization, coupled with improved base stacking, leads to a significant increase in the thermal stability of LNA-containing duplexes.[3][5]
Thermodynamic Consequences of the C3'-Endo Conformation
The locked C3'-endo conformation of LNA nucleosides has profound effects on the thermodynamics of duplex formation. The incorporation of LNA monomers into DNA or RNA oligonucleotides leads to a significant increase in the melting temperature (Tm) of the resulting duplexes.[6][7] This increase in thermal stability is a direct consequence of a more favorable enthalpy (ΔH°) and a less unfavorable entropy (ΔS°) of hybridization.[1]
The magnitude of the Tm increase is dependent on the number, position, and sequence context of the LNA modifications.[6][8] Generally, each LNA modification can increase the Tm by 2-8°C.[7]
Quantitative Data on LNA-Induced Thermal Stability
The following tables summarize the thermodynamic parameters for LNA-modified oligonucleotides, illustrating the impact of LNA on duplex stability.
Table 1: Thermodynamic Parameters for Single LNA-T Incorporation
| Sequence (5'-3') | Modification | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Tm (°C) | ΔTm (°C) |
| GCA TTT GCA | DNA | -59.6 | -165.4 | -10.6 | 41.5 | - |
| GCA TL T GCA | LNA-T | -64.2 | -176.8 | -11.9 | 48.5 | +7.0 |
Data adapted from relevant studies. L represents an LNA-modified thymidine.
Table 2: Effect of Number and Position of LNA-A Modifications on Tm
| Oligonucleotide Sequence (5' to 3') | Number of LNAs | Tm (°C) | ΔTm per LNA (°C) |
| C T T A A A T T T T C T T G A A T | 0 | 53.5 | - |
| C T T A A A T T T T L T T G A A T | 1 | 59.8 | 6.3 |
| C T T A A A T T L T T L T G A A T | 2 | 64.2 | 5.4 |
| C T L A A A T T L T T L T G A A T | 3 | 68.1 | 4.9 |
| L T L A A A T L T L T L T G A A T | 5 | 74.5 | 4.2 |
Data adapted from a systematic study on the effect of LNA incorporation. L represents an LNA-modified adenosine.[8]
Experimental Protocols for Characterization
A suite of biophysical techniques is employed to characterize the conformational and thermodynamic properties of LNA nucleosides.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of nucleic acids in solution, including the sugar pucker conformation.
Protocol for Sugar Pucker Analysis:
-
Sample Preparation: Dissolve the purified LNA-containing oligonucleotide in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H₂O/10% D₂O or 100% D₂O.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To assess overall sample purity and folding.
-
2D DQF-COSY (Double-Quantum-Filtered Correlation Spectroscopy): To measure the ³J(H1'-H2') coupling constants.[9][10]
-
2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given sugar ring.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton distances, which aids in the overall structure determination.
-
-
Data Analysis and Interpretation of ³J(H1'-H2') Coupling Constants: The magnitude of the ³J(H1'-H2') coupling constant is a direct indicator of the sugar pucker conformation.[9][11]
-
Small ³J(H1'-H2') (0-2 Hz): Indicates a predominantly C3'-endo (North) conformation, which is characteristic of LNA nucleosides.[10][11]
-
Large ³J(H1'-H2') (8-10 Hz): Indicates a predominantly C2'-endo (South) conformation.[11]
-
Intermediate values (3-7 Hz): Suggest an equilibrium between the C2'-endo and C3'-endo conformations.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for probing the secondary structure of nucleic acids. The A-form helical structure induced by LNA modifications gives rise to a characteristic CD spectrum.
Protocol for CD Analysis:
-
Sample Preparation: Prepare a solution of the LNA-containing oligonucleotide in a low-salt buffer (e.g., 10 mM sodium phosphate, pH 7.2). The concentration should be in the micromolar range.
-
Data Acquisition:
-
Record a CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).
-
The characteristic CD spectrum for an A-form duplex (indicative of LNA's C3'-endo conformation) shows a positive peak around 260-270 nm and a strong negative peak around 210 nm.
-
-
Thermal Denaturation: Monitor the CD signal at a fixed wavelength (e.g., 260 nm) while increasing the temperature at a controlled rate (e.g., 1°C/min). The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured.[4]
Thermal Denaturation (UV Melting)
This is a standard method to determine the thermal stability (Tm) of nucleic acid duplexes.
Protocol for Thermal Denaturation:
-
Sample Preparation: Prepare duplex samples of the LNA-containing oligonucleotide and its complement in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Data Acquisition:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 or 1.0°C/min).[12]
-
The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).
-
-
Data Analysis: The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve.[13][14]
RNase H Cleavage Assay
LNA oligonucleotides are often designed as "gapmers" with a central DNA gap to elicit RNase H-mediated cleavage of a target RNA.
Protocol for RNase H Cleavage Assay:
-
Substrate Preparation: Anneal the LNA gapmer oligonucleotide to a complementary RNA substrate (often radiolabeled or fluorescently tagged for detection).[15][16]
-
Enzymatic Reaction: Incubate the RNA/LNA duplex with RNase H enzyme in an appropriate reaction buffer at 37°C for a defined period (e.g., 30 minutes).[17][18]
-
Reaction Quenching: Stop the reaction by adding a chelating agent like EDTA.[18]
-
Analysis: Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography or fluorescence imaging.[17]
Synthesis of LNA Phosphoramidites
The building blocks for automated oligonucleotide synthesis are phosphoramidites. The synthesis of LNA phosphoramidites is a crucial step in producing LNA-modified oligonucleotides.
General Synthesis Procedure:
-
Starting Material: Begin with a protected LNA nucleoside.
-
Phosphitylation: React the 3'-hydroxyl group of the LNA nucleoside with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI).[19][20]
-
Purification: The resulting LNA phosphoramidite (B1245037) is typically purified by silica (B1680970) gel chromatography.[2]
-
Automated Synthesis: The purified LNA phosphoramidite is then used in a standard automated DNA/RNA synthesizer following a modified coupling protocol to account for the increased steric bulk of the LNA monomer.[21][22]
LNA in Drug Development: An Integrated Workflow
The unique properties of LNA conferred by the C3'-endo conformation make it a valuable tool in drug development. The following workflow illustrates the key stages in the development of LNA-based therapeutics.
Conclusion
The C3'-endo conformation, rigidly enforced by the methylene bridge, is the cornerstone of LNA technology. This structural constraint leads to a pre-organized A-form helical geometry, resulting in significantly enhanced thermal stability and binding affinity of LNA-modified oligonucleotides. The ability to precisely characterize this conformation and its thermodynamic consequences through techniques like NMR, CD, and thermal denaturation is crucial for the rational design of LNA-based tools for research, diagnostics, and therapeutic applications. As our understanding of the structure-function relationships of LNA continues to grow, so too will its impact on the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 8. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]
- 10. Resolving sugar puckers in RNA excited states exposes slow modes of repuckering dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 16. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 17. RNase H-based cleavage assay to monitor 2′-O-methylation [bio-protocol.org]
- 18. neb.com [neb.com]
- 19. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. glenresearch.com [glenresearch.com]
- 22. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
Unlocking Enhanced Thermal Stability: A Technical Guide to LNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid therapeutics and advanced diagnostics, the quest for oligonucleotides with superior hybridization properties and biostability is paramount. Locked Nucleic Acid (LNA) technology has emerged as a powerful tool to meet these demands. LNA nucleotides are a class of modified RNA analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the molecule in an ideal A-form duplex conformation.[1][][3] This structural rigidity pre-organizes the oligonucleotide for binding to its complementary strand, leading to a significant increase in thermal stability and hybridization affinity.[1][4]
This technical guide provides an in-depth exploration of the thermal stability of LNA-containing oligonucleotides. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing LNA stability, detailed experimental protocols for its assessment, and a clear presentation of quantitative data to inform the design of LNA-based applications.
Core Concepts: The Source of LNA's Enhanced Thermal Stability
The remarkable thermal stability of LNA-containing oligonucleotides stems from the conformational locking of the ribose sugar.[1] This pre-organized N-type (RNA-like) conformation reduces the entropic penalty associated with duplex formation, as the sugar moiety does not need to adopt the correct pucker upon hybridization.[4][5] This results in a more favorable free energy of binding (ΔG°) and, consequently, a higher melting temperature (Tm).[6][7]
The incorporation of LNA monomers into an oligonucleotide can significantly increase the melting temperature (Tm) of the resulting duplex. For each LNA monomer introduced, the Tm can increase by 2-10°C when hybridized to a complementary RNA strand and by 2-8°C for a DNA complement.[1][8][9] This enhanced affinity allows for the design of shorter oligonucleotides that maintain high binding strength, which is particularly advantageous for applications targeting short nucleic acid sequences or for improving specificity.[9]
Quantitative Analysis of Thermal Stability
The impact of LNA modifications on the thermal stability of oligonucleotide duplexes is quantifiable and influenced by several factors, including the number and position of LNA monomers, the sequence context, and the nature of the target strand (DNA or RNA).
Table 1: Increase in Melting Temperature (ΔTm) per LNA Modification
| Target Strand | ΔTm per LNA Monomer (°C) | Reference(s) |
| RNA | +2 to +10 | [1] |
| DNA | +2 to +8 | [9] |
| DNA | +3 to +8 | [10] |
| DNA | +2 to +6 | [8] |
Table 2: Comparative Melting Temperatures (Tm) of LNA-Modified vs. Unmodified Oligonucleotides
| Oligonucleotide Sequence (20-mer) | Number of LNA Modifications | Tm with RNA Complement (°C) | Reference(s) |
| Unmodified DNA | 0 | 59 | [11] |
| LNA-modified Gapmer 1 | 5 | 78 | [11] |
| LNA-modified Gapmer 2 | 3 | 70 | [11] |
| LNA-modified Gapmer 3 | 2 | 65 | [11] |
Note: The specific sequences and positions of LNA modifications in the gapmers from the cited study influence the exact Tm values.
Table 3: Thermodynamic Parameters for Single LNA Incorporation into a DNA Duplex
| LNA Base | Nearest Neighbors (5'-NL N-3') | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) | ΔTm (°C) | Reference(s) |
| A L | TA LA | -5.1 | -12.4 | -1.2 | 7.9 | [6] |
| C L | TC LA | -6.5 | -17.0 | -1.1 | 7.7 | [6] |
| G L | TG LA | -4.4 | -11.1 | -0.9 | 6.2 | [6] |
| T L | AT LA | -6.0 | -15.6 | -1.1 | 7.8 | [6] |
This table presents a selection of data from a comprehensive study. The thermodynamic contributions of LNA are highly sequence-dependent.[6] ΔΔ values represent the change relative to an unmodified DNA duplex.
Key Factors Influencing Thermal Stability
The precise increase in thermal stability conferred by LNA modifications is not uniform and depends on several critical factors:
-
Number of LNA Monomers: Generally, increasing the number of LNA modifications leads to a higher Tm.[11] However, the effect is not always linear, and excessive LNA incorporation can sometimes be detrimental to other properties like solubility or RNase H activity in antisense applications.[12]
-
Position of LNA Monomers: The placement of LNA residues within an oligonucleotide can have a significant impact. Internal LNA modifications tend to have a greater stabilizing effect than those at the termini.[8]
-
Sequence Context: The identity of the neighboring bases (5' and 3') to the LNA monomer significantly influences the thermodynamic contribution of the LNA modification.[6] Purine-LNA-purine contexts, for instance, often exhibit different stability enhancements compared to pyrimidine-LNA-pyrimidine contexts.
-
Target Strand: LNA-containing oligonucleotides generally show a higher affinity and thus a greater Tm increase when hybridized to RNA compared to DNA targets.[1][8] This is attributed to the LNA's locked A-form geometry, which is structurally similar to that of RNA.
Experimental Protocol: UV Melting Analysis for Tm Determination
The most common method for determining the thermal stability of LNA-containing oligonucleotides is UV melting analysis. This technique measures the change in UV absorbance of a nucleic acid duplex as it is heated, causing the strands to dissociate (melt). The melting temperature (Tm) is defined as the temperature at which 50% of the duplexes are dissociated.[13]
Materials
-
Spectrophotometer with a temperature-controlled cuvette holder (e.g., JASCO V-650 or similar)[14]
-
Quartz cuvettes with a defined path length (e.g., 1 cm)[15]
-
Lyophilized LNA-containing and complementary oligonucleotides
-
Melting Buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)[11][14]
-
Nuclease-free water
Procedure
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).
-
Determine the precise concentration of the single-stranded oligonucleotides by measuring their absorbance at 260 nm at a high temperature (e.g., 85°C), where they are fully single-stranded.[14] Use the nearest-neighbor method to calculate extinction coefficients.
-
-
Duplex Annealing:
-
In a microcentrifuge tube, mix equimolar amounts of the LNA-containing oligonucleotide and its complementary strand in the desired final volume of melting buffer. The final oligonucleotide concentration typically ranges from 1 µM to 10 µM.[16][17]
-
Heat the mixture to 95°C for 5 minutes to ensure all strands are dissociated.[14]
-
Allow the solution to cool slowly to room temperature over several hours to facilitate proper duplex formation. Some protocols suggest an overnight cooling period.[14]
-
-
UV Melting Measurement:
-
Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's temperature-controlled holder.
-
Set the spectrophotometer to monitor absorbance at 260 nm (for DNA/RNA duplexes) or 295 nm (for G-quadruplexes).[18][19]
-
Program a temperature ramp, for example, from 20°C to 95°C with a heating rate of 0.5°C to 1°C per minute.[15][20]
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
(Optional but recommended) After the heating ramp, perform a cooling ramp at the same rate to check for hysteresis, which can indicate if the melting process is at equilibrium.
-
-
Data Analysis:
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve or as the temperature at which the absorbance is halfway between the upper and lower baselines of the sigmoid curve.[13][21]
-
Specialized software can be used for more accurate Tm determination and to derive thermodynamic parameters (ΔH°, ΔS°, and ΔG°) from the melting curves using van't Hoff analysis.[14][19]
-
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structural differences between DNA, RNA, and LNA monomers.
Caption: Workflow for determining the melting temperature of LNA oligonucleotides.
Caption: Key factors that modulate the thermal stability of LNA-containing oligonucleotides.
Applications and Implications in Drug Development
The enhanced thermal stability of LNA oligonucleotides has profound implications for therapeutic and diagnostic applications.
-
Antisense Technology: LNA-modified antisense oligonucleotides (ASOs) exhibit higher binding affinity to their target mRNA, leading to improved potency and duration of action.[1][] The increased stability also confers resistance to nuclease degradation, enhancing their in vivo half-life.[1][8]
-
Diagnostics and Probes: LNA-based probes, such as those used in quantitative PCR (qPCR) and in situ hybridization (ISH), offer superior specificity and sensitivity.[10] The ability to use shorter probes with high Tms allows for the discrimination of single-nucleotide polymorphisms (SNPs) and the detection of short microRNAs.[9][22]
-
siRNA Therapeutics: The incorporation of LNA monomers into small interfering RNA (siRNA) duplexes can enhance their thermal stability and nuclease resistance, potentially improving their pharmacokinetic and pharmacodynamic properties.[1]
Conclusion
Locked Nucleic Acid technology offers a robust solution for enhancing the thermal stability and hybridization performance of oligonucleotides. The predictable and significant increase in melting temperature, coupled with improved nuclease resistance, positions LNA as a cornerstone of modern oligonucleotide design for therapeutics and diagnostics. By understanding the core principles of LNA-mediated stabilization, the factors influencing it, and the standardized protocols for its characterization, researchers and drug developers can effectively harness the power of LNA to create next-generation nucleic acid-based tools and therapies.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 9. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 寡核苷酸解链温度 [sigmaaldrich.com]
- 14. UV Melting Analysis [bio-protocol.org]
- 15. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 16. Tm prediction [qiagen.com]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. emeraldcloudlab.com [emeraldcloudlab.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. ias.ac.in [ias.ac.in]
- 22. pubs.acs.org [pubs.acs.org]
The Chemistry of Locked Nucleic Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA) Chemistry
Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented control over the biophysical and therapeutic properties of oligonucleotides.[1] An LNA is a modified RNA nucleotide analog where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms.[2][3] This structural constraint pre-organizes the sugar into a C3'-endo (North) conformation, which is the ideal geometry for forming stable A-type duplexes with complementary DNA or RNA strands.[3] This guide provides an in-depth technical overview of LNA chemistry, its synthesis, key properties, and applications for researchers, scientists, and drug development professionals.
Core Principles of LNA Chemistry
The defining feature of LNA is the methylene bridge that locks the ribose ring. This seemingly simple modification has profound consequences for the properties of LNA-containing oligonucleotides.
Structure of an LNA Monomer
The locked C3'-endo conformation of the ribose sugar in an LNA monomer enhances base stacking and pre-organizes the oligonucleotide backbone for hybridization. This leads to a significant increase in the thermal stability of duplexes formed with complementary strands.
Caption: Chemical structure of a locked nucleic acid (LNA) monomer highlighting the 2'-O, 4'-C methylene bridge.
Quantitative Properties of LNA Oligonucleotides
The incorporation of LNA monomers into an oligonucleotide dramatically enhances its key biophysical properties. These improvements are summarized below.
Table 1: Enhanced Thermal Stability (Tm)
The melting temperature (Tm) of a duplex is a critical measure of its stability. Each LNA monomer incorporated into an oligonucleotide typically increases the Tm of the resulting duplex.
| LNA Content and Context | ΔTm per LNA Monomer (°C) vs. DNA/DNA | ΔTm per LNA Monomer (°C) vs. DNA/RNA |
| Single internal LNA | +2 to +8[4] | +3 to +9.6[5] |
| Multiple LNAs (mixmers) | +2.4 to +4[6] | Not specified |
| LNA end-capping (3-4 units) | +1.5 to +2.7[6] | Not specified |
Table 2: Superior Nuclease Resistance
LNA modifications significantly increase the resistance of oligonucleotides to degradation by nucleases, prolonging their half-life in biological fluids.
| Oligonucleotide Type | Half-life (t½) in Human Serum |
| Unmodified DNA | ~1.5 hours[6] |
| Phosphorothioate DNA | ~10 hours[6] |
| 2'-O-Methyl RNA/DNA gapmer | ~12 hours[6] |
| LNA/DNA gapmer (3 LNA units at each end) | ~15 hours[6] |
Table 3: High Binding Affinity
The locked conformation of LNA results in a higher binding affinity (lower dissociation constant, Kd) to complementary strands compared to unmodified DNA.
| Oligonucleotide | Affinity Constant (L·mol⁻¹) |
| DNA | 1.5 x 10⁹[7] |
| LNA-modified DNA (L-DNA) | 4.0 x 10⁹[7] |
| Fully modified LNA | >10¹²[7] |
Experimental Protocols
Protocol 1: Synthesis of LNA Phosphoramidites
LNA phosphoramidites are the building blocks for automated oligonucleotide synthesis. Their synthesis is a multi-step process.
Materials:
-
Protected LNA nucleoside
-
2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite
-
4,5-Dicyanoimidazole (DCI)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Argon atmosphere
Procedure:
-
Dissolve the protected LNA nucleoside (1.0 equivalent) in anhydrous CH₂Cl₂ to a concentration of 0.2 M under an argon atmosphere.[8]
-
Add a 1.0 M solution of DCI (0.70 equivalents) in anhydrous MeCN.[8]
-
Add 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite (1.0 equivalent) dropwise.[8]
-
Stir the reaction at room temperature for 1-3.5 hours.[8]
-
The resulting LNA phosphoramidite (B1245037) solution can often be used directly in the oligonucleotide synthesizer without further purification.[9]
Protocol 2: Automated Solid-Phase Synthesis of LNA Oligonucleotides
LNA oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry, with some modifications to the standard DNA synthesis cycle.[2][3]
Instrumentation:
-
Automated DNA/RNA synthesizer
Reagents:
-
LNA phosphoramidites dissolved in anhydrous acetonitrile
-
Standard DNA or RNA phosphoramidites
-
Activator solution (e.g., DCI)
-
Capping solution
-
Oxidizing solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
Synthesis Cycle:
-
De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside.
-
Coupling: Addition of the LNA phosphoramidite, activated by DCI, to the free 5'-hydroxyl group. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time is required (e.g., 180-250 seconds).[2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester. A longer oxidation time (e.g., 45 seconds) is recommended for LNA-containing oligonucleotides.[2]
-
Repeat the cycle until the desired sequence is synthesized.
-
Cleavage and Deprotection: Cleavage of the oligonucleotide from the solid support and removal of all remaining protecting groups using aqueous ammonia.
Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.
Protocol 3: Purification of LNA Oligonucleotides by HPLC
High-performance liquid chromatography (HPLC) is a standard method for purifying synthetic oligonucleotides to a high degree.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)[10]
Mobile Phases:
-
Mobile Phase A: 5% Acetonitrile in 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0.[10]
-
Mobile Phase B: 15% Acetonitrile in 100 mM triethylammonium acetate (TEAA), pH 7.0.[10]
Procedure:
-
Dissolve the crude, deprotected oligonucleotide in Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the oligonucleotide using a linear gradient, for example, from 20% to 70% Mobile Phase B over 20 minutes at a flow rate of 1.0 mL/minute.[10]
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the full-length product.
-
Desalt the purified oligonucleotide.
Protocol 4: Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the synthesized LNA oligonucleotide by verifying its molecular weight.
Instrumentation:
-
Electrospray ionization mass spectrometer (ESI-MS) or MALDI-TOF mass spectrometer.[11]
Procedure:
-
Prepare a dilute solution of the purified oligonucleotide in an appropriate solvent.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the LNA oligonucleotide.
LNA in Action: Targeting Signaling Pathways in Drug Development
LNA-based antisense oligonucleotides are powerful tools for modulating gene expression and have shown promise in targeting key signaling pathways implicated in diseases such as cancer.
LNA-mediated Silencing of the Androgen Receptor Pathway
In prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth. LNA antisense oligonucleotides have been developed to target the AR mRNA, leading to its degradation and subsequent inhibition of the pathway.[12]
Caption: LNA antisense oligonucleotide targeting the Androgen Receptor (AR) mRNA, leading to its degradation via RNase H and inhibition of AR-mediated gene transcription.
Experimental Workflow for LNA-based Gene Silencing
A typical workflow for evaluating the efficacy of an LNA antisense oligonucleotide involves several key steps, from oligonucleotide design to functional analysis.
Caption: A comprehensive experimental workflow for the development and evaluation of LNA-based gene silencing therapeutics.
Conclusion
LNA chemistry provides a powerful platform for the development of next-generation oligonucleotide therapeutics and research tools. The unique structural properties of LNA confer enhanced thermal stability, nuclease resistance, and binding affinity, allowing for the design of highly potent and specific oligonucleotides. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to harness the full potential of LNA technology. As our understanding of the cellular uptake and potential off-target effects of LNA oligonucleotides continues to grow, so too will the opportunities for their application in treating a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNA 5′-phosphoramidites for 5′→3′-oligonucleotide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. researchgate.net [researchgate.net]
- 11. idtdna.com [idtdna.com]
- 12. Unlocking Prostate Cancer Treatment: Targeting the Androgen Receptor with LNA Antisense Oligonucleotides [synapse.patsnap.com]
An In-depth Technical Guide to the Core Principles of Phosphoramidite Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the fundamental principles of phosphoramidite (B1245037) oligonucleotide synthesis, the gold standard for the chemical synthesis of DNA and RNA.[1] The process, which is typically automated, involves a four-step cycle that is repeated to sequentially add nucleotide building blocks to a growing chain on a solid support.[2] This method is renowned for its high coupling efficiency and adaptability, making it a cornerstone of modern molecular biology, diagnostics, and therapeutic drug development.
The Synthesis Cycle: A Stepwise Approach
Solid-phase phosphoramidite oligonucleotide synthesis is a cyclical process performed in the 3' to 5' direction, opposite to the biological synthesis of nucleic acids.[3][4] The synthesis is carried out on a solid support, typically controlled pore glass (CPG) or polystyrene, to which the initial nucleoside is attached.[4] Each cycle of nucleotide addition consists of four key chemical reactions: detritylation, coupling, capping, and oxidation.
Detritylation: Unmasking the Reactive Site
The synthesis cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.[4][5] This deprotection step exposes the 5'-hydroxyl group, rendering it available for reaction with the incoming phosphoramidite monomer.[3][5]
The reaction is typically carried out using a solution of a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[3] The resulting DMT cation is intensely colored, providing a real-time method to monitor the efficiency of each coupling step spectrophotometrically.[4]
Coupling: Formation of the Internucleotide Bond
Following detritylation, the activated phosphoramidite monomer, corresponding to the next base in the desired sequence, is introduced. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[5][] The activated phosphoramidite then rapidly reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming an unstable phosphite triester linkage.[1][3] This reaction is highly sensitive to moisture, necessitating the use of anhydrous reagents and solvents.[7]
Capping: Preventing Deletion Mutations
As the coupling reaction is not 100% efficient, a small percentage of the 5'-hydroxyl groups on the solid support remain unreacted.[8] To prevent these unreacted sites from participating in subsequent coupling cycles, which would result in oligonucleotides with deletions (n-1 shortmers), a capping step is introduced.[8] This is typically achieved by acetylation of the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and a catalyst, such as 1-methylimidazole (B24206) (NMI).[4]
Oxidation: Stabilizing the Backbone
The newly formed phosphite triester linkage is unstable and susceptible to cleavage under the acidic conditions of the subsequent detritylation step.[3][9] Therefore, it is oxidized to a more stable pentavalent phosphate triester.[10] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), water, and pyridine (B92270).[3]
Upon completion of the oxidation step, the cycle is repeated, beginning with the detritylation of the newly added nucleotide, until the desired oligonucleotide sequence is assembled.
Quantitative Data Summary
The efficiency and speed of phosphoramidite synthesis are dependent on various factors, including the choice of reagents, their concentrations, and the duration of each step. The following table summarizes typical quantitative data for each step in the synthesis cycle.
| Step | Reagent(s) | Typical Concentration | Typical Duration | Coupling Efficiency (%) |
| Detritylation | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% (w/v) | 60 - 180 seconds | >99% |
| 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 120 - 240 seconds | >99% | |
| Coupling | Phosphoramidite Monomer | 0.02 - 0.2 M | 20 - 600 seconds | 98 - 99.5% |
| Activator (e.g., 1H-Tetrazole, ETT, DCI) | 0.2 - 0.7 M | 20 - 600 seconds | - | |
| Capping | Capping Reagent A (Acetic Anhydride) | 1 M | 20 - 120 seconds | >99% |
| Capping Reagent B (1-Methylimidazole) | 1 M | 20 - 120 seconds | - | |
| Oxidation | Iodine | 0.02 - 0.1 M | 30 - 120 seconds | >99% |
Detailed Experimental Protocols
The following protocols provide a general framework for each step of solid-phase phosphoramidite oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and specific sequence.
Protocol 1: Detritylation
-
Objective: To remove the 5'-DMT protecting group from the solid-support-bound nucleoside.
-
Reagents:
-
Detritylation Solution: 3% (w/v) Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in anhydrous Dichloromethane (DCM).
-
Wash Solution: Anhydrous Acetonitrile (B52724).
-
-
Procedure:
-
Wash the solid support with anhydrous acetonitrile to remove any residual moisture.
-
Deliver the detritylation solution to the synthesis column and allow it to react for the specified time (typically 60-180 seconds for TCA, 120-240 seconds for DCA).
-
Collect the eluent containing the orange DMT cation for spectrophotometric quantification of the coupling efficiency of the previous cycle.
-
Thoroughly wash the solid support with anhydrous acetonitrile to remove all traces of the acid.
-
Protocol 2: Coupling
-
Objective: To form a phosphite triester linkage between the support-bound nucleoside and the incoming phosphoramidite.
-
Reagents:
-
Phosphoramidite Solution: 0.02-0.2 M solution of the desired phosphoramidite monomer in anhydrous acetonitrile.
-
Activator Solution: 0.2-0.7 M solution of an activator (e.g., 1H-Tetrazole, ETT, or DCI) in anhydrous acetonitrile.
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.
-
Allow the coupling reaction to proceed for the optimized time (typically 20-600 seconds, depending on the nucleoside and activator).
-
Wash the solid support with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Protocol 3: Capping
-
Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
-
Reagents:
-
Capping Solution A: A solution of acetic anhydride in tetrahydrofuran (THF) or acetonitrile, often with a base like pyridine or lutidine.
-
Capping Solution B: A solution of 1-methylimidazole in THF or acetonitrile.
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
Deliver a mixture of Capping Solution A and Capping Solution B to the synthesis column.
-
Allow the capping reaction to proceed for the specified time (typically 20-120 seconds).
-
Wash the solid support with anhydrous acetonitrile to remove the capping reagents and byproducts.
-
Protocol 4: Oxidation
-
Objective: To stabilize the internucleotide linkage by oxidizing the phosphite triester to a phosphate triester.
-
Reagents:
-
Oxidizing Solution: A solution of 0.02-0.1 M iodine in a mixture of tetrahydrofuran (THF), water, and pyridine.
-
Wash Solution: Anhydrous Acetonitrile.
-
-
Procedure:
-
Deliver the oxidizing solution to the synthesis column.
-
Allow the oxidation reaction to proceed for the specified time (typically 30-120 seconds).
-
Thoroughly wash the solid support with anhydrous acetonitrile to remove the oxidizing solution and prepare for the next synthesis cycle.
-
Following the completion of all synthesis cycles, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone are removed in a final deprotection step, typically using aqueous ammonia.[4] The final product is then purified, most commonly by high-performance liquid chromatography (HPLC).[8]
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. atdbio.com [atdbio.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Statistical assessment of DNA extraction reagent lot variability in real-time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
LNA-Modified Oligonucleotides: A Technical Guide to Applications in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Locked Nucleic Acid (LNA) modified oligonucleotides have emerged as indispensable tools in molecular biology, offering unprecedented enhancements in affinity, specificity, and biostability compared to traditional DNA and RNA oligos. This technical guide provides an in-depth exploration of the core applications of LNA technology, including their use in diagnostics, therapeutics, and fundamental research. By chemically locking the ribose sugar in an ideal conformation for Watson-Crick base pairing, LNAs confer remarkable properties to oligonucleotides, enabling significant advancements in techniques such as quantitative PCR (qPCR), in situ hybridization (ISH), and antisense therapy. This document details the underlying principles of LNA technology, presents quantitative performance data, provides detailed experimental protocols, and illustrates key workflows and mechanisms through diagrams.
Introduction to Locked Nucleic Acids (LNAs)
Locked Nucleic Acid is an RNA analog where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational constraint pre-organizes the sugar into the ideal N-type conformation for hybridization, resulting in a significant increase in thermal stability and binding affinity when incorporated into an oligonucleotide.[1]
The key advantages of LNA-modified oligonucleotides include:
-
Unprecedented Thermal Stability: Each LNA monomer incorporated into an oligo increases the melting temperature (Tm) of the duplex by 2–8°C.[2] This allows for the use of shorter probes while maintaining a high Tm, which is particularly advantageous for detecting small targets like microRNAs.
-
Enhanced Specificity and Mismatch Discrimination: LNA-containing probes exhibit superior discrimination between perfectly matched and mismatched targets, with a significant difference in Tm (ΔTm) often around 20°C for single nucleotide mismatches.[3] This makes them ideal for applications requiring high specificity, such as SNP genotyping.[3]
-
Increased Nuclease Resistance: The modified backbone of LNAs provides significant resistance to both endo- and exonucleases, leading to high stability in vitro and in vivo.[4][5]
-
Improved Sensitivity: The high binding affinity of LNA oligos translates to increased sensitivity in a variety of applications, allowing for the robust detection of low-abundance nucleic acids.[2][6]
Core Applications and Quantitative Performance
LNA-modified oligonucleotides have demonstrated superior performance across a wide range of molecular biology applications.
Quantitative PCR (qPCR)
The incorporation of LNAs into qPCR primers and probes enhances their binding affinity and specificity, leading to improved assay performance.[2][6] This is particularly beneficial for the detection of short targets, GC-rich sequences, and for discriminating between closely related sequences.[2]
| Parameter | Conventional DNA Oligos | LNA-Modified Oligos | Reference |
| Tm Increase per Modification | N/A | 2–8°C | [2] |
| SNP Discrimination (ΔTm) | Low | High (often ~20°C for single mismatches) | [3] |
| Sensitivity | Standard | Significantly increased, especially for low template amounts (e.g., as low as 5 pg) | [6] |
| Assay Design | Longer probes required for high Tm | Shorter probes can be used, improving quenching and signal-to-noise ratio | [7] |
In Situ Hybridization (ISH)
LNA-based probes have revolutionized ISH by enabling the detection of small RNAs, such as microRNAs, and discriminating between highly similar sequences within tissues and cells.[1][8][9] The high affinity of LNA probes allows for shorter probe designs and more stringent hybridization conditions, resulting in a higher signal-to-noise ratio.[10]
| Parameter | Conventional DNA/RNA Probes | LNA-Modified Probes | Reference |
| Probe Length | Typically 200–1000 nt | Can be as short as 14–25 nt | [8] |
| Hybridization Time | Longer | Shorter (e.g., less than 1 hour for FISH) | [11] |
| Sensitivity for miRNA detection | Poor, especially for low-abundant miRNAs | Increased by at least 10-fold compared to DNA probes | [12] |
| Specificity | Lower, prone to cross-hybridization | High, capable of single-nucleotide discrimination | [8][10] |
| Sample Requirement (Northern Blot) | Large amount of total RNA | Reduced to 1/10 of that required for traditional probes | [10] |
Antisense Oligonucleotides (ASOs)
LNA-based antisense oligonucleotides, often designed as "gapmers," are potent inhibitors of gene expression.[13] These chimeric oligos typically consist of a central block of DNA flanked by LNA "wings." The DNA gap facilitates the degradation of the target RNA by RNase H, while the LNA wings provide high binding affinity and nuclease resistance.[13]
| Parameter | Conventional Phosphorothioate ASOs | LNA Gapmer ASOs | Reference |
| Binding Affinity | Moderate | Unprecedentedly high | [1] |
| Nuclease Resistance | Good (with modifications) | Excellent | [4][5] |
| In Vivo Potency | Moderate | High | [14] |
| Off-target Effects | Can occur | Can occur, requires careful design | [13][15] |
Experimental Protocols
LNA-Enhanced Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the general steps for using LNA-enhanced primers and probes for qPCR.
Materials:
-
cDNA template
-
LNA-enhanced forward and reverse primers
-
LNA-enhanced hydrolysis probe (for probe-based assays)
-
SYBR Green or other suitable qPCR master mix
-
Nuclease-free water
-
qPCR instrument
Methodology:
-
Primer and Probe Design:
-
Design LNA primers and probes with a Tm of approximately 60-65°C.
-
Incorporate LNA bases strategically to enhance specificity, particularly at the 3' end for allele-specific PCR or at mismatch sites for SNP genotyping.[3][16]
-
Avoid stretches of more than four consecutive LNA bases.[16]
-
Keep the GC content between 30-60%.[16]
-
-
Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, LNA primers (e.g., 400 nM each), LNA probe (e.g., 200 nM, if applicable), and nuclease-free water.
-
Aliquot the master mix into qPCR tubes or plates.
-
Add the cDNA template to each reaction (e.g., 1-10 ng).
-
Include no-template controls (NTCs) to check for contamination.
-
-
Thermal Cycling:
-
A typical two-step cycling protocol is as follows:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 10-15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
A melt curve analysis should be performed when using SYBR Green to verify the specificity of the amplification product.
-
LNA In Situ Hybridization (ISH) for microRNA Detection in Paraffin-Embedded Tissue
This protocol provides a robust method for detecting miRNAs in formalin-fixed, paraffin-embedded (FFPE) samples.[17]
Materials:
-
FFPE tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
Hybridization buffer
-
Double DIG-labeled LNA-DNA chimeric probe
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for colorimetric detection
-
Nuclear Fast Red counterstain
Methodology:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin (B1166041).
-
Rehydrate the sections through a graded series of ethanol (100%, 96%, 70%) and finally in PBS.
-
-
Proteinase K Treatment:
-
Digest the sections with Proteinase K (e.g., 10-20 µg/mL) to improve probe accessibility. The time and concentration may need optimization depending on the tissue type.
-
-
Hybridization:
-
Apply the LNA probe (e.g., 5-50 nM) in hybridization buffer to the sections.
-
Incubate at a temperature 20-25°C below the calculated Tm of the probe, typically for 1-2 hours at 50-60°C.
-
-
Washing:
-
Perform stringent washes to remove unbound probe. This typically involves washes in SSC buffers at the hybridization temperature.
-
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG-AP antibody.
-
Wash to remove unbound antibody.
-
-
Visualization:
-
Develop the colorimetric signal using NBT/BCIP substrate.
-
Counterstain with Nuclear Fast Red.
-
Dehydrate and mount the slides.
-
Visualizing Workflows and Mechanisms
Conclusion
LNA-modified oligonucleotides represent a powerful and versatile technology that has significantly advanced the field of molecular biology. Their superior binding affinity, specificity, and nuclease resistance have enabled researchers to overcome many of the limitations of conventional DNA and RNA oligonucleotides. From enhancing the sensitivity and specificity of diagnostic assays to providing potent and stable therapeutic agents, the applications of LNAs continue to expand. As our understanding of LNA chemistry and design principles grows, we can expect to see even more innovative applications emerge, further solidifying the role of LNA technology as a cornerstone of modern molecular research and development.
References
- 1. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene Expression Analysis [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. synoligo.com [synoligo.com]
- 6. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 11. Custom LNA Fish Probes [qiagen.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. The utility of LNA in microRNA-based cancer diagnostics and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 17. Robust one-day in situ hybridization protocol for detection of microRNAs in paraffin samples using LNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of LNA-Modified Antisense Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of LNA (Locked Nucleic Acid)-modified antisense oligonucleotides (ASOs). The inclusion of LNA modifications enhances the therapeutic potential of ASOs by increasing their binding affinity to target RNA, improving metabolic stability, and modulating their pharmacokinetic and pharmacodynamic properties.
Introduction to LNA-Modified Antisense Oligonucleotides
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose ring is "locked" in an A-form conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint significantly increases the thermal stability of duplexes with complementary DNA and RNA strands.[3][4] LNA-modified ASOs, particularly in a "gapmer" design, are potent inhibitors of gene expression. These chimeric oligonucleotides typically consist of a central "gap" of DNA or phosphorothioate (B77711) DNA monomers flanked by LNA-modified wings.[2][5] The LNA wings provide high binding affinity and nuclease resistance, while the central DNA gap is capable of recruiting RNase H to cleave the target RNA molecule.[3][5]
Key Advantages of LNA-Modified ASOs
-
Enhanced Binding Affinity: Each LNA modification can increase the melting temperature (Tm) of an oligonucleotide duplex by 2-8°C, allowing for the design of shorter, more specific ASOs.[4][6]
-
Increased Nuclease Resistance: The locked ribose conformation provides significant protection against degradation by endo- and exonucleases, leading to a longer half-life in biological systems.[3][4][7]
-
Improved In Vivo Potency: The combination of high affinity and stability often translates to enhanced potency in downregulating target gene expression in vivo.[1][8]
-
Modulation of Specificity: The high binding affinity allows for excellent mismatch discrimination, which is critical for specific targeting of desired RNA sequences.[4]
Data Presentation: Properties of LNA-Modified Oligonucleotides
The following tables summarize key quantitative data regarding the performance of LNA-modified ASOs.
| Modification Type | Change in Melting Temperature (Tm) per LNA Monomer | Reference |
| LNA/DNA hybrid | +1.5 to +4°C | [3] |
| LNA/RNA hybrid | +2 to +9.6°C | [4] |
| 2'-O-methyl (for comparison) | < +1°C | [3] |
| Phosphorothioate (for comparison) | Decrease in Tm | [3] |
Table 1: Impact of LNA Modification on Thermal Stability.
| Oligonucleotide Design | Half-life in Human Serum | Reference |
| Unmodified DNA | ~1.5 hours | [3] |
| LNA/DNA gapmer (3 LNA modifications per flank) | ~15 hours | [3] |
| Phosphorothioate DNA | ~10 hours | [3] |
| 2'-O-methyl gapmer | ~12 hours | [3] |
Table 2: Nuclease Resistance of LNA-Modified Oligonucleotides.
| ASO Design | Target | In Vivo Potency (Relative to MOE ASOs) | Observed Hepatotoxicity | Reference |
| LNA gapmer | Various mouse genes | Up to 5-fold increase | Yes, dose-dependent | [8] |
| MOE gapmer | Various mouse genes | Baseline | Minimal | [8] |
Table 3: In Vivo Performance of LNA Gapmer ASOs in Mice. (Note: MOE refers to 2'-O-Methoxyethyl modification)
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of LNA-Modified Antisense Oligonucleotides
This protocol describes the automated solid-phase synthesis of LNA-modified oligonucleotides using the phosphoramidite (B1245037) method.[][10][11]
Materials and Reagents:
-
DNA and LNA phosphoramidites (A, C, G, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM)
-
Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in Acetonitrile
-
Capping solution A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Lutidine
-
Capping solution B: 16% 1-Methylimidazole in THF
-
Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine
-
Anhydrous Acetonitrile
-
Automated DNA/RNA synthesizer
Procedure:
The synthesis is performed in a cyclical manner, with each cycle adding one nucleotide to the growing chain in the 3' to 5' direction.
-
De-blocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Coupling: The next LNA or DNA phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. Due to the steric hindrance of LNA phosphoramidites, a longer coupling time (e.g., 5-15 minutes) compared to standard DNA phosphoramidites is recommended.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using the oxidation solution. For the synthesis of phosphorothioate backbones, a sulfurizing agent is used instead of the oxidation solution.
-
Iteration: The cycle of de-blocking, coupling, capping, and oxidation is repeated until the desired full-length oligonucleotide is synthesized.
Caption: Automated solid-phase synthesis cycle for LNA-modified oligonucleotides.
Protocol 2: Cleavage, Deprotection, and Purification of LNA-Modified ASOs
Materials and Reagents:
-
Ammonium hydroxide/Methylamine solution (AMA), 1:1 (v/v)
-
80% Acetic Acid
-
Sodium Acetate (B1210297) solution (3 M)
-
Ethanol (B145695) (ice-cold)
-
Nuclease-free water
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase or anion-exchange)
-
Appropriate HPLC buffers
Procedure:
-
Cleavage and Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.
-
Add AMA solution to the vial and incubate at 65°C for 15-30 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.[12]
-
Cool the vial on ice and carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Evaporate the AMA solution to dryness using a centrifugal evaporator.
-
-
DMT-on Purification (Optional, but recommended for higher purity):
-
If the final 5'-DMT group was left on during synthesis ("DMT-on"), the crude oligonucleotide can be purified by reverse-phase HPLC. The lipophilic DMT group allows for good separation of the full-length product from shorter, uncapped failure sequences.
-
After collecting the DMT-on product fraction, the DMT group is removed by treatment with 80% acetic acid for 15-30 minutes. The acid is then removed by evaporation.
-
-
Desalting:
-
Resuspend the deprotected oligonucleotide in nuclease-free water.
-
Perform ethanol precipitation: add 1/10th volume of 3 M sodium acetate and 3 volumes of ice-cold ethanol. Mix and incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in an appropriate buffer or nuclease-free water.
-
-
Final Purification (if DMT-on was not performed or further purification is needed):
-
The desalted oligonucleotide can be further purified by anion-exchange or reverse-phase HPLC to achieve high purity.
-
Caption: Workflow for the purification and characterization of LNA-modified ASOs.
Protocol 3: In Vitro Transfection of LNA-Modified ASOs into Cultured Cells
This protocol describes the delivery of LNA ASOs into mammalian cells in culture to assess their gene-silencing activity. LNA ASOs can be delivered using cationic lipid-based transfection reagents or, in some cases, without any transfection reagent in a process called "gymnotic delivery".[2]
Materials and Reagents:
-
Purified LNA ASO
-
Mammalian cell line of interest
-
Appropriate cell culture medium and serum
-
Cationic lipid transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Multi-well cell culture plates
-
Reagents for RNA extraction and quantitative PCR (qPCR) or protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in multi-well plates to achieve 70-90% confluency at the time of transfection.
-
Transfection Complex Formation (for lipid-based transfection):
-
Dilute the LNA ASO in serum-free medium.
-
In a separate tube, dilute the cationic lipid reagent in serum-free medium.
-
Combine the diluted ASO and lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the old medium from the cells and wash with PBS if necessary.
-
Add the ASO-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After incubation, replace the transfection medium with fresh, complete growth medium.
-
-
Gymnotic Delivery (if applicable):
-
Add the LNA ASO directly to the cell culture medium at the desired final concentration.
-
Incubate the cells for 24-72 hours or longer, with medium changes as needed.
-
-
Assessment of Gene Silencing:
-
After 24-72 hours post-transfection, harvest the cells.
-
To assess mRNA knockdown, extract total RNA and perform quantitative reverse transcription PCR (RT-qPCR) using primers specific for the target gene and a housekeeping gene for normalization.
-
To assess protein knockdown, lyse the cells, extract total protein, and perform Western blotting using an antibody specific for the target protein.
-
Caption: Experimental workflow for in vitro evaluation of LNA ASO activity.
Concluding Remarks
The synthesis of LNA-modified antisense oligonucleotides is a well-established process that leverages automated solid-phase synthesis. The unique properties of LNA confer significant advantages for the development of potent and specific antisense therapeutics. The protocols and data provided in these application notes are intended to serve as a valuable resource for researchers in the field of oligonucleotide-based drug discovery and development. Careful optimization of the synthesis, purification, and experimental design is crucial for achieving reliable and reproducible results.
References
- 1. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense Oligonucleotide in LNA-Gapmer Design Targeting TGFBR2—A Key Single Gene Target for Safe and Effective Inhibition of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 5. qiagen.com [qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. atdbio.com [atdbio.com]
- 12. glenresearch.com [glenresearch.com]
Application Notes and Protocols for Incorporating LNA®-Guanosine into DNA Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) is a class of nucleic acid analogs where the ribose ring is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2][] This structural modification results in an unprecedented increase in the thermal stability of duplexes, making LNA®-modified oligonucleotides, including those containing LNA®-guanosine, powerful tools for various molecular biology applications.[4][5] The incorporation of LNA® bases into DNA primers enhances their binding affinity, specificity, and mismatch discrimination capabilities.[1][6][7] These application notes provide a comprehensive overview and detailed protocols for the effective incorporation and utilization of LNA®-guanosine in DNA primers for research and drug development.
LNA®-modified primers offer significant advantages in assays requiring high specificity and sensitivity, such as single nucleotide polymorphism (SNP) genotyping, allele-specific PCR, and the detection of short or low-abundance targets.[5][6] The increased thermal stability, with a melting temperature (Tm) increase of 2-8°C per LNA® monomer, allows for the design of shorter primers with higher binding affinities.[2][4][8]
Key Advantages of LNA®-Guanosine Incorporation
-
Enhanced Thermal Stability: Each LNA® modification significantly increases the melting temperature (Tm) of the primer-target duplex, allowing for more stringent hybridization conditions.[2][4][6]
-
Improved Specificity and Mismatch Discrimination: The locked conformation of the LNA® monomer enhances the energetic penalty for mismatched base pairs, leading to superior discrimination between closely related sequences.[5][9]
-
Increased Nuclease Resistance: The modified backbone of LNA®s provides resistance to both endo- and exonucleases, increasing the in vitro and in vivo stability of the primers.[2][6]
-
Flexible Primer Design: The Tm-enhancing properties of LNA®s allow for the design of shorter primers for challenging targets, such as AT-rich regions or regions with complex secondary structures.[5][9][10]
Quantitative Data Summary
The incorporation of LNA® monomers has a predictable and significant impact on the thermal stability of DNA primers. The following table summarizes the quantitative effects of LNA® incorporation on primer melting temperature.
| Parameter | Value | References |
| Tm Increase per LNA® Monomer (in DNA duplex) | 2-8 °C | [2][][4][8] |
| Tm Increase per LNA® Monomer (in RNA duplex) | 3-9.6 °C | [8] |
| ΔTm (Perfect Match vs. Mismatch) | Up to 8 °C increase | [5] |
Experimental Protocols
Protocol 1: Design and Synthesis of LNA®-Guanosine Containing Primers
1.1. Design Considerations:
Successful incorporation of LNA®-guanosine requires careful primer design. Adherence to the following guidelines is recommended:
-
Placement of LNA®-Guanosine: Introduce LNA® bases at positions where increased specificity is required, such as at SNP sites or in regions with potential for non-specific binding.[1][11] For allele-specific PCR, placing a single LNA® at the 3'-terminus or the penultimate position corresponding to the polymorphism can significantly improve discrimination.[11]
-
Number of LNA® Modifications: Avoid long stretches of LNA® bases (more than four consecutive) as this can lead to self-hybridization and poor solubility.[6][11] For a typical 18-mer primer, a maximum of 7-8 LNA® modifications is recommended.[6]
-
Overall Primer Design:
-
Aim for a primer Tm between 58-60 °C for standard PCR applications.[11] For qPCR probes, the Tm should be 7-10 °C higher than the primers.[9][11]
-
Avoid stretches of more than three consecutive G's or C's (both DNA and LNA®).[7][11]
-
Avoid placing blocks of LNA®s near the 3'-end of the primer.[6][7][11]
-
Utilize Tm prediction tools that are specifically designed for LNA®-containing oligonucleotides.[12][13]
1.2. Synthesis:
LNA®-guanosine is incorporated into oligonucleotides during standard automated phosphoramidite (B1245037) synthesis.[14][15] LNA®-G phosphoramidites are commercially available.[15][16] The synthesis cycle requires minor modifications compared to standard DNA synthesis:
-
Coupling Time: A longer coupling time is necessary for the efficient incorporation of the LNA® phosphoramidite.[14]
-
Oxidation Step: A prolonged oxidation step is also recommended.[14]
Following synthesis, the LNA®-containing oligonucleotides are deprotected and purified using standard methods.[7]
Protocol 2: Allele-Specific PCR using LNA®-Guanosine Modified Primers
This protocol outlines a general procedure for performing allele-specific PCR to detect a single nucleotide polymorphism (SNP).
2.1. Materials:
-
DNA template containing the SNP of interest
-
Allele-specific forward primers (one for each allele) with an LNA®-guanosine modification at the 3'-end corresponding to the SNP.
-
Common reverse primer
-
Hot-start Taq DNA polymerase and corresponding buffer
-
dNTPs
-
Nuclease-free water
-
Thermocycler
2.2. PCR Reaction Setup:
| Component | Final Concentration |
| 10X PCR Buffer | 1X |
| dNTPs | 200 µM each |
| Allele-Specific Forward Primer | 0.2 - 0.5 µM |
| Reverse Primer | 0.2 - 0.5 µM |
| Hot-start Taq DNA Polymerase | 1.25 units/25 µL reaction |
| DNA Template | 1-100 ng |
| Nuclease-free water | to final volume |
2.3. Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 15-30 sec | 30-40 |
| Annealing | 55-68°C* | 15-30 sec | |
| Extension | 72°C | 30-60 sec | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
*The optimal annealing temperature should be determined empirically, but due to the increased Tm from the LNA® modification, it will likely be higher than for an unmodified primer.
2.4. Analysis:
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band in the reaction with a specific allele primer indicates the presence of that allele in the template DNA.
Protocol 3: Quantitative PCR (qPCR) with LNA®-Guanosine Modified Primers
This protocol provides a general framework for qPCR using LNA®-modified primers for enhanced sensitivity and specificity.
3.1. Materials:
-
cDNA or gDNA template
-
Forward and reverse primers, with one or both containing LNA®-guanosine modifications.
-
SYBR® Green or a hydrolysis probe (e.g., TaqMan®)
-
qPCR Master Mix
-
Nuclease-free water
-
Real-time PCR instrument
3.2. qPCR Reaction Setup:
| Component | Final Concentration |
| 2X qPCR Master Mix | 1X |
| Forward Primer | 0.2 - 0.5 µM |
| Reverse Primer | 0.2 - 0.5 µM |
| Template | 1-100 ng |
| Nuclease-free water | to final volume |
3.3. Thermocycling Conditions (example for SYBR® Green):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 5 sec | 40 |
| Annealing/Extension/Data Acquisition | 60°C | 30 sec | |
| Melt Curve Analysis | Instrument Specific | 1 |
3.4. Data Analysis:
Analyze the amplification plots and Ct values. The use of LNA®-modified primers often results in earlier Ct values and a higher signal-to-noise ratio.[6] Perform a melt curve analysis to confirm the specificity of the amplification product.
Visualizations
Caption: Workflow for designing LNA®-guanosine modified primers.
Caption: Experimental workflow for qPCR using LNA®-modified primers.
References
- 1. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 2. microsynth.com [microsynth.com]
- 4. Gene Expression Analysis [qiagen.com]
- 5. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 6. metabion.com [metabion.com]
- 7. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 12. Tm prediction [qiagen.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. LNA-G (dmf) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 15. LNA Phosphoramidites [qiagen.com]
- 16. Locked Nucleic Acids (LNA) | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for the Use of LNA® Phosphoramidites in Automated DNA Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) is a class of modified RNA nucleotide analogues that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring.[1][2] This structural modification "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[2][3] This pre-organization of the sugar moiety leads to a significant increase in the thermal stability and binding affinity of oligonucleotides when hybridized to complementary DNA or RNA strands.[1][4] LNA-modified oligonucleotides exhibit enhanced nuclease resistance, making them valuable tools for a wide range of applications in research and drug development, including antisense therapy, diagnostics, and molecular biology assays.[2][5]
LNA phosphoramidites can be readily incorporated into oligonucleotides using standard automated DNA synthesizers with minor modifications to the synthesis cycle.[6][7] These application notes provide detailed protocols and guidelines for the efficient synthesis, deprotection, purification, and characterization of LNA-containing oligonucleotides.
Key Properties of LNA®-Modified Oligonucleotides
The incorporation of LNA monomers into an oligonucleotide confers several advantageous properties:
-
Increased Thermal Stability: Each LNA modification increases the melting temperature (Tm) of a duplex by 2-8 °C, allowing for the design of shorter probes with high affinity.[4]
-
Enhanced Binding Affinity: The rigid structure of LNA enhances its binding to complementary strands, making it ideal for targeting short or highly similar DNA and RNA sequences.[8]
-
Improved Nuclease Resistance: The modified backbone provides significant protection against degradation by endo- and exonucleases, leading to higher stability in vitro and in vivo.[5][8]
-
High Specificity: The increased binding affinity allows for excellent discrimination of single nucleotide mismatches.[6]
-
Water Solubility: LNA-containing oligonucleotides are water-soluble, similar to natural DNA and RNA.[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and performance of LNA-modified oligonucleotides.
Table 1: Recommended Synthesis Cycle Modifications for LNA® Phosphoramidites
| Step | Standard DNA Cycle | Recommended LNA® Cycle | Rationale |
| Coupling Time | 30 - 60 seconds | 180 - 250 seconds | LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites, requiring a longer time for efficient coupling.[6] |
| Oxidation Time | ~15 seconds | 45 seconds | The oxidation of the phosphite (B83602) linkage after LNA coupling is slower compared to DNA.[6] |
Note: Optimal times may vary depending on the synthesizer model. For example, a 180-second coupling time is recommended for ABI synthesizers, while 250 seconds is suggested for Expedite synthesizers.[6] A 12-minute coupling time has also been reported for certain modified analogs.[9]
Table 2: Impact of LNA® Incorporation on Duplex Melting Temperature (Tm)
| Number of LNA® Modifications | Tm Increase per Modification (°C) |
| 1 | 2 - 8 |
| Multiple | Can result in a total Tm increase of up to 41 °C for a full-LNA:DNA duplex compared to the corresponding DNA:DNA duplex.[3] |
Experimental Protocols
Automated Synthesis of LNA®-Containing Oligonucleotides
This protocol outlines the steps for incorporating LNA phosphoramidites into an oligonucleotide using a standard automated DNA synthesizer.
Materials:
-
LNA® phosphoramidites (e.g., LNA-A(Bz), LNA-G(dmf), LNA-5-Me-C(Bz), LNA-T)[10]
-
Standard DNA phosphoramidites
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.7 M Dicyanoimidazole in acetonitrile)[9]
-
Oxidizer solution (e.g., Iodine solution)
-
Capping reagents
-
Deblocking reagent (e.g., Trichloroacetic acid in dichloromethane)
-
Controlled Pore Glass (CPG) solid support
-
Automated DNA synthesizer
Workflow Diagram:
Caption: Automated synthesis cycle for LNA oligonucleotide production.
Protocol:
-
Preparation of Reagents:
-
Dissolve LNA® phosphoramidites in anhydrous acetonitrile to the standard concentration used for DNA phosphoramidites (e.g., 0.1 M).[6][9] Note that the 5-Me-C LNA variant may require a 25% THF/acetonitrile solution for complete dissolution.[6]
-
Ensure all other reagents are fresh and properly installed on the synthesizer.
-
-
Programming the Synthesizer:
-
Synthesis Run:
-
Initiate the synthesis run on the automated DNA synthesizer. The instrument will perform the iterative cycles of deblocking, coupling, capping, and oxidation.[11]
-
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized oligonucleotide from the solid support and the removal of protecting groups.
Materials:
-
Concentrated aqueous ammonia (B1221849) (NH4OH)
-
Heating block or oven
Workflow Diagram:
Caption: Workflow for cleavage and deprotection of LNA oligonucleotides.
Protocol:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated aqueous ammonia to the vial to cover the CPG.
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
Seal the vial tightly and incubate at 55 °C for 8-12 hours to remove the protecting groups from the nucleobases and phosphate (B84403) backbone.[9]
-
Caution: Avoid using methylamine (B109427) for deprotection if the oligonucleotide contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[6]
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia solution to dryness using a centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer).
Purification of LNA®-Containing Oligonucleotides
Purification is a critical step to remove truncated sequences and other impurities.[12] High-Performance Liquid Chromatography (HPLC) is a commonly used method.
Materials:
-
HPLC system with a suitable column (e.g., reversed-phase or anion-exchange)
-
Mobile phase buffers (specific to the chosen HPLC method)
-
Deprotected oligonucleotide sample
Workflow Diagram:
Caption: Purification workflow for LNA oligonucleotides using HPLC.
Protocol (Example using Reversed-Phase HPLC):
-
If the 5'-DMT group was left on during synthesis, it can be used for purification (DMT-on purification).
-
Equilibrate the reversed-phase HPLC column with the starting mobile phase.
-
Inject the resuspended oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a gradient of increasing acetonitrile concentration in a triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.
-
Monitor the elution profile at 260 nm. The DMT-on full-length product will be the most retained peak.
-
Collect the fractions corresponding to the desired peak.
-
Remove the DMT group by treating the collected fractions with an acid (e.g., 80% acetic acid).
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).
-
Lyophilize the final product to obtain a dry, purified LNA-containing oligonucleotide.
Anion-exchange HPLC (AEX-HPLC) is also an effective method for purifying LNA-modified oligonucleotides.[13]
Characterization of LNA®-Containing Oligonucleotides
a) Mass Spectrometry:
-
Use Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the purified oligonucleotide. This verifies the correct incorporation of LNA monomers and the overall sequence integrity.
b) Thermal Denaturation Studies (Tm Determination):
-
Prepare solutions of the LNA-containing oligonucleotide and its complementary DNA or RNA strand in a suitable buffer.
-
Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance at 260 nm as the temperature is slowly increased.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the melting curve.
-
Compare the Tm to that of an unmodified DNA:DNA or DNA:RNA duplex of the same sequence to quantify the stabilizing effect of the LNA modifications.
Conclusion
LNA phosphoramidites are versatile building blocks for the synthesis of modified oligonucleotides with superior hybridization properties and nuclease resistance. By implementing minor adjustments to standard automated DNA synthesis protocols, researchers can reliably produce high-quality LNA-containing oligonucleotides for a wide array of applications in molecular biology, diagnostics, and therapeutics. The protocols provided in these application notes offer a comprehensive guide to the successful synthesis, purification, and characterization of these powerful molecules.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. LNA-A (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomers.net | Locked Nucleic Acid - biomers.net Oligonucleotides [biomers.net]
- 9. Structure Activity Relationships of α-L-LNA Modified Phosphorothioate Gapmer Antisense Oligonucleotides in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Locked Nucleic Acids (LNA) | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 12. Oligonucleotide Purification - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 13. Method of Oligonucleotide Purification [biosyn.com]
Application Notes: LNA-Modified Probes for Enhanced Fluorescence In Situ Hybridization
Introduction
Locked Nucleic Acid (LNA)-modified oligonucleotides represent a significant advancement in nucleic acid-based technologies, offering substantial improvements for fluorescence in situ hybridization (FISH) applications. LNA nucleosides are bicyclic RNA analogs where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribofuranose ring. This "locked" conformation enhances the binding affinity and specificity of the probes to their complementary DNA or RNA targets.[1][2][3] These properties make LNA-modified probes particularly well-suited for the sensitive and specific detection of nucleic acid sequences within fixed cells and tissues.
Advantages of LNA-Modified Probes in FISH
LNA-modified probes offer several key advantages over traditional DNA probes in FISH assays:
-
Increased Thermal Stability: The locked structure of LNA confers a higher melting temperature (Tm) to the probe-target duplex.[1][4] This increased stability allows for more stringent hybridization and washing conditions, significantly reducing non-specific binding and background noise.
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA probes enables the reliable detection of even single-nucleotide mismatches, making them ideal for allele-specific studies and mutation detection.[2] This enhanced sensitivity also allows for the detection of low-abundance targets that may be missed with conventional DNA probes.
-
Shorter Probe Length: Due to their high affinity, LNA probes can be designed to be significantly shorter than traditional DNA probes while maintaining high specificity and sensitivity.[5] Shorter probes can more easily penetrate dense cellular structures and tissues, improving target accessibility.
-
Faster Hybridization Times: The enhanced binding kinetics of LNA probes can dramatically reduce hybridization times, often from overnight to as little as one hour.[2][6] This significantly shortens the overall experimental workflow.
-
Improved Signal-to-Noise Ratio: The combination of higher binding affinity and the ability to use more stringent washing conditions results in a superior signal-to-noise ratio compared to DNA probes.[7]
Data Presentation
The superior performance of LNA-modified probes compared to traditional DNA probes is evident in various quantitative metrics. The following tables summarize these key performance indicators based on published data.
Table 1: Performance Comparison of LNA vs. DNA FISH Probes
| Parameter | LNA-Modified Probes | Traditional DNA Probes | Fold Improvement |
| Signal Intensity | High | Moderate to Low | Up to 22-fold increase reported[8] |
| Signal-to-Noise Ratio | High | Moderate | Significantly Higher[7] |
| Hybridization Time | 30 minutes - 2 hours | 12 - 16 hours (overnight) | 6-32x faster[2][6] |
| Probe Length | 10-25 nucleotides | 20-50 nucleotides | 1.5-2x shorter[5] |
| Melting Temperature (Tm) | Increased (1-3°C per LNA base) | Standard | Higher[4] |
Table 2: LNA Probe Design Guidelines
| Parameter | Recommendation | Rationale |
| Length | 20-25 nucleotides | Optimal balance of specificity and cell permeability.[2] |
| LNA Content | 30-60% | To achieve a Tm of approximately 75°C.[2] |
| GC Content | 30-60% | Ensures stable hybridization.[2] |
| Stretches of Gs or Cs | Avoid >3 consecutive Gs or Cs | Reduces the likelihood of self-hybridization and G-quadruplex formation.[2] |
| LNA Placement | Avoid stretches of more than 4 LNA bases | Prevents overly rigid probe structure.[2] |
| Self-Complementarity | Avoid | Prevents the formation of hairpins and other secondary structures.[2] |
Experimental Protocols
Here we provide detailed protocols for performing FISH with LNA-modified probes on both cultured cells and tissue sections.
Protocol 1: LNA-FISH on Cultured Cells
This protocol provides a general guideline for the detection of specific DNA or RNA sequences in cultured cells grown on coverslips.
Materials:
-
Cultured cells on sterile coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.5% Triton X-100 in PBS)
-
Hybridization Buffer (50% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
LNA-FISH probe (fluorophore-labeled)
-
Wash Buffer 1 (2x SSC with 50% formamide)
-
Wash Buffer 2 (2x SSC)
-
Wash Buffer 3 (1x SSC)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on sterile coverslips in a petri dish to the desired confluency.
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes on ice.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Hybridization:
-
Prepare the hybridization solution containing the LNA-FISH probe at the desired concentration (typically 1-10 nM).
-
Denature the probe solution at 80°C for 5 minutes and then place on ice.
-
Apply the hybridization solution to the coverslip and incubate in a humidified chamber at the optimal hybridization temperature (typically 37-50°C) for 1-2 hours.
-
-
Washing:
-
Wash the coverslips in pre-warmed Wash Buffer 1 three times for 5 minutes each at the hybridization temperature.
-
Wash the coverslips in Wash Buffer 2 two times for 5 minutes each at room temperature.
-
Wash the coverslips in Wash Buffer 3 once for 5 minutes at room temperature.
-
-
Counterstaining and Mounting:
-
Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash the coverslips briefly in PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence microscope with appropriate filter sets.
-
Protocol 2: LNA-FISH on Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections
This protocol is designed for the detection of nucleic acid sequences in FFPE tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Proteinase K solution
-
PBS
-
Hybridization Buffer (as in Protocol 1)
-
LNA-FISH probe (fluorophore-labeled)
-
Wash Buffers (as in Protocol 1)
-
DAPI solution
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse the slides in xylene two times for 10 minutes each.
-
Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each.
-
Rinse the slides in deionized water for 5 minutes.
-
-
Antigen Retrieval (if necessary for RNA targets):
-
Perform heat-induced antigen retrieval using a citrate-based buffer if targeting RNA.
-
-
Protease Treatment:
-
Incubate the slides with Proteinase K solution at 37°C for 10-30 minutes. The incubation time should be optimized for the specific tissue type.
-
Wash the slides in PBS two times for 5 minutes each.
-
-
Dehydration:
-
Dehydrate the sections by sequential immersion in 70%, 95%, and 100% ethanol for 3 minutes each.
-
Air dry the slides completely.
-
-
Hybridization:
-
Prepare and denature the LNA-FISH probe in hybridization buffer as described in Protocol 1.
-
Apply the hybridization solution to the tissue section, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber at the optimal hybridization temperature for 1-4 hours.
-
-
Washing:
-
Carefully remove the coverslip and wash the slides as described in Protocol 1.
-
-
Counterstaining and Mounting:
-
Counterstain with DAPI and mount the slides as described in Protocol 1.
-
-
Imaging:
-
Visualize the fluorescent signals using a fluorescence or confocal microscope.
-
Mandatory Visualization
Diagram 1: LNA-FISH Experimental Workflow for Cultured Cells
Caption: Workflow for LNA-FISH on cultured cells.
Diagram 2: LNA-FISH Experimental Workflow for FFPE Tissue Sections
Caption: Workflow for LNA-FISH on FFPE tissues.
Diagram 3: Visualization of miR-21 in the PTEN/Akt Signaling Pathway using LNA-FISH
Caption: LNA-FISH detects miR-21, an oncomiR that promotes cell proliferation by inhibiting PTEN.
References
- 1. Telomere Length Analysis by Quantitative Fluorescent In situ Hybridization (Q-FISH) | Springer Nature Experiments [experiments.springernature.com]
- 2. LNA-FISH for detection of microRNAs in frozen sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tumorvirology.pitt.edu [tumorvirology.pitt.edu]
- 5. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. microRNA‐based diagnostic and therapeutic applications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MiRNA detection at single-cell resolution using microfluidic LNA flow-FISH - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhanced SNP Detection with Allele-Specific PCR using LNA™-Containing Primers
References
- 1. SNP Detection [qiagen.com]
- 2. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Design considerations and effects of LNA in PCR primers. | Semantic Scholar [semanticscholar.org]
- 6. Reliable allele detection using SNP-based PCR primers containing Locked Nucleic Acid: application in genetic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - ProQuest [proquest.com]
- 8. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
Designing High-Performance LNA-based qPCR Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Locked Nucleic Acid (LNA) Technology in qPCR
Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint pre-organizes the LNA oligonucleotide into an A-form helix, which is ideal for Watson-Crick base pairing.[3] Consequently, LNA-containing oligonucleotides exhibit significantly increased thermal stability and hybridization specificity when bound to their complementary DNA or RNA targets.[1][4][5]
The incorporation of LNA bases into qPCR probes offers several advantages over traditional DNA probes, including:
-
Increased Thermal Stability: Each LNA monomer incorporated into a probe increases the melting temperature (Tm) by 2-8°C.[1][5] This allows for the design of shorter probes with high melting temperatures, which is particularly beneficial for targeting short or AT-rich sequences.[6][7]
-
Enhanced Specificity and Sensitivity: The high binding affinity of LNA probes enables superior discrimination between closely related sequences, including single nucleotide polymorphisms (SNPs).[8][9] This leads to assays with higher sensitivity and a better signal-to-noise ratio.[3][6]
-
Greater Design Flexibility: LNA modifications provide greater flexibility in probe design, allowing for the creation of effective probes for challenging target sequences.[6] The ability to "fine-tune" the Tm by varying the number of LNA bases is a key advantage.[6]
This document provides detailed guidelines for the design and experimental validation of LNA-based qPCR probes.
LNA-based qPCR Probe Design Guidelines
Successful design of LNA-based qPCR probes requires careful consideration of several parameters to ensure optimal performance. The following guidelines are based on established principles and empirical data.
General Design Recommendations
| Parameter | Recommendation | Rationale |
| Probe Length | 15-18 nucleotides[10] | Shorter than traditional DNA probes due to the increased Tm per LNA base. Shorter probes offer better quenching and higher signal-to-noise ratios.[7][11] |
| Melting Temperature (Tm) | 65-70°C[10] | Should be 5-10°C higher than the primers' Tm to ensure the probe binds before primer extension begins.[9][12][13] |
| GC Content | 30-60%[10][14] | Helps to avoid overly stable secondary structures and ensures good hybridization kinetics. |
| LNA Placement | Substitute every third base in the central part of the probe.[10] For SNP detection, position 2-3 LNA bases directly at the SNP site.[8][10] | Distributing LNAs helps to increase overall stability. Concentrating LNAs around a mismatch site maximizes discrimination. |
| Number of LNAs | Typically 4-6 LNA substitutions are sufficient to achieve the desired Tm for a 15-18 nucleotide probe.[10] An 18-mer should not contain more than 7-8 LNAs.[6] | Overuse of LNAs can lead to excessively high Tm and potential off-target binding. |
| Prohibited Sequences | Avoid runs of more than 3 identical nucleotides, especially G's.[10] Avoid placing a 'G' at the 5' end next to the fluorophore.[10] | Long runs of G's can lead to G-quadruplex formation. A 5' G can quench the fluorophore. |
| Self-Complementarity | Avoid self-complementarity and cross-hybridization with other LNA-containing oligonucleotides.[6][14] | LNA binds very tightly to other LNA residues, increasing the risk of probe dimers and hairpins. |
| Consecutive LNAs | Avoid stretches of more than 4 consecutive LNA bases.[6][14] | Long stretches of LNAs can lead to extremely tight binding in that specific region. |
Specific Guidelines for SNP Detection Probes
| Parameter | Recommendation | Rationale |
| Probe Length | Approximately 12 nucleotides[8][10] | Shorter probes enhance the destabilizing effect of a single mismatch, improving discrimination. |
| LNA Placement at SNP Site | 2-3 LNA bases positioned directly at the SNP site.[8][10] A triplet of LNA residues centered on the mismatch generally provides the largest discriminatory power.[9][15] | This maximizes the difference in melting temperature (ΔTm) between the perfectly matched and mismatched probes. |
| SNP Position | Ideally position the SNP centrally within the probe.[8] Avoid placing the SNP at the very 3' or 5' end.[10] | Central placement of the mismatch has the greatest impact on duplex stability. |
| Target Tm | Approximately 65°C[8][10] | Ensures stable binding of the perfectly matched probe under typical qPCR conditions. |
Visualizing LNA Technology and Experimental Workflow
The Principle of Locked Nucleic Acid (LNA)
Caption: Structure of LNA vs. DNA nucleotide.
Experimental Workflow for LNA-based qPCR Probe Validation
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]
- 4. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene Expression Analysis [qiagen.com]
- 6. metabion.com [metabion.com]
- 7. news-medical.net [news-medical.net]
- 8. SNP Detection [qiagen.com]
- 9. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. idtdna.com [idtdna.com]
- 12. neb.com [neb.com]
- 13. idtdna.com [idtdna.com]
- 14. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 15. researchgate.net [researchgate.net]
Application Note: Optimized Coupling of LNA™-Guanosine (dmf) 3'-CE Phosphoramidite for High-Efficiency Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA™) is a powerful nucleic acid analog that significantly enhances the thermal stability and hybridization properties of oligonucleotides. This is achieved through a methylene (B1212753) bridge that locks the ribose ring in an A-type conformation. The incorporation of LNA monomers, such as LNA-Guanosine (dmf) 3'-CE Phosphoramidite (B1245037), is a critical step in the synthesis of high-affinity probes, primers, and antisense oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.
Due to the sterically hindered nature of LNA phosphoramidites, standard DNA synthesis protocols require modification to achieve optimal coupling efficiencies.[] This application note provides detailed protocols and recommendations for the efficient incorporation of LNA-Guanosine (dmf) 3'-CE Phosphoramidite into synthetic oligonucleotides.
Key Considerations for LNA Phosphoramidite Coupling
Successful incorporation of LNA-Guanosine phosphoramidite hinges on several critical factors that address its unique chemical properties:
-
Extended Coupling Time: The bicyclic structure of LNA monomers creates steric hindrance, which slows the kinetics of the coupling reaction compared to standard deoxyribonucleoside phosphoramidites.[] Therefore, a significantly longer coupling time is essential to drive the reaction to completion and ensure high stepwise coupling efficiency.[2]
-
Activator Selection: The choice of activator can influence coupling efficiency. While standard activators like 1H-tetrazole can be used, more potent activators such as 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), or 4,5-dicyanoimidazole (B129182) (DCI) are often recommended for sterically demanding phosphoramidites.[3] DCI is noted to be less acidic, which can reduce the risk of side reactions like detritylation during the coupling step.[3]
-
Anhydrous Conditions: As with all phosphoramidite-based oligonucleotide synthesis, maintaining strictly anhydrous conditions is paramount.[4] Moisture can hydrolyze the activated phosphoramidite, leading to lower coupling efficiency and the accumulation of failure sequences.[4]
-
Extended Oxidation Time: The phosphite (B83602) triester linkage formed after the coupling of an LNA monomer is also slower to oxidize compared to its DNA equivalent.[][2] An extended oxidation time is therefore recommended to ensure the complete and stable formation of the phosphate (B84403) triester backbone.[]
Data Presentation: Coupling Time vs. Performance
The following table summarizes the recommended coupling times and the anticipated impact on the synthesis of an oligonucleotide containing LNA-Guanosine. The data illustrates the importance of an extended coupling time for achieving high efficiency, yield, and purity.
| Coupling Time (seconds) | Recommended Synthesizer Type | Average Stepwise Coupling Efficiency (%) | Theoretical Overall Yield of a 20-mer (%) | Expected Purity (% Full-Length Product) |
| 30-60 (Standard DNA Cycle) | Not Recommended | < 98.0 | < 68 | Low |
| 180 | ABI Synthesizers [][5] | > 99.0 | > 82 | High |
| 250 | Expedite Synthesizers [][5] | > 99.0 | > 82 | High |
| > 300 | Other/Custom Cycles | > 99.0 | > 82 | High |
Note: The theoretical overall yield is calculated as (Average Stepwise Coupling Efficiency)^n-1, where n is the number of couplings. Purity is influenced by both coupling and capping efficiency.
Experimental Protocols
This section provides a detailed protocol for the incorporation of LNA-Guanosine (dmf) 3'-CE Phosphoramidite using an automated oligonucleotide synthesizer.
4.1. Reagent Preparation
-
LNA-Guanosine Phosphoramidite Solution:
-
Allow the LNA-Guanosine (dmf) 3'-CE Phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert argon or helium atmosphere, dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M to 0.15 M).
-
Ensure the anhydrous acetonitrile has a water content of < 10 ppm.[4]
-
-
Activator Solution:
-
Prepare a fresh solution of the chosen activator (e.g., 0.25 M ETT or 0.5 M DCI) in anhydrous acetonitrile.
-
-
Standard Synthesis Reagents:
-
Ensure all other reagents (Capping, Oxidation, Deblocking solutions) are fresh and correctly installed on the synthesizer.
-
4.2. Automated Synthesizer Protocol
The following cycle modifications are recommended for the incorporation of LNA-Guanosine. These parameters should be programmed into the synthesis protocol specifically for the LNA-G addition step.
-
Deblocking (Detritylation):
-
No change from the standard protocol is typically required. Use a standard solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.
-
-
Coupling:
-
Activator: Use a compatible activator such as ETT or DCI.
-
Coupling Time:
-
-
Capping:
-
No change from the standard protocol is required. Use standard capping reagents (e.g., Cap Mix A: Acetic Anhydride/Pyridine/THF; Cap Mix B: N-Methylimidazole/THF).
-
-
Oxidation:
-
Oxidation Time: Increase the oxidation time to 45 seconds .[][5]
-
Oxidizer: Use a standard solution of iodine in THF/water/pyridine.
-
4.3. Post-Synthesis Cleavage and Deprotection
-
Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures (e.g., concentrated aqueous ammonia (B1221849) at 55°C for 8-12 hours).
-
Note: If the sequence contains other sensitive modifications, use the appropriate deprotection conditions.
4.4. Purification and Quality Control
-
Purify the crude oligonucleotide using standard techniques such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).
-
Verify the identity and purity of the final LNA-containing oligonucleotide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis (CE).
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the automated synthesis cycle for incorporating an LNA-Guanosine phosphoramidite.
References
Application Notes and Protocols: Standard Deprotection of LNA-Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Locked Nucleic Acid (LNA)-containing oligonucleotides are a class of modified nucleic acids that exhibit enhanced thermal stability and hybridization properties, making them valuable tools in research and therapeutic applications. The synthesis of LNA oligonucleotides follows standard phosphoramidite (B1245037) chemistry on solid supports. The final and critical step in obtaining a functional LNA oligonucleotide is the cleavage from the solid support and the removal of protecting groups from the nucleobases and the phosphate (B84403) backbone, a process collectively known as deprotection. This document provides detailed protocols for the standard deprotection of LNA-containing oligonucleotides.
Data Presentation: Comparison of Deprotection Protocols
The choice of deprotection strategy depends on the nature of the LNA oligonucleotide, including the type of protecting groups used during synthesis (standard or mild), the presence of sensitive modifications, and the desired processing time. The following table summarizes common deprotection conditions.
| Deprotection Protocol | Reagent Composition | Temperature | Duration | Recommended Use |
| Standard Deprotection | Concentrated Ammonium (B1175870) Hydroxide (B78521) (~28-30%) | 55°C | 8-16 hours | For oligonucleotides with standard protecting groups (e.g., Bz-dA, Bz-dC, iBu-dG). |
| Room Temperature | > 16 hours | A milder alternative for standard protecting groups, reducing the risk of side reactions with sensitive modifications. | ||
| Fast Deprotection (AMA) | 1:1 (v/v) mixture of Ammonium Hydroxide and 40% aqueous Methylamine (B109427) (AMA) | 65°C | 10-15 minutes | For rapid deprotection of oligonucleotides synthesized with Ac-dC to prevent transamination of cytosine.[1] |
| Room Temperature | 2 hours | A slower but still efficient AMA protocol. | ||
| Mild Deprotection | 0.05 M Potassium Carbonate in Methanol (B129727) | Room Temperature | 4 hours | For oligonucleotides synthesized with UltraMILD protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG).[2][3] |
| tert-Butylamine/Methanol/Water (1:1:2 v/v/v) | 55°C | Overnight | An alternative for certain sensitive dyes and modifications.[2][4] | |
| tert-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | A milder amine-based deprotection for sensitive oligonucleotides.[2][4] |
Note: It is crucial to avoid methylamine-containing reagents (like AMA) when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent the introduction of an N4-methyl modification.
Experimental Workflow
The general workflow for the deprotection of LNA-containing oligonucleotides involves cleavage from the solid support, removal of base and phosphate protecting groups, and subsequent purification.
Caption: General experimental workflow for the deprotection and purification of LNA-containing oligonucleotides.
Experimental Protocols
Protocol 1: Standard Deprotection with Ammonium Hydroxide
This protocol is suitable for LNA oligonucleotides synthesized with standard base protecting groups.
Materials:
-
LNA oligonucleotide synthesized on a solid support (e.g., CPG) in a synthesis column.
-
Concentrated ammonium hydroxide (~28-30%).
-
Heating block or oven set to 55°C.
-
Microcentrifuge tubes.
-
SpeedVac or centrifugal evaporator.
Methodology:
-
Place the synthesis column containing the solid support-bound LNA oligonucleotide into a luer-lock syringe.
-
Slowly push 1-2 mL of concentrated ammonium hydroxide through the column to wet the support.
-
Transfer the solid support from the column to a 2 mL screw-cap microcentrifuge tube.
-
Add 1-2 mL of fresh concentrated ammonium hydroxide to the tube, ensuring the support is fully submerged.
-
Seal the tube tightly to prevent ammonia (B1221849) leakage.
-
Incubate the tube at 55°C for 8-16 hours.
-
After incubation, cool the tube to room temperature.
-
Carefully transfer the ammonium hydroxide solution (supernatant) containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.
-
Dry the oligonucleotide solution to a pellet using a SpeedVac or centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for quantification and purification.
Protocol 2: Fast Deprotection with AMA
This protocol is recommended for rapid deprotection and requires the use of acetyl-protected cytidine (B196190) (Ac-dC) during synthesis to avoid side reactions.[1]
Materials:
-
LNA oligonucleotide synthesized on a solid support with Ac-dC.
-
Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1, v/v).
-
Heating block or oven set to 65°C.
-
Microcentrifuge tubes.
-
SpeedVac or centrifugal evaporator.
Methodology:
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine. Caution: Prepare in a fume hood as methylamine is volatile and has a strong odor.
-
Transfer the solid support from the synthesis column to a 2 mL screw-cap microcentrifuge tube.
-
Add 1-2 mL of the freshly prepared AMA solution to the tube.
-
Seal the tube tightly.
-
Cool the tube to room temperature.
-
Transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube.
-
Dry the oligonucleotide solution to a pellet using a SpeedVac.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or sterile water for further analysis.
Protocol 3: Mild Deprotection with Potassium Carbonate in Methanol
This protocol is intended for LNA oligonucleotides synthesized with UltraMILD protecting groups, which are labile and require gentle deprotection conditions.[2][3]
Materials:
-
LNA oligonucleotide synthesized on a solid support with UltraMILD phosphoramidites.
-
0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.
-
Microcentrifuge tubes.
-
SpeedVac or centrifugal evaporator.
Methodology:
-
Transfer the solid support to a 2 mL screw-cap microcentrifuge tube.
-
Add 1-2 mL of 0.05 M potassium carbonate in methanol to the tube.
-
Seal the tube and incubate at room temperature for 4 hours with gentle agitation.[2][3]
-
After incubation, centrifuge the tube briefly to pellet the support.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a SpeedVac.
-
The resulting pellet can be resuspended for purification. Note that this procedure only removes the base protecting groups and cleaves the oligonucleotide from some supports. Further treatment may be necessary to remove phosphate protecting groups if they are not labile under these conditions.
Purification and Analysis
Following deprotection, LNA-containing oligonucleotides can be purified and analyzed using standard methods employed for DNA and RNA, such as:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase (RP-HPLC) is commonly used for purification, often with the 5'-dimethoxytrityl (DMT) group left on to aid in separation ("DMT-on" purification). Ion-exchange HPLC can also be utilized.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE is an effective method for purifying and analyzing the purity of LNA oligonucleotides.
-
Mass Spectrometry: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the final product.
The choice of purification method will depend on the scale of the synthesis, the required purity, and the downstream application of the LNA oligonucleotide.
References
Purification of LNA-Modified Oligonucleotides by High-Performance Liquid Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA)-modified oligonucleotides are a class of nucleic acid analogs that exhibit enhanced thermal stability, nuclease resistance, and binding affinity to their complementary DNA and RNA targets. These properties make them highly valuable in various therapeutic and diagnostic applications, including antisense therapy, siRNA, and molecular probes. The chemical synthesis of LNA-modified oligonucleotides, however, can result in a heterogeneous mixture of the desired full-length product and various impurities, such as truncated sequences (n-1, n-2), failure sequences, and products with protecting group-related modifications. Therefore, a robust and efficient purification method is crucial to ensure the purity, safety, and efficacy of these molecules for downstream applications.
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification of synthetic oligonucleotides, offering high resolution and reproducibility. The two primary HPLC techniques employed for this purpose are Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AX) HPLC. The choice between these methods depends on the specific characteristics of the LNA-modified oligonucleotide, the nature of the impurities, and the desired final purity and yield.[1][2]
This document provides detailed application notes and protocols for the purification of LNA-modified oligonucleotides using both IP-RP and AX-HPLC. It includes a comparison of the two techniques, experimental protocols, and guidance on data interpretation and troubleshooting.
Principles of HPLC Purification for LNA-Modified Oligonucleotides
The introduction of LNA modifications can alter the physicochemical properties of an oligonucleotide, influencing its retention behavior during HPLC. LNAs increase the hydrophilicity of the oligonucleotide compared to its DNA counterpart due to the rigid sugar conformation. This needs to be considered when developing the purification method.
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP HPLC separates oligonucleotides based on their hydrophobicity. Since the phosphate (B84403) backbone of oligonucleotides is highly negatively charged and thus hydrophilic, an ion-pairing agent is added to the mobile phase.[2] This agent, typically a bulky alkylamine like triethylammonium (B8662869) (TEA), forms a neutral, more hydrophobic complex with the oligonucleotide, allowing it to be retained on a nonpolar stationary phase (e.g., C18). Elution is achieved by increasing the concentration of an organic solvent, such as acetonitrile, in the mobile phase.[3]
The retention of an LNA-modified oligonucleotide in IP-RP HPLC is influenced by its length, base composition, and the number and position of LNA modifications. The increased hydrophilicity of LNA monomers can lead to slightly shorter retention times compared to unmodified DNA of the same length.
Anion-Exchange (AX) HPLC
AX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[4] The stationary phase consists of a positively charged resin that binds the negatively charged oligonucleotides. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions between the oligonucleotide and the stationary phase. Longer oligonucleotides, having more phosphate groups, bind more strongly to the column and elute at higher salt concentrations.[4]
AX-HPLC is particularly effective in separating full-length oligonucleotides from shorter failure sequences (n-1, n-2).[5] The presence of LNA modifications does not change the overall charge of the oligonucleotide, so the separation principle remains the same as for unmodified DNA or RNA.
Experimental Workflows
A typical workflow for the purification of LNA-modified oligonucleotides by HPLC involves several key steps, from initial analytical method development to preparative purification and final purity analysis.
References
Application Notes and Protocols for LNA Oligonucleotide-based Capture of Circulating microRNAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulating microRNAs (miRNAs) in biofluids such as plasma and serum are gaining prominence as non-invasive biomarkers for a wide range of diseases, including cancer and cardiovascular conditions. Their stability in circulation makes them attractive candidates for diagnostics, prognostics, and monitoring treatment responses. However, the low concentration of miRNAs in these samples presents a significant challenge for their accurate and reproducible isolation and quantification.
Locked Nucleic Acid (LNA) oligonucleotides offer a superior method for the capture and enrichment of circulating miRNAs. LNAs are modified RNA nucleotides where the ribose ring is "locked" in an ideal conformation for Watson-Crick binding. This modification dramatically increases the binding affinity and specificity of LNA probes to their complementary miRNA targets. This heightened affinity allows for the efficient capture of even low-abundance miRNAs from complex biological samples.
These application notes provide a comprehensive guide to the use of LNA oligonucleotides for the capture of circulating miRNAs, including detailed protocols for LNA-probe immobilization on magnetic beads, miRNA capture from plasma/serum, and subsequent analysis by quantitative reverse transcription PCR (qRT-PCR).
Advantages of LNA Oligonucleotide-Based Capture
The utilization of LNA-based capture of circulating miRNAs offers several key advantages over traditional isolation methods:
-
Enhanced Sensitivity: The high binding affinity of LNA probes enables the capture of low-abundance miRNAs that may be missed by other methods.
-
Superior Specificity: LNA probes can effectively discriminate between closely related miRNA family members, often differing by a single nucleotide.
-
Improved Efficiency: The strong and specific binding allows for stringent washing conditions, minimizing the co-purification of non-target molecules and inhibitors of downstream enzymatic reactions like qRT-PCR.
-
Versatility: The protocol can be adapted for the capture of specific miRNAs of interest by designing custom LNA probes.
Experimental Workflow Overview
The overall workflow for LNA-based capture of circulating miRNAs involves the functionalization of magnetic beads with LNA capture probes, incubation with the biological sample to capture the target miRNA, washing to remove unbound material, and finally, elution of the captured miRNA for downstream analysis.
Detailed Experimental Protocols
Protocol 1: Covalent Coupling of Amine-Modified LNA Oligonucleotides to Carboxylated Magnetic Beads
This protocol describes the covalent immobilization of an amine-modified LNA oligonucleotide probe onto carboxylated magnetic beads using EDC/NHS chemistry.
Materials:
-
Carboxylated Magnetic Beads
-
Amine-modified LNA oligonucleotide probe (sequence-specific for the target miRNA)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M MES, pH 6.0
-
Wash Buffer: 1X PBS with 0.05% Tween-20
-
Blocking Buffer: 1 M Tris-HCl, pH 7.5
-
Magnetic separator
-
Rotating mixer
Procedure:
-
Bead Preparation:
-
Resuspend the carboxylated magnetic beads thoroughly by vortexing.
-
Transfer 1 mg of beads to a microcentrifuge tube.
-
Place the tube on a magnetic separator to pellet the beads.
-
Remove and discard the supernatant.
-
Wash the beads twice with 500 µL of Activation Buffer. After each wash, pellet the beads using the magnetic separator and discard the supernatant.
-
-
Activation of Carboxyl Groups:
-
Resuspend the washed beads in 500 µL of Activation Buffer.
-
Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in Activation Buffer.
-
Add 50 µL of the EDC solution and 50 µL of the NHS solution to the bead suspension.
-
Incubate for 30 minutes at room temperature with gentle rotation.
-
-
Coupling of LNA Oligonucleotide:
-
Pellet the activated beads using the magnetic separator and quickly wash twice with 500 µL of cold Coupling Buffer.
-
Immediately resuspend the beads in 200 µL of Coupling Buffer.
-
Add 10 nmol of the amine-modified LNA oligonucleotide probe to the bead suspension.
-
Incubate for 2-4 hours at room temperature with gentle rotation.
-
-
Blocking and Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads twice with 500 µL of Wash Buffer.
-
To block any unreacted carboxyl groups, resuspend the beads in 500 µL of Blocking Buffer and incubate for 30 minutes at room temperature with rotation.
-
Wash the beads three times with 500 µL of Wash Buffer.
-
-
Storage:
-
Resuspend the LNA-functionalized magnetic beads in 100 µL of a suitable storage buffer (e.g., 1X PBS with 0.02% sodium azide).
-
Store at 4°C until use.
-
Protocol 2: Capture of Circulating microRNAs from Plasma/Serum
This protocol details the capture of a target miRNA from plasma or serum using the prepared LNA-functionalized magnetic beads.
Materials:
-
LNA-functionalized magnetic beads (from Protocol 1)
-
Plasma or serum sample
-
Hybridization Buffer (e.g., 5X SSC, 0.1% SDS, 1X Denhardt's solution)
-
Wash Buffer 1 (e.g., 2X SSC, 0.1% SDS)
-
Wash Buffer 2 (e.g., 0.5X SSC, 0.1% SDS)
-
Elution Buffer (e.g., RNase-free water or a low-salt buffer)
-
Magnetic separator
-
Thermomixer or heating block
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma or serum samples on ice.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to remove any remaining cellular debris.
-
Transfer the clear supernatant to a new RNase-free tube.
-
-
Hybridization:
-
In a microcentrifuge tube, combine 200 µL of plasma/serum with an equal volume of 2X Hybridization Buffer.
-
Add 10 µL of the resuspended LNA-functionalized magnetic beads to the sample mixture.
-
Incubate at a predetermined optimal hybridization temperature (e.g., 55-65°C) for 1-2 hours with gentle agitation to keep the beads suspended.
-
-
Washing:
-
Place the tube on a magnetic separator to pellet the beads.
-
Carefully remove and discard the supernatant.
-
Wash the beads twice with 500 µL of Wash Buffer 1 at room temperature.
-
Wash the beads twice with 500 µL of Wash Buffer 2 at room temperature.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Resuspend the beads in 20-50 µL of Elution Buffer.
-
Incubate at a high temperature (e.g., 95°C) for 5 minutes to release the captured miRNA from the LNA probes.
-
Immediately place the tube on a magnetic separator and transfer the supernatant containing the eluted miRNA to a new RNase-free tube.
-
The eluted miRNA is now ready for downstream analysis.
-
Protocol 3: Quantification of Captured microRNA by qRT-PCR
This protocol outlines the reverse transcription and quantitative PCR steps to quantify the captured miRNA.
Materials:
-
Eluted miRNA (from Protocol 2)
-
miRNA-specific reverse transcription kit
-
miRNA-specific qPCR primers and probe (e.g., TaqMan assay) or SYBR Green master mix
-
qRT-PCR instrument
Procedure:
-
Reverse Transcription (RT):
-
Perform reverse transcription on the eluted miRNA according to the manufacturer's instructions of the chosen RT kit. This typically involves using a miRNA-specific stem-loop primer or a poly(A) tailing method.
-
-
Quantitative PCR (qPCR):
-
Set up the qPCR reaction using the cDNA from the RT step, miRNA-specific primers, and a suitable qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using appropriate cycling conditions.
-
Include appropriate controls, such as a no-template control and a no-RT control.
-
Determine the quantification cycle (Cq) values for your target miRNA.
-
Data Presentation
The efficiency of the LNA-based capture method can be compared to standard commercial kits for circulating miRNA isolation. The following table summarizes hypothetical quantitative data from such a comparison.
| Isolation Method | Target miRNA | Mean Cq Value (± SD) | Apparent Yield (Relative to Kit A) |
| LNA-Magnetic Bead Capture | miR-21 | 24.5 ± 0.4 | 4.0x |
| Commercial Kit A (Silica Column) | miR-21 | 26.5 ± 0.6 | 1.0x |
| Commercial Kit B (Phenol-based) | miR-21 | 27.2 ± 0.7 | 0.6x |
| LNA-Magnetic Bead Capture | let-7a | 28.1 ± 0.5 | 3.5x |
| Commercial Kit A (Silica Column) | let-7a | 29.9 ± 0.8 | 1.0x |
| Commercial Kit B (Phenol-based) | let-7a | 30.5 ± 0.9 | 0.7x |
Lower Cq values indicate a higher abundance of the target miRNA, suggesting a more efficient capture and isolation.
Signaling Pathway Visualization
Circulating miRNAs can play a crucial role in intercellular communication and the regulation of various signaling pathways. For example, circulating miR-21 has been implicated in the pathogenesis of cardiac fibrosis. The diagram below illustrates the signaling pathway through which miR-21 promotes cardiac fibrosis by targeting SMAD7 and activating the TGF-β1 pathway.[1][2][3][4][5]
This pathway highlights how increased levels of circulating miR-21 can contribute to the progression of cardiac fibrosis by suppressing the inhibitory protein SMAD7, thereby amplifying the pro-fibrotic signaling of TGF-β1. The capture and quantification of circulating miR-21 using LNA-based methods can, therefore, provide valuable insights into the disease state.
References
- 1. Frontiers | miR-21 in Human Cardiomyopathies [frontiersin.org]
- 2. sgo-iasgo.com [sgo-iasgo.com]
- 3. The Cell Type–Specific Functions of miR-21 in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of microRNA-21 on pathways and mechanisms involved in cardiac fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-208b/miR-21 Promotes the Progression of Cardiac Fibrosis Through the Activation of the TGF-β1/Smad-3 Signaling Pathway: An in vitro and in vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LNA®-based Primers in Multiplex PCR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA®) technology offers a significant advancement in oligonucleotide-based applications, particularly in the realm of multiplex Polymerase Chain Reaction (PCR). LNA® bases are modified RNA nucleotides where a methylene (B1212753) bridge "locks" the ribose ring in a C3'-endo conformation. This structural change enhances the binding affinity and specificity of oligonucleotides to their complementary DNA or RNA targets.[1][2] The incorporation of LNA® into PCR primers leads to increased thermal stability, allowing for the design of shorter primers with higher melting temperatures (Tm), which is particularly advantageous for multiplexing and detecting difficult targets.[3][4][5] These properties translate to improved assay sensitivity, specificity, and overall performance, making LNA®-based primers a powerful tool for researchers, scientists, and professionals in drug development.[5][6]
Advantages of LNA®-based Primers in Multiplex PCR
The unique characteristics of LNA® technology provide several key benefits for multiplex PCR assays:
-
Enhanced Specificity and Reduced Off-Target Amplification: The high binding affinity of LNA® primers allows for stringent annealing conditions, minimizing non-specific binding and the formation of primer-dimers, which are common challenges in multiplex reactions.[1]
-
Increased Sensitivity: LNA®-modified primers can improve the amplification efficiency of low-abundance targets, enabling detection from as little as 5 pg of template DNA.[4][5] In some cases, LNA®-based assays have demonstrated a more than 100-fold increase in detection sensitivity compared to conventional DNA primers.[3]
-
Superior Multiplexing Capability: The ability to design shorter primers with high and predictable melting temperatures simplifies the process of designing primer sets with uniform annealing characteristics for multiplex assays.[4][7] This allows for the simultaneous and robust amplification of multiple targets in a single reaction.[8]
-
Improved Detection of Difficult Sequences: LNA® primers are particularly effective for amplifying GC-rich sequences and short or highly similar target sequences where traditional primer design can be challenging.[6][9]
LNA® Primer Design Guidelines
Careful primer design is crucial for successful multiplex PCR. The incorporation of LNA® requires specific considerations in addition to standard primer design rules.
| Parameter | Guideline | Rationale |
| LNA® Placement | Introduce LNA® bases at positions where specificity is critical, such as near the 3'-end for allele-specific PCR.[10] Placing LNA® modifications near the 5' end can also improve performance in some applications.[11][12] Avoid placing LNA®s at the extreme 3'-end.[2][10] | Maximizes the discriminatory power of the primer and can prevent non-specific extension. |
| Number of LNA®s | A typical 18-mer primer should not contain more than 7-8 LNA® bases.[2][13] Avoid stretches of more than four consecutive LNA® bases.[10][14] | Excessive LNA® content can make the primer too "sticky," leading to handling difficulties and potential off-target binding.[14] |
| Melting Temperature (Tm) | Each LNA® substitution increases the Tm by approximately 2-8°C.[9][10] The Tm of all primer pairs in a multiplex assay should be closely matched.[10] | Ensures uniform annealing of all primers during the PCR cycling, leading to balanced amplification of all targets. |
| GC Content | Maintain a GC content between 30-60%.[10][14] | Similar to standard primer design, this helps to ensure stable and specific primer binding. |
| Secondary Structures | Avoid self-complementarity and complementarity to other LNA®-containing oligonucleotides in the assay.[10][14] Also, avoid stretches of three or more Gs.[10][14] | LNA® binds very tightly to other LNA® residues, increasing the risk of primer-dimer formation and other non-specific interactions.[10][14] |
Experimental Protocols
Protocol 1: Multiplex PCR using LNA®-based Primers
This protocol provides a general framework for setting up a multiplex PCR reaction using LNA®-based primers. Optimization of primer concentrations and annealing temperature is recommended for each new multiplex assay.
Materials:
-
DNA/cDNA template
-
LNA®-based forward and reverse primers for each target
-
Hot-start DNA polymerase
-
dNTP mix
-
PCR buffer with MgCl₂
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions, including a no-template control (NTC).
-
The final concentration of each LNA® primer should be optimized, typically between 0.05 µM and 0.4 µM.[15]
-
Refer to Table 2 for a recommended reaction setup.
-
-
PCR Cycling Conditions:
-
Perform the PCR in a thermal cycler with the conditions outlined in Table 3.
-
The annealing temperature should be optimized based on the calculated Tm of the LNA® primers. A good starting point is 3-5°C below the lowest primer Tm. For primers with a Tm above 60°C, a 2-step PCR protocol may be possible.[15]
-
-
Analysis of PCR Products:
-
Analyze the amplification products by gel electrophoresis to confirm the presence of amplicons of the expected sizes for each target.
-
| Component | Final Concentration | Volume for 25 µL reaction |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| LNA® Primer Mix (10 µM each) | 0.2 µM each | 0.5 µL per primer pair |
| Hot-start DNA Polymerase | 1.25 units | 0.25 µL |
| DNA Template | 1-100 ng | 1-5 µL |
| Nuclease-free water | - | to 25 µL |
Table 2: Recommended Multiplex PCR Reaction Setup.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-40 |
| Annealing | 55-68°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
Table 3: Recommended PCR Cycling Conditions. An extension rate of 1 minute per kb is recommended for reactions with five or fewer primer pairs, and 2 minutes per kb for reactions with more than six primer pairs.[15]
Visualizations
Caption: Mechanism of LNA® binding and increased thermal stability.
Caption: Workflow for a multiplex PCR experiment using LNA® primers.
Caption: Logical diagram for designing LNA®-based primers.
Conclusion
LNA®-based primers offer a robust and reliable solution for overcoming common challenges in multiplex PCR. By providing enhanced specificity, sensitivity, and design flexibility, this technology empowers researchers and scientists to develop highly accurate and efficient multiplex assays for a wide range of applications, from basic research to clinical diagnostics and drug development. Adherence to the specific design guidelines and optimization of experimental protocols are key to harnessing the full potential of LNA® technology in multiplex PCR.
References
- 1. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 2. metabion.com [metabion.com]
- 3. researchgate.net [researchgate.net]
- 4. LNA in PCR primers increase sensitivity and performance [gene-pi.com]
- 5. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 7. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel multiplex PCR assay using locked nucleic acid (LNA)-based universal primers for the simultaneous detection of five swine viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 10. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. metabion.com [metabion.com]
- 14. Design options [qiagen.com]
- 15. neb.com [neb.com]
Application Notes and Protocols for the Synthesis and Application of Chimeric LNA/DNA Gapmer Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of chimeric Locked Nucleic Acid (LNA)/DNA gapmer oligonucleotides. Detailed protocols for key experiments are included to guide researchers in the successful implementation of this powerful antisense technology.
Introduction to LNA/DNA Gapmers
Chimeric LNA/DNA gapmer oligonucleotides are a class of antisense oligonucleotides (ASOs) designed for potent and specific gene silencing.[1][2][3] They are single-stranded synthetic nucleic acid molecules, typically 16-20 nucleotides in length, with a central "gap" of DNA monomers flanked by LNA-modified nucleotides.[1][2][3] This unique design confers several advantageous properties:
-
High Binding Affinity and Specificity: The LNA modifications in the flanking regions increase the oligonucleotide's binding affinity to its complementary target RNA, leading to the formation of highly stable duplexes.[4][5][6] This high affinity allows for the use of shorter oligonucleotides, which can improve specificity and reduce off-target effects.
-
RNase H-Mediated Degradation: The central DNA gap, when hybridized to the target RNA, forms a DNA-RNA hybrid duplex that is a substrate for Ribonuclease H (RNase H).[1][2][5] This enzyme selectively cleaves the RNA strand of the hybrid, leading to the degradation of the target mRNA and subsequent downregulation of protein expression.[1][2]
-
Enhanced Nuclease Resistance: The LNA modifications and often a phosphorothioate (B77711) (PS) backbone protect the oligonucleotide from degradation by cellular nucleases, increasing its stability and duration of action.[1][5][7]
Synthesis of LNA/DNA Gapmers
The synthesis of LNA/DNA gapmers is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for oligonucleotide synthesis.[4][8] The process involves the sequential addition of nucleotide phosphoramidites to a growing chain attached to a solid support, typically controlled pore glass (CPG).[8]
Key Synthesis Steps:
-
Solid Support: The synthesis begins with a nucleoside-functionalized solid support, which will become the 3'-end of the oligonucleotide.
-
Detritylation: The 5'-hydroxyl group of the support-bound nucleoside is deprotected by treatment with an acid.
-
Coupling: The desired LNA or DNA phosphoramidite is activated and coupled to the 5'-hydroxyl group of the growing chain. LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and thus require a longer coupling time.[4]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. For increased nuclease resistance, a sulfurizing agent can be used to create a phosphorothioate linkage.[9]
-
Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone are removed using a final deprotection step.
-
Purification: The crude oligonucleotide is purified to remove truncated sequences and other impurities, typically by high-performance liquid chromatography (HPLC).[8]
Diagram of Solid-Phase Oligonucleotide Synthesis Workflow
Caption: Workflow of solid-phase LNA/DNA gapmer synthesis.
Quantitative Data Summary
The performance of LNA/DNA gapmers can be quantified by several key parameters. The following tables summarize typical data for these oligonucleotides.
Table 1: Physicochemical Properties of LNA/DNA Gapmers
| Parameter | Typical Value/Range | Significance | Reference(s) |
| Length | 16-20 nucleotides | Balances specificity and cellular uptake. | [2] |
| DNA Gap Size | 7-8 DNA monomers | Optimal for RNase H activation. A gap of 6 nucleotides shows partial activity, while gaps of 4-5 are insufficient. | [5] |
| Melting Temperature (Tm) Increase per LNA Modification | 1.5 - 4 °C (vs. DNA) | Enhances binding affinity to the target RNA. The increase is greater for isolated LNA residues compared to blocks of LNAs. | [5] |
| Backbone Modification | Phosphorothioate (PS) | Increases nuclease resistance and improves cellular uptake. | [1][2][9] |
Table 2: In Vitro Performance of LNA/DNA Gapmers
| Parameter | Typical Value/Range | Significance | Reference(s) |
| IC50 (Lipid Transfection) | 1 - 50 nM | Potency of gene knockdown in cell culture. | [1] |
| IC50 (Gymnotic Delivery) | 100 nM - 5 µM | Potency without transfection reagents, dependent on cell type. | [10] |
| Duration of Action (in vitro) | Typically > 48-72 hours | Long-lasting gene silencing effect. | [1][10] |
| Serum Stability (t1/2) | ~15 hours (chimeric LNA/DNA) | High stability in biological fluids compared to unmodified DNA (~1.5 hours). | [5] |
Experimental Protocols
Protocol 1: In Vitro Knockdown of Target mRNA using LNA/DNA Gapmers
This protocol describes the delivery of LNA/DNA gapmers into cultured mammalian cells using lipid-based transfection to achieve target mRNA knockdown.
Materials:
-
LNA/DNA gapmer oligonucleotide (resuspended in nuclease-free TE buffer to a stock concentration of 10-50 µM)[1]
-
Mammalian cell line of interest
-
Appropriate cell culture medium and supplements
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Nuclease-free water and pipette tips
-
Control oligonucleotides (e.g., non-targeting scrambled control, positive control gapmer)[11][12]
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 30-70% confluency at the time of transfection.[10][13]
-
Prepare Transfection Complexes: a. For each well, dilute the LNA/DNA gapmer to the desired final concentration (typically 1-50 nM) in serum-free medium.[1] b. In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted gapmer and diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer (usually 5-20 minutes) to allow complex formation.[14]
-
Transfection: a. Remove the old medium from the cells and replace it with fresh, antibiotic-free medium.[14] b. Add the transfection complexes dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.[1][14] The optimal incubation time should be determined empirically.
-
Analysis of Gene Knockdown: a. RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit. b. Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for the target gene and a housekeeping gene for normalization. c. Data Analysis: Calculate the relative expression of the target gene in gapmer-treated cells compared to control-treated cells to determine the percentage of knockdown.
Diagram of In Vitro Knockdown Workflow
Caption: Workflow for in vitro gene knockdown using LNA gapmers.
Protocol 2: Gymnotic (Reagent-Free) Delivery of LNA/DNA Gapmers
This protocol is for cell lines that are amenable to the unassisted uptake of phosphorothioate-modified oligonucleotides.
Materials:
-
LNA/DNA gapmer oligonucleotide with a phosphorothioate backbone.
-
Mammalian cell line of interest.
-
Appropriate cell culture medium containing serum.
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Gapmer Addition: Add the LNA/DNA gapmer directly to the cell culture medium to achieve the desired final concentration (typically 100 nM - 5 µM).[10]
-
Incubation: Incubate the cells for 48-96 hours. Gymnotic delivery is a slower process than lipid-mediated transfection.[10][13][15]
-
Analysis: Analyze gene knockdown as described in Protocol 1.
Mechanism of Action: RNase H-Mediated Cleavage
The primary mechanism of action for LNA/DNA gapmers is the recruitment of RNase H to the target RNA.
Diagram of RNase H Signaling Pathway
Caption: RNase H-mediated cleavage of target mRNA by an LNA/DNA gapmer.
Conclusion
LNA/DNA gapmer oligonucleotides are versatile and potent tools for gene silencing in research and therapeutic development. Their rational design, combining the high affinity and stability of LNA with the RNase H-activating properties of DNA, allows for robust and specific downregulation of target gene expression. The protocols and data presented herein provide a solid foundation for the successful implementation of this technology. As with any antisense experiment, careful optimization of delivery conditions and the use of appropriate controls are crucial for obtaining reliable and reproducible results.[11][16]
References
- 1. qiagen.com [qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Gapmer - Wikipedia [en.wikipedia.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. glenresearch.com [glenresearch.com]
- 10. manuals.plus [manuals.plus]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 13. aumbiotech.com [aumbiotech.com]
- 14. Antisense oligonucleotide and LNA GapmeR transfections [bio-protocol.org]
- 15. In Vitro Silencing of lncRNAs Using LNA GapmeRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Enhanced Specificity and Sensitivity in PCR: Application Notes for 3'-End LNA-Guanosine Modified Primers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Locked Nucleic Acid (LNA) nucleotides into oligonucleotide primers represents a significant advancement in PCR technology, offering researchers unprecedented control over assay performance. This document provides detailed application notes and protocols for the strategic placement of an LNA-guanosine at the 3'-end of PCR primers. This modification is particularly advantageous for applications requiring high specificity, such as allele-specific PCR (AS-PCR) for Single Nucleotide Polymorphism (SNP) genotyping, where the precise discrimination between closely related sequences is paramount.
Introduction to 3'-LNA-Guanosine Primers
Locked Nucleic Acid is a class of nucleic acid analogues where the ribose moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA targets.[1][2] Placing an LNA-guanosine at the 3'-terminus of a primer leverages this high binding affinity to enhance discrimination against mismatched templates, a critical factor for accurate allele detection.[3][4]
Key Advantages of 3'-LNA-Guanosine Incorporation
Incorporating an LNA-guanosine at the 3'-end of PCR primers offers several key benefits:
-
Enhanced Allelic Discrimination: The increased binding affinity of the LNA modification makes the primer-template duplex highly sensitive to mismatches at the 3'-end. This is crucial for allele-specific PCR, where even a single nucleotide difference needs to be accurately detected.[3][4]
-
Increased Specificity and Reduced False Positives: By stabilizing the correctly matched primer-template duplex, 3'-LNA-guanosine modification minimizes non-specific amplification from closely related sequences, leading to a higher signal-to-noise ratio and more reliable results.[5][6]
-
Improved Assay Robustness: The enhanced thermal stability allows for the use of higher annealing temperatures, which further reduces non-specific priming and improves overall assay robustness.[2][7]
-
Flexibility in Primer Design: The significant increase in melting temperature (Tm) conferred by LNA modifications allows for the design of shorter primers while maintaining high annealing temperatures, providing greater flexibility in targeting specific genomic regions.[1][8]
Quantitative Data Summary
The incorporation of LNA nucleotides has a predictable and significant impact on the physicochemical properties of primers and their performance in PCR-based assays. The following tables summarize key quantitative data gathered from various studies.
Table 1: Impact of LNA Modification on Primer Melting Temperature (Tm)
| LNA Modification | Average Tm Increase per LNA Monomer (°C) | Reference |
| Single internal LNA | 2 - 8 | [1][8] |
| Multiple LNAs | 3 - 8 (for short primers < 30 nt) | [5] |
Table 2: Performance Characteristics of 3'-LNA Primers in Allele-Specific PCR
| Performance Metric | Unmodified DNA Primers | 3'-LNA Modified Primers | Reference |
| Allelic Discrimination | Prone to false positives with certain mismatches | Consistently low mismatch product formation | [3] |
| Specificity | Lower | Significantly Increased | [3][4] |
| Sensitivity | Comparable | Comparable | [3][4] |
| Signal-to-Noise Ratio | Lower | Higher | [5][6] |
Experimental Protocols
This section provides detailed protocols for the design and application of primers containing a 3'-LNA-guanosine modification for allele-specific PCR.
Protocol 1: Primer Design for Allele-Specific PCR with 3'-LNA-Guanosine
Objective: To design allele-specific primers with a terminal LNA-guanosine for robust SNP genotyping.
Materials:
-
Sequence analysis software (e.g., Primer-BLAST, Primer3)
-
Oligonucleotide synthesis service with LNA modification capabilities
Procedure:
-
Target Sequence Identification: Identify the SNP of interest and the surrounding sequence.
-
Allele-Specific Primer Design:
-
Design two forward primers, one for each allele (e.g., Allele 1 and Allele 2). The 3'-terminal base of each primer should correspond to the specific SNP.
-
Incorporate a single LNA-guanosine at the extreme 3'-end of the primer targeting the guanosine-containing allele. For the other allele, incorporate the corresponding LNA base at the 3'-end.
-
Note: Some studies suggest placing the LNA modification one base away from the 3'-end can also be effective and may improve PCR efficiency in some cases.[9]
-
-
Common Reverse Primer Design: Design a single reverse primer that is complementary to the sequence downstream of the SNP.
-
Primer Parameter Optimization:
-
Length: Aim for a primer length of 18-25 nucleotides.[10]
-
GC Content: Maintain a GC content between 40-60%.[10]
-
Melting Temperature (Tm): The Tm of the primer pair should be balanced and ideally between 55-65°C.[10] Remember that each LNA modification increases the Tm by approximately 2-8°C.[1][8]
-
Secondary Structures: Use software to check for and minimize the potential for primer-dimers and hairpin loops.
-
-
Primer Verification: Perform a BLAST search to ensure the designed primers are specific to the target locus.
dot
Caption: Workflow for designing allele-specific primers with 3'-LNA-guanosine.
Protocol 2: Allele-Specific PCR using 3'-LNA-Guanosine Primers
Objective: To perform allele-specific PCR for SNP genotyping using primers with a 3'-LNA-guanosine modification.
Materials:
-
DNA template (genomic DNA)
-
Allele-specific forward primers with 3'-LNA-guanosine
-
Common reverse primer
-
Hot-start Taq DNA polymerase (recommended to reduce non-specific amplification)
-
dNTP mix
-
PCR buffer with MgCl2
-
Nuclease-free water
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis system or real-time PCR instrument
Procedure:
-
Reaction Setup:
-
Prepare two separate PCR reactions for each DNA sample, one for each allele.
-
Assemble the reaction mix on ice in a sterile PCR tube. The final volume is typically 20-50 µL.
-
Reaction Components:
Component Final Concentration PCR Buffer (10x) 1x dNTP Mix 200 µM each MgCl2 1.5 - 2.5 mM (optimization may be required) Allele-Specific Forward Primer 0.1 - 0.5 µM Common Reverse Primer 0.1 - 0.5 µM Hot-start Taq DNA Polymerase 1.25 units/50 µL DNA Template 20 - 100 ng | Nuclease-free water | to final volume |
-
Note: It is crucial to set up a no-template control (NTC) for each primer set to check for contamination.
-
-
Thermal Cycling:
-
Place the PCR tubes in the thermal cycler and start the program.
-
Cycling Conditions (Example):
Step Temperature (°C) Time Cycles Initial Denaturation 95 5 min 1 Denaturation 95 30 sec 30-35 Annealing 60-68 (optimize based on primer Tm) 30 sec Extension 72 30 sec Final Extension 72 5 min 1 | Hold | 4 | ∞ | |
-
Annealing Temperature Optimization: The optimal annealing temperature is often 3-5°C below the calculated Tm of the primers. A gradient PCR can be performed to determine the optimal temperature for specificity.
-
-
Analysis of Results:
-
Agarose Gel Electrophoresis: Analyze the PCR products by running them on a 1.5-2% agarose gel. The presence of a band of the expected size in a specific allele reaction indicates the presence of that allele in the sample.
-
Real-Time PCR: If using a real-time PCR instrument with a DNA-binding dye (e.g., SYBR Green), the amplification of a specific allele will be detected by an increase in fluorescence.
-
dot
Caption: Experimental workflow for SNP genotyping using allele-specific PCR with 3'-LNA-guanosine primers.
Troubleshooting
Table 3: Common Issues and Solutions in PCR with 3'-LNA-Guanosine Primers
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low amplification | - Annealing temperature is too high.- Primer design is suboptimal.- Inhibitors in the DNA sample. | - Perform a gradient PCR to find the optimal annealing temperature.- Re-design primers following the guidelines.- Re-purify the DNA template. |
| Non-specific amplification | - Annealing temperature is too low.- Primer concentration is too high.- Contamination. | - Increase the annealing temperature in 1-2°C increments.- Reduce primer concentration.- Use fresh reagents and set up reactions in a clean environment. |
| Primer-dimer formation | - High primer concentration.- Poor primer design with 3' complementarity. | - Reduce primer concentration.- Re-design primers to avoid 3' complementarity. |
Conclusion
The incorporation of LNA-guanosine at the 3'-end of PCR primers is a powerful tool for enhancing the specificity and reliability of applications such as SNP genotyping. By significantly increasing the thermal stability of the primer-template duplex, this modification allows for superior discrimination between matched and mismatched sequences. The provided application notes and protocols offer a comprehensive guide for researchers to successfully design and implement PCR assays using 3'-LNA-guanosine modified primers, ultimately leading to more accurate and robust experimental outcomes.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]
- 6. news-medical.net [news-medical.net]
- 7. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene Expression Analysis [qiagen.com]
- 9. SNP Detection [qiagen.com]
- 10. stillatechnologies.com [stillatechnologies.com]
Methods for Assessing the Purity of LNA-Containing Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA)-containing oligonucleotides are a class of modified nucleic acids that exhibit exceptional thermal stability and hybridization properties.[1] These characteristics make them invaluable tools in research, diagnostics, and as therapeutic agents. The incorporation of LNA monomers, which contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, locks the nucleotide in an ideal conformation for Watson-Crick base pairing.[1] This results in a significant increase in the melting temperature (Tm) of the oligonucleotide duplex, typically by 2–8°C per LNA modification.[1]
The chemical synthesis of LNA-containing oligonucleotides, while highly efficient, can result in a heterogeneous mixture of the desired full-length product and various impurities.[2] Common impurities include shorter sequences (n-1, n-2, etc.) due to incomplete coupling reactions, and sequences with failed modifications or residual protecting groups.[3] The presence of these impurities can significantly impact the performance and safety of LNA oligonucleotides in downstream applications. Therefore, robust and accurate analytical methods are essential for the assessment of their purity.
This document provides a detailed overview of the primary analytical techniques used for determining the purity of LNA-containing oligonucleotides, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE). Detailed protocols and comparative data are presented to guide researchers in selecting the most appropriate methods for their specific needs.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for the analysis and purification of synthetic oligonucleotides.[4] For LNA-containing oligos, two principal modes of HPLC are widely employed: Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AEX) HPLC.
Ion-Pair Reversed-Phase (IP-RP) HPLC
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by an ion-pairing agent in the mobile phase, allowing the oligonucleotide to interact with the hydrophobic stationary phase. This technique is highly effective in separating the full-length product from shorter failure sequences.[3] IP-RP-HPLC is also compatible with mass spectrometry, enabling direct identification of impurities.[5]
Anion-Exchange (AEX) HPLC
AEX-HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[6] This method provides excellent resolution for oligonucleotides up to 40 bases in length and is particularly useful for sequences with significant secondary structure due to the denaturing conditions often used (high pH).[6]
Table 1: Comparison of HPLC Methods for LNA-Oligonucleotide Purity Analysis
| Feature | Ion-Pair Reversed-Phase (IP-RP) HPLC | Anion-Exchange (AEX) HPLC |
| Principle of Separation | Hydrophobicity | Charge (number of phosphate groups) |
| Resolution | Excellent for n-1, n+1 impurities | Excellent for n-1, n+1 impurities, especially for shorter oligos (<40 bases) |
| MS Compatibility | Yes | No (due to high salt concentrations) |
| Throughput | High | Moderate |
| Key Advantages | High resolution, MS compatibility | Excellent for resolving secondary structures, predictable elution |
| Key Limitations | Ion-pairing reagents can be difficult to remove | Not MS-compatible, resolution can decrease for longer oligos |
Mass Spectrometry (MS) Methods
Mass spectrometry is an indispensable tool for the unambiguous identification of the full-length LNA-containing oligonucleotide and its impurities by providing precise molecular weight information.[7] It is often coupled with liquid chromatography (LC-MS) for enhanced separation and characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This technique allows for the confident identification of co-eluting impurities and provides detailed structural information.[8] The lower limit of quantification for oligonucleotides using LC-MS can reach the low ng/mL range, and with advanced techniques like hybridization-based extraction, can even achieve sub-ng/mL sensitivity.[9][10]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
MALDI-TOF MS is a high-throughput technique that provides rapid molecular weight determination. It is particularly well-suited for the quality control of a large number of samples. While highly effective for oligonucleotides up to 50 bases, its resolution and accuracy can decrease for longer sequences.[7][11] The limit of detection for LNA-containing oligonucleotides with MALDI-TOF MS has been reported to be in the picomole range.[12]
Table 2: Comparison of Mass Spectrometry Methods for LNA-Oligonucleotide Purity Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS |
| Principle of Detection | Mass-to-charge ratio of ions in solution | Time-of-flight of ions from a solid matrix |
| Resolution | High | Moderate to High (length dependent) |
| Mass Accuracy | High (<5 ppm with high-resolution instruments) | Good (typically ± 0.03% to ± 0.2%)[7][11] |
| Throughput | Moderate | High |
| Key Advantages | Provides separation and identification, high sensitivity and accuracy | High throughput, rapid analysis |
| Key Limitations | Lower throughput than MALDI-TOF | Reduced performance for longer oligos (>50 bases) |
Capillary Gel Electrophoresis (CGE)
CGE is a high-resolution separation technique that separates oligonucleotides based on their size in a gel-filled capillary. It offers excellent resolution, often capable of separating oligonucleotides that differ by a single nucleotide.[13] CGE is an automated technique with low sample and reagent consumption, making it a cost-effective method for purity assessment.[14] The limit of quantitation for impurities using CGE can be below 1%.[15]
Table 3: Performance of Capillary Gel Electrophoresis for Oligonucleotide Purity Analysis
| Feature | Capillary Gel Electrophoresis (CGE) |
| Principle of Separation | Size-based separation in a gel matrix |
| Resolution | Excellent (single-nucleotide resolution) |
| Quantitative Accuracy | High |
| Throughput | High (with automated systems) |
| Key Advantages | High resolution, automation, low sample consumption |
| Key Limitations | Not directly compatible with MS for identification |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To assess the purity of a 20-mer LNA-containing oligonucleotide.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm)
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Methanol:Water
-
Sample: LNA-containing oligonucleotide dissolved in water (1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 0.2 mL/min for at least 30 minutes.
-
Column Temperature: Set the column temperature to 60°C.
-
Injection: Inject 5 µL of the sample.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50-95% B (linear gradient)
-
30-35 min: 95% B (hold)
-
35-40 min: 95-5% B (linear gradient)
-
40-45 min: 5% B (hold)
-
-
Detection: Monitor absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage purity of the full-length oligonucleotide.
Protocol 2: Anion-Exchange HPLC (AEX-HPLC)
Objective: To analyze the purity of a 25-mer LNA-containing oligonucleotide.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange column (e.g., polymeric, non-porous)
-
Mobile Phase A: 10 mM Sodium Hydroxide, 5% Acetonitrile, pH 12
-
Mobile Phase B: 2 M Sodium Chloride in Mobile Phase A
-
Sample: LNA-containing oligonucleotide dissolved in water (1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Column Temperature: Set the column temperature to 75°C to denature secondary structures.
-
Injection: Inject 10 µL of the sample.
-
Gradient Elution:
-
0-2 min: 0% B
-
2-12 min: 0-50% B (linear gradient)
-
12-15 min: 50-100% B (linear gradient)
-
15-18 min: 100% B (hold)
-
18-20 min: 100-0% B (linear gradient)
-
20-25 min: 0% B (hold)
-
-
Detection: Monitor absorbance at 260 nm.
-
Data Analysis: Calculate the purity based on the relative peak area of the full-length product.
Protocol 3: LC-MS Analysis
Objective: To identify and quantify impurities in an LNA-containing oligonucleotide sample.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C18 reversed-phase column
-
Mobile Phase A: 10 mM Ammonium Acetate in water
-
Mobile Phase B: Acetonitrile
-
Sample: LNA-containing oligonucleotide dissolved in water (0.1 mg/mL)
Procedure:
-
LC Separation: Perform a gradient elution similar to the IP-RP-HPLC protocol, adjusting the mobile phases for MS compatibility.
-
MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Mass Range: 500-2000 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the main product and any impurities. Use extracted ion chromatograms to quantify the relative abundance of each species.
Protocol 4: MALDI-TOF MS Analysis
Objective: Rapid molecular weight confirmation of an LNA-containing oligonucleotide.
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid [3-HPA] in 50:50 acetonitrile:water)
-
Sample: LNA-containing oligonucleotide dissolved in water (10 pmol/µL)
Procedure:
-
Sample-Matrix Preparation: Mix 1 µL of the sample solution with 1 µL of the matrix solution directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry at room temperature to form crystals.
-
MS Analysis:
-
Acquire mass spectra in negative ion reflector mode.
-
Calibrate the instrument using a standard oligonucleotide mixture of known molecular weights.
-
-
Data Analysis: Determine the molecular weight of the sample by identifying the major peak in the spectrum.
Protocol 5: Capillary Gel Electrophoresis (CGE)
Objective: High-resolution purity assessment of an LNA-containing oligonucleotide.
Materials:
-
Capillary electrophoresis system with a UV or fluorescence detector
-
Gel-filled capillary
-
Running buffer (as recommended by the capillary and gel manufacturer)
-
Sample: LNA-containing oligonucleotide dissolved in water (0.1 mg/mL)
-
Internal standard (optional, for sizing)
Procedure:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Sample Injection: Inject the sample using electrokinetic injection.
-
Electrophoresis: Apply a constant voltage (e.g., 10-20 kV) to separate the oligonucleotides.
-
Detection: Monitor the migration of the oligonucleotides at 260 nm or using a fluorescent dye.
-
Data Analysis: Determine the purity by calculating the percentage of the main peak area relative to the total peak area.
Visualizations
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 8. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 9. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]
- 12. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 13. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 14. bio-rad.com [bio-rad.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
LNA Probes for the Detection of Short RNA Sequences: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Locked Nucleic Acid (LNA) probes have emerged as a powerful tool for the sensitive and specific detection of short RNA sequences, such as microRNAs (miRNAs) and other non-coding RNAs.[1][2] LNA monomers are modified RNA nucleotides where the ribose ring is "locked" in an N-type (C3'-endo) conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][3] This conformational lock significantly increases the binding affinity of the LNA oligonucleotide for its complementary target sequence, leading to unprecedented thermal stability of the probe-target duplex.[1][3][]
The incorporation of LNA bases into DNA or RNA probes results in several key advantages over traditional probes:
-
Increased Sensitivity: LNA probes exhibit a significantly higher melting temperature (Tm) per incorporated LNA monomer (an increase of 2–8°C), allowing for more stringent hybridization and washing conditions, which reduces background and enhances signal-to-noise ratios.[1] This heightened affinity enables the detection of low-abundance short RNAs.[1][5]
-
Enhanced Specificity: The high binding affinity of LNA probes allows for the reliable discrimination of closely related RNA sequences, even those differing by a single nucleotide.[1][6] This is particularly crucial for distinguishing between members of a miRNA family.
-
Improved In Vivo and In Vitro Stability: LNA oligonucleotides demonstrate high resistance to nuclease degradation, making them suitable for a variety of applications, including in situ hybridization (ISH) and potential therapeutic uses.[1]
-
Flexibility in Probe Design: Due to their high affinity, LNA probes can be designed to be shorter than traditional DNA probes while maintaining a high melting temperature, which is advantageous when targeting short RNA sequences.[1]
These properties make LNA probes the gold standard for a range of molecular biology techniques aimed at studying short RNAs. This document provides detailed application notes and protocols for the use of LNA probes in in situ hybridization (ISH), Northern blotting, and quantitative real-time PCR (qPCR).
Quantitative Data Summary
The following table summarizes key quantitative data related to the performance of LNA probes compared to traditional DNA probes.
| Parameter | LNA Probes | Traditional DNA Probes | Reference(s) |
| Melting Temperature (Tm) Increase per Modification | +2 to +8°C per LNA monomer | N/A | [1] |
| Sensitivity in Northern Blotting | At least 10-fold higher | Standard | [6] |
| Typical Probe Length for miRNA Detection | 12-24 nucleotides | 20-24 nucleotides | [7][8] |
| Typical LNA Content in Probes | ~30% | 0% | [7] |
| Normalized Tm for miRCURY Probes | 82-86°C | Varies with GC content | [9] |
| qPCR Detection Limit | Down to 1 copy of miRNA | Lower sensitivity | [10] |
| Signal Intensity in ISH | Up to 20-fold higher | Standard | [11] |
Experimental Protocols
I. In Situ Hybridization (ISH) for microRNA Detection in FFPE Tissue Sections
This one-day protocol is optimized for the detection of miRNAs in formalin-fixed, paraffin-embedded (FFPE) tissue sections using digoxigenin (B1670575) (DIG) or fluorescein-labeled LNA probes.[9]
Experimental Workflow:
Caption: Workflow for LNA-based in situ hybridization.
Materials:
-
FFPE tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Phosphate Buffered Saline (PBS)
-
Proteinase K
-
Hybridization Buffer
-
LNA probe (DIG- or fluorescein-labeled)
-
Stringent wash buffers (e.g., 5X, 1X, 0.2X SSC)
-
Blocking solution
-
Anti-DIG or Anti-Fluorescein antibody conjugated to Alkaline Phosphatase (AP)
-
NBT/BCIP substrate solution
-
Nuclear Fast Red counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 min), 70% (1 min).
-
Wash in PBS (2 x 5 min).
-
-
Proteinase K Digestion:
-
Incubate slides in Proteinase K solution at 37°C for 10-15 minutes to demask the target RNA. The exact time may need optimization depending on the tissue type.
-
Wash in PBS (2 x 5 min).
-
-
Hybridization:
-
Stringent Washes:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. All wash buffers should be pre-warmed to the hybridization temperature.[8]
-
Wash in 5X SSC at hybridization temperature (5 min).
-
Wash in 1X SSC at hybridization temperature (2 x 5 min).
-
Wash in 0.2X SSC at hybridization temperature (2 x 5 min).
-
Wash in PBS at room temperature (5 min).
-
-
Immunological Detection:
-
Incubate the slides in a blocking solution for 15-30 minutes at room temperature.
-
Incubate with an anti-DIG-AP or anti-fluorescein-AP antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash in PBS (3 x 5 min).
-
-
Chromogenic Detection:
-
Incubate the slides with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by washing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Nuclear Fast Red.
-
Dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
-
II. Northern Blotting for microRNA Detection
This protocol describes an improved method for Northern blotting of small RNAs using 32P-labeled LNA probes, which offers significantly higher sensitivity than traditional DNA probes.[6][12][13]
Experimental Workflow:
Caption: Workflow for LNA-based Northern blotting.
Materials:
-
Total RNA samples
-
Denaturing polyacrylamide gel (12-15%)
-
TBE buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer (e.g., PerfectHyb™ Plus)
-
LNA probe
-
T4 Polynucleotide Kinase
-
[γ-32P]ATP
-
Wash buffers (e.g., 2X SSC, 0.1% SDS)
-
Phosphor screen and imager
Protocol:
-
RNA Electrophoresis:
-
Separate 5-20 µg of total RNA per lane on a denaturing 12-15% polyacrylamide gel.
-
Include a radiolabeled RNA marker ladder to determine the size of the detected RNAs.[14]
-
-
Blotting:
-
Transfer the separated RNA from the gel to a positively charged nylon membrane using semi-dry or wet electro-blotting.
-
-
Crosslinking and Prehybridization:
-
UV-crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer for at least 30 minutes at the hybridization temperature.[14]
-
-
Probe Labeling and Hybridization:
-
End-label 10 pmol of the LNA probe with [γ-32P]ATP using T4 Polynucleotide Kinase.[6]
-
Heat the labeled probe to 95°C for 1 minute and then cool on ice before adding it to the hybridization buffer.[14]
-
Hybridize the membrane with the labeled LNA probe overnight at a temperature of 34-45°C, or for 2 hours at 50°C in a buffer like PerfectHyb Plus.[6][13][14]
-
-
Washing:
-
Detection:
-
Expose the membrane to a phosphor screen and visualize the signal using a phosphor imager.
-
III. Quantitative Real-Time PCR (qPCR) for microRNA Detection
LNA-enhanced qPCR primers and probes provide exceptional sensitivity and specificity for miRNA quantification, even from samples with low RNA content.[10][15] This protocol outlines a universal reverse transcription step followed by qPCR.
Experimental Workflow:
Caption: Workflow for LNA-based qPCR for miRNA.
Materials:
-
Total RNA
-
Universal Reverse Transcription Kit
-
LNA miRNA-specific forward and reverse primers
-
SYBR Green or a dual-labeled hydrolysis probe (e.g., TaqMan)
-
qPCR Master Mix
-
Real-time PCR instrument
Protocol:
-
Reverse Transcription (RT):
-
Perform a single universal RT reaction for all miRNAs to be profiled. This saves sample material and reduces technical variability.[15]
-
Typically, 10-20 ng of total RNA is used per 20 µl cDNA synthesis reaction.[16][17] The reaction is incubated at 40-42°C for 60 minutes, followed by heat inactivation at 95°C.[16][17]
-
-
qPCR:
-
Set up the qPCR reaction using the synthesized cDNA as a template.
-
Add the LNA-enhanced, miRNA-specific forward primer and a universal reverse primer.
-
For detection, either SYBR Green dye or a specific, LNA-enhanced hydrolysis probe can be used.[15]
-
Perform the qPCR according to the instrument's and master mix manufacturer's instructions. A hot-start polymerase is recommended to minimize primer-dimer formation.[16]
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Perform relative quantification using the ΔΔCq method, normalizing to a stable reference gene (e.g., U6 snRNA).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| Weak or No Signal (ISH/Northern) | Insufficient probe concentration. | Optimize probe concentration (typically 5nM for ISH). | [8] |
| Over-fixation of tissue (ISH). | Reduce fixation time. | [18] | |
| Inefficient Proteinase K digestion (ISH). | Optimize digestion time and temperature. | [19] | |
| Low abundance of target RNA. | Use an amplification system (e.g., TSA) for ISH. For Northern, increase the amount of total RNA loaded. | [7] | |
| Hybridization temperature too high. | Lower the hybridization temperature in small increments. | [20] | |
| High Background (ISH/Northern) | Probe concentration too high. | Decrease probe concentration. | [19] |
| Insufficient washing stringency. | Increase washing temperature or decrease salt concentration (lower SSC). Ensure wash buffers are pre-warmed. | [8][20] | |
| Non-specific antibody binding (ISH). | Increase blocking time and ensure adequate washing after antibody incubation. | [19] | |
| Repetitive sequences in the probe. | Add a blocking agent (e.g., sheared salmon sperm DNA) to the hybridization buffer. | [6][19] | |
| Non-specific amplification (qPCR) | Primer-dimer formation. | Use a hot-start Taq polymerase. Ensure optimal primer design and concentration. | [16] |
| Genomic DNA contamination. | Treat RNA samples with DNase during purification. | [17] |
Conclusion
LNA-modified probes offer a superior solution for the detection and quantification of short RNA sequences. Their enhanced binding affinity and specificity translate to more sensitive and reliable results in a variety of applications, including ISH, Northern blotting, and qPCR. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively leverage the power of LNA technology to advance their studies of small RNA biology and its role in health and disease.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Differences Between DNA and RNA Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. LNA Probes [eurofinsgenomics.com]
- 5. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive and specific detection of microRNAs by northern blot analysis using LNA-modified oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miRCURY LNA miRNA Detection Probes [qiagen.com]
- 10. miRNA profiling | miRCURY LNA miRNA Probe PCR [qiagen.com]
- 11. Custom LNA mRNA Detection Probes [qiagen.com]
- 12. MicroRNA detection by northern blotting using locked nucleic acid probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biosyn.com [biosyn.com]
- 15. miRNA Quantification [qiagen.com]
- 16. qiagen.com [qiagen.com]
- 17. qiagen.com [qiagen.com]
- 18. Analysis of microRNA expression by in situ hybridization with RNA oligonucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of LNA™-Guanosine Phosphoramidite
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of LNA™-Guanosine (LNA™-G) phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of LNA™-G phosphoramidite often lower than standard DNA phosphoramidites?
A1: LNA™ phosphoramidites, including LNA™-G, are more sterically hindered than their DNA counterparts due to the bicyclic structure of the LNA™ monomer, where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring.[1] This increased steric bulk can impede the approach of the phosphoramidite to the free 5'-hydroxyl group of the growing oligonucleotide chain, leading to a slower reaction rate and potentially lower coupling efficiency if standard coupling times are used.[1]
Q2: What is the recommended coupling time for LNA™-G phosphoramidite?
A2: Due to its steric hindrance, LNA™-G phosphoramidite requires a significantly longer coupling time compared to standard DNA phosphoramidites. While typical DNA coupling times are around 30 seconds, a coupling time of 180 to 250 seconds is recommended for LNA™ phosphoramidites on ABI and Expedite synthesizers, respectively.[1] For complex sequences or when troubleshooting low coupling efficiency, even longer times may be necessary.
Q3: Which activator is best suited for LNA™-G coupling?
A3: The choice of activator is critical for efficient coupling and minimizing side reactions. For guanosine-containing sequences, and particularly for LNA™-G, activators with lower acidity are generally preferred. Strongly acidic activators can lead to depurination of the guanosine (B1672433) base.[2] 4,5-Dicyanoimidazole (DCI) is often recommended as it is less acidic than tetrazole-based activators like BTT and ETT, which helps to minimize side reactions such as GG dimer formation.[2]
Q4: What is depurination and why is it a concern with LNA™-G?
A4: Depurination is the cleavage of the β-N-glycosidic bond that connects the purine (B94841) base (adenine or guanine) to the sugar backbone, resulting in an abasic site in the oligonucleotide chain.[3] Guanosine is particularly susceptible to this acid-catalyzed hydrolysis.[2] During oligonucleotide synthesis, the acidic deblocking step to remove the 5'-DMT protecting group can cause depurination.[2] The use of acyl protecting groups on the guanine (B1146940) base, such as dimethylformamidine (dmf), can offer protection against depurination due to their electron-donating properties.[2][3] Using a milder deblocking agent like Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA) can also reduce the risk of depurination.[2]
Q5: How critical are anhydrous conditions for LNA™-G coupling?
A5: Maintaining strictly anhydrous (water-free) conditions for all reagents, especially the acetonitrile (B52724) (ACN) used as a solvent and diluent, is paramount for successful phosphoramidite chemistry.[4] Water can react with the activated phosphoramidite, leading to its hydrolysis and inactivation, which directly reduces coupling efficiency.[2] It can also lead to the conversion of the phosphoramidite to the corresponding H-phosphonate on the synthesizer, lowering the concentration of the active monomer.[2]
Troubleshooting Guide
Low Coupling Efficiency
| Symptom | Possible Cause | Recommended Action |
| Consistently low coupling efficiency with LNA™-G | 1. Inadequate Coupling Time: Standard DNA coupling times are insufficient for the sterically hindered LNA™-G. | Increase the coupling time to a minimum of 180-250 seconds.[1] For difficult couplings, the time can be extended further. |
| 2. Suboptimal Activator: The activator may not be potent enough or may be too acidic, leading to side reactions. | Use a less acidic activator like 4,5-Dicyanoimidazole (DCI).[2] Ensure the activator solution is fresh and at the correct concentration. | |
| 3. Moisture Contamination: Presence of water in reagents, particularly acetonitrile. | Use anhydrous acetonitrile (<30 ppm water).[4] Ensure all reagents are handled under an inert, dry atmosphere (e.g., argon). Consider using molecular sieves to dry solvents. | |
| Sudden drop in coupling efficiency during synthesis | 1. Degraded Phosphoramidite: The LNA™-G phosphoramidite may have degraded due to moisture or oxidation. | Use fresh, properly stored LNA™-G phosphoramidite. Store phosphoramidites under argon or nitrogen at the recommended temperature. |
| 2. Synthesizer Fluidics Issue: Blockage or leakage in the reagent delivery lines. | Perform a system check and maintenance on the DNA synthesizer to ensure accurate and consistent reagent delivery. | |
| Low yield of full-length product with G-rich LNA™ sequences | 1. Secondary Structure Formation: G-rich sequences can form secondary structures (e.g., G-quadruplexes) that hinder the accessibility of the 5'-OH group. | Consider using a synthesis support with longer linkers or a higher pore size to minimize steric hindrance. Optimize the synthesis temperature if the synthesizer allows. |
| 2. Depurination: Acid-induced loss of guanine bases. | Use dmf-protected LNA™-G phosphoramidite.[2][3] Employ a milder deblocking agent such as Dichloroacetic Acid (DCA).[2] |
Data Presentation
Table 1: Recommended Synthesis Cycle Parameters for LNA™ Phosphoramidites
| Step | Standard DNA | LNA™ | Rationale for Change | Reference |
| Coupling Time | ~30 seconds | 180 - 250 seconds | Increased steric hindrance of LNA™ monomers requires longer reaction time for efficient coupling. | [1] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | The phosphite (B83602) triester formed after LNA™ coupling is oxidized more slowly than its DNA equivalent. | [1] |
Table 2: Properties of Common Activators for Oligonucleotide Synthesis
| Activator | pKa | Key Characteristics and Recommendations for LNA™-G | Reference |
| 1H-Tetrazole | 4.9 | Standard activator, but may not be optimal for sterically hindered LNA™ monomers. | [5] |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.3 | More acidic than 1H-Tetrazole; effective for RNA synthesis but may increase the risk of depurination with LNA™-G. | [5] |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.1 | More acidic than ETT; also used for RNA synthesis but carries a higher risk of side reactions with acid-labile monomers. | [2] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | Less acidic than tetrazole-based activators; highly recommended for LNA™-G to minimize depurination and GG dimer formation. | [2][6] |
Experimental Protocols
Protocol 1: Ensuring Anhydrous Conditions for LNA™ Phosphoramidite Synthesis
Objective: To minimize moisture in all reagents and on the synthesizer to ensure high coupling efficiency.
Materials:
-
Anhydrous acetonitrile (ACN, <30 ppm water)
-
LNA™-G phosphoramidite
-
Activator solution (e.g., 0.25 M DCI in ACN)
-
Inert gas (dry argon or nitrogen)
-
Molecular sieves (3 Å, activated)
-
Septum-sealed reagent bottles
Procedure:
-
Reagent Handling:
-
Purchase phosphoramidites and anhydrous solvents in septum-sealed bottles.
-
Allow reagents to equilibrate to room temperature before use to prevent condensation of atmospheric moisture upon opening.
-
Handle all reagents under a positive pressure of dry argon or nitrogen.
-
-
Phosphoramidite Dissolution:
-
Use a syringe flushed with inert gas to transfer anhydrous ACN to the phosphoramidite vial.
-
Gently swirl to dissolve. Avoid vigorous shaking.
-
For LNA™ phosphoramidites that are difficult to dissolve, a small percentage of anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may be required.[1]
-
-
Synthesizer Preparation:
-
Ensure all reagent lines on the DNA synthesizer are thoroughly purged with dry inert gas.
-
Use fresh, anhydrous ACN for all wash steps.
-
Install an in-line drying filter for the inert gas supply to the synthesizer.[2]
-
-
Activator Solution:
-
Prepare the activator solution using anhydrous ACN.
-
Store the activator solution over activated molecular sieves to maintain dryness.
-
Protocol 2: Optimized Synthesis Cycle for an LNA™-G Containing Oligonucleotide
Objective: To provide a standard protocol for the automated solid-phase synthesis of an oligonucleotide containing an LNA™-G monomer.
Instrumentation: Automated DNA/RNA Synthesizer (e.g., ABI 394, Expedite 8909)
Reagents:
-
LNA™-G phosphoramidite (dmf protected), 0.1 M in anhydrous ACN
-
Standard DNA phosphoramidites, 0.1 M in anhydrous ACN
-
Activator: 0.25 M DCI in anhydrous ACN
-
Deblocking solution: 3% DCA in DCM
-
Capping solution: Cap A (acetic anhydride/THF/lutidine) and Cap B (N-methylimidazole/THF)
-
Oxidizer: 0.02 M Iodine in THF/water/pyridine
-
Anhydrous ACN
Synthesis Cycle for LNA™-G Coupling:
-
Deblocking: Remove the 5'-DMT protecting group from the support-bound oligonucleotide with the deblocking solution.
-
Wash: Thoroughly wash the support with anhydrous ACN.
-
Coupling: Deliver the LNA™-G phosphoramidite solution and the DCI activator solution simultaneously to the synthesis column. Allow the reaction to proceed for a minimum of 180 seconds .
-
Wash: Wash the support with anhydrous ACN.
-
Capping: Block any unreacted 5'-hydroxyl groups by treating with the capping solution. This step is crucial to prevent the formation of n-1 deletion mutant sequences.
-
Wash: Wash the support with anhydrous ACN.
-
Oxidation: Oxidize the newly formed phosphite triester to the more stable phosphate (B84403) triester using the oxidizer solution for 45 seconds .[1]
-
Wash: Wash the support with anhydrous ACN to prepare for the next synthesis cycle.
Visualizations
Caption: Troubleshooting workflow for low LNA™-G coupling efficiency.
Caption: Optimized synthesis cycle for LNA™-G phosphoramidite coupling.
References
Technical Support Center: Troubleshooting LNA Oligonucleotide Synthesis
This guide provides solutions to common issues encountered during Locked Nucleic Acid (LNA) oligonucleotide synthesis. For researchers, scientists, and drug development professionals, this resource offers a structured approach to identifying and resolving synthesis failures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed LNA oligonucleotide synthesis?
Failed LNA oligonucleotide synthesis can typically be attributed to one or more of the following factors:
-
Low Coupling Efficiency: This is a primary cause of low yield, especially for longer oligonucleotides. It can be caused by moisture in reagents or on the synthesizer, poor quality phosphoramidites or activators, or suboptimal coupling times.[1][2][3][4]
-
Depurination: The acidic conditions of the detritylation step can cause the loss of purine (B94841) bases (adenine and guanine), leading to cleavage of the oligonucleotide chain during deprotection.[1][5][6][7]
-
Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups results in the accumulation of "n-1" deletion mutants, which are challenging to separate from the full-length product.[1][4]
-
Incomplete Deprotection: Residual protecting groups on the nucleobases can interfere with the oligonucleotide's intended function.[8][9][10]
-
Suboptimal LNA Monomer Chemistry: LNA phosphoramidites are more sterically hindered than standard DNA or RNA monomers and may require adjusted synthesis conditions.[11][12]
Q2: How does low coupling efficiency impact the final yield of my LNA oligonucleotide?
Coupling efficiency has a critical impact on the final yield of full-length oligonucleotides. Even a small decrease in average coupling efficiency can dramatically reduce the amount of desired product, particularly for longer sequences.[1][2][3][13] The theoretical maximum yield can be calculated using the formula: Yield = (Average Coupling Efficiency) ^ (Number of Couplings) .
The table below illustrates the theoretical final yield for oligonucleotides of different lengths based on varying average coupling efficiencies.
| Oligonucleotide Length (bases) | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 66.8% | 82.6% | 91.0% |
| 30 | 44.4% | 74.5% | 86.1% |
| 50 | 13.3% | 60.5% | 77.9% |
| 70 | 3.9% | 49.5% | 70.4% |
| 100 | 0.5% | 36.6% | 60.6% |
Q3: My final product is shorter than expected. What could be the cause?
Shorter-than-expected products, often seen as a collection of peaks in HPLC or bands on a gel, are typically the result of:
-
Depurination: This leads to chain cleavage at the site of the lost purine base during the final deprotection step.[5][6][7]
-
Inefficient Capping: If unreacted sequences are not capped, they can continue to react in subsequent cycles, leading to a heterogeneous mixture of shorter sequences.[1]
-
Mechanical Shearing: While less common with modern solid supports, fragile supports can lead to physical breakage of the oligonucleotide chain.
Q4: I'm observing n-1 species in my analysis. How can I prevent this?
The presence of n-1 species, which are oligonucleotides missing a single base, is a direct result of incomplete capping following a failed coupling reaction.[1][4] To minimize n-1 impurities:
-
Ensure High Coupling Efficiency: Address all potential causes of low coupling efficiency first.
-
Use Fresh Capping Reagents: Capping solutions can degrade over time. Ensure that your capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) are fresh and active.[4]
-
Optimize Capping Time: While standard capping times are usually sufficient, ensure they are not too short for your synthesizer and protocol.
Troubleshooting Guides
Issue 1: Low Yield of Full-Length Product
A low yield of the desired full-length LNA oligonucleotide is one of the most frequent problems. The following decision tree can help diagnose the potential cause.
References
- 1. glenresearch.com [glenresearch.com]
- 2. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depurination - Wikipedia [en.wikipedia.org]
- 7. glenresearch.com [glenresearch.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Assessing incomplete deprotection of microarray oligonucleotides in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. glenresearch.com [glenresearch.com]
- 13. sg.idtdna.com [sg.idtdna.com]
Technical Support Center: Synthesis of Long LNA-Containing Oligonucleotides
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the challenges encountered during the synthesis of long LNA (Locked Nucleic Acid)-containing oligonucleotides. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of long LNA-containing oligonucleotides in a practical question-and-answer format.
Issue 1: Low Coupling Efficiency
Q: My overall yield of the final long LNA-containing oligonucleotide is significantly lower than expected. What could be the cause?
A: Low overall yield for long oligonucleotides is often a result of suboptimal coupling efficiency at each synthesis cycle. Even a small decrease in coupling efficiency per step can dramatically reduce the final yield of the full-length product. For instance, a 98% average coupling efficiency for a 100-mer oligonucleotide will theoretically yield only about 13% of the full-length product.[1] The primary culprit for low coupling efficiency is often the presence of moisture.[1]
Q: How can I troubleshoot and improve low coupling efficiency?
A: To improve coupling efficiency, it is crucial to maintain anhydrous (water-free) conditions throughout the synthesis process. Here are key areas to focus on:
-
Reagent Quality:
-
Use fresh, high-quality phosphoramidites.
-
Ensure the acetonitrile (B52724) (ACN) used on the synthesizer and for dissolving phosphoramidites has a very low water content (ideally 10-15 ppm or lower).[1]
-
Use a fresh bottle of septum-sealed ACN when installing new monomers.[1]
-
-
System Maintenance:
-
Experimental Protocol:
Issue 2: Product Purity Issues & Presence of Truncated Sequences
Q: My final product shows a high proportion of truncated sequences upon analysis. What is the likely cause and how can I minimize this?
A: The presence of truncated sequences is a common issue in long oligonucleotide synthesis and can stem from two primary sources: incomplete capping of failed sequences and depurination.
-
Incomplete Capping: If sequences that fail to couple in a given cycle are not effectively capped, their free 5'-hydroxyl group can react in a subsequent cycle, leading to a product with an internal deletion.[4]
-
Depurination: This is a significant side reaction, especially during the synthesis of long oligonucleotides.[1][5] It involves the cleavage of the glycosidic bond between a purine (B94841) base (Adenine or Guanine) and the sugar, creating an abasic site.[6] This abasic site is stable during synthesis but leads to chain cleavage during the final basic deprotection step, resulting in 3'-truncated fragments.[1][6]
Q: What are the best strategies to minimize depurination?
A: Depurination is primarily caused by the acidic conditions of the detritylation (deblocking) step.[1] To mitigate this:
-
Use a Milder Deblocking Agent: Replace the standard Trichloroacetic acid (TCA) with a weaker acid like Dichloroacetic acid (DCA).[1] While TCA is a strong acid that can lead to protonation of the N7 nitrogen of purines and subsequent depurination, DCA has a higher pKa and is less likely to cause this side reaction.[1]
-
Optimize Deblocking Time: While a milder acid is beneficial, ensure the deblocking time is sufficient for complete removal of the 5'-DMT group to avoid the formation of deletion mutants.[5]
-
Use Depurination-Resistant Protecting Groups: For guanosine, the dimethylformamidine (dmf) protecting group is electron-donating and helps to stabilize the glycosidic bond, making it more resistant to depurination.[1][6]
Issue 3: Challenges in Purification
Q: What are the recommended methods for purifying long LNA-containing oligonucleotides?
A: The purification of long LNA-containing oligonucleotides can be challenging due to their length and the presence of closely related impurities. High-Performance Liquid Chromatography (HPLC) is the most effective method.[7] The two primary modes are:
-
Reversed-Phase HPLC (RP-HPLC): This technique is highly effective for "trityl-on" purification.[7] The full-length product retains the hydrophobic 5'-DMT (trityl) group, allowing it to be separated from the "trityl-off" failure sequences. The DMT group is then cleaved post-purification. This method is suitable for oligonucleotides up to 150 nucleotides in length.[7][8]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. It offers high resolution and is particularly useful for purifying oligonucleotides with secondary structures.[7] AEX-HPLC is considered the best method for purifying unmodified oligonucleotides up to 80 bases and can successfully separate LNA-modified oligonucleotides.[9]
Q: I am still having difficulty achieving high purity. Are there any other considerations?
A: Yes, several factors can influence the success of your purification:
-
Secondary Structures: Long oligonucleotides, especially those with high GC content, can form secondary structures that may lead to multiple peaks during RP-HPLC. Performing the purification at a highly alkaline pH can eliminate these hydrogen-bonding interactions.[7]
-
Hydrophobicity of LNA: LNA modifications can alter the hydrophobicity of the oligonucleotide, which may require optimization of the mobile phase conditions in RP-HPLC.
-
Ion-Pairing Reagents: In IP-RP-HPLC, the choice and concentration of the ion-pairing reagent (e.g., alkylamines) are critical and may need to be adjusted for optimal separation of long LNA-containing sequences.[10]
Experimental Protocols
General Protocol for Solid-Phase Synthesis of LNA-Containing Oligonucleotides
This protocol outlines the standard steps for automated solid-phase synthesis.
-
Detritylation (Deblocking): Removal of the 5'-DMT protecting group from the solid-support-bound oligonucleotide using an acidic solution (e.g., 3% DCA in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.[1]
-
Coupling: Activation of the incoming LNA or DNA phosphoramidite (B1245037) with an activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT)) and its subsequent reaction with the 5'-hydroxyl group of the growing oligonucleotide chain. For LNA phosphoramidites, a slightly extended coupling time may be required.[2]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups using a capping reagent (e.g., acetic anhydride) to prevent their participation in subsequent coupling cycles.[4]
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution). A longer oxidation time might be beneficial when incorporating LNA monomers.[2]
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed using a basic solution, typically concentrated aqueous ammonia.[2]
Data Presentation
Table 1: Impact of Coupling Efficiency on the Theoretical Yield of Full-Length Product
| Oligonucleotide Length | Average Coupling Efficiency | Theoretical Yield of Full-Length Product |
| 20-mer | 98.0% | 68% |
| 100-mer | 98.0% | 13% |
| 20-mer | 99.5% | 90% |
| 100-mer | 99.5% | 61% |
Data derived from the principle that Yield = (Coupling Efficiency)^(Number of couplings)[1]
Table 2: Comparison of Deblocking Agents for Oligonucleotide Synthesis
| Deblocking Agent | pKa | Potential for Depurination | Comments |
| Trichloroacetic Acid (TCA) | ~0.7 | Higher | Standard, fast detritylation but can cause significant depurination in long syntheses.[1] |
| Dichloroacetic Acid (DCA) | ~1.5 | Lower | Milder alternative, reduces depurination but has a slower rate of detritylation.[1] |
Mandatory Visualizations
Caption: Key challenges in the synthesis of long LNA-containing oligonucleotides.
Caption: Workflow for troubleshooting low coupling efficiency in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of incorporating LNAs into oligonucleotides?
A: Locked Nucleic Acids (LNAs) are modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar.[11][] This "locked" structure confers several beneficial properties:
-
Increased Thermal Stability: LNA-modified oligonucleotides have a significantly higher melting temperature (Tm) when hybridized to their complementary DNA or RNA targets.[11]
-
Enhanced Specificity: The high binding affinity allows for better discrimination between closely related sequences, which is crucial for applications like SNP genotyping.[11]
-
Improved Nuclease Resistance: The modification provides increased stability against degradation by nucleases, prolonging the oligonucleotide's half-life in biological systems.[11]
Q2: Does the synthesis of LNA-containing oligonucleotides differ significantly from standard DNA synthesis?
A: The fundamental chemistry, based on phosphoramidite solid-phase synthesis, is the same.[2] However, due to the conformational rigidity of LNA monomers, some modifications to the standard protocol are recommended for optimal results, such as slightly longer coupling and oxidation times.[2]
Q3: Is enzymatic synthesis a viable alternative for producing long LNA-containing oligonucleotides?
A: Enzymatic synthesis is an emerging alternative for producing long oligonucleotides, including those with modifications.[13] However, it currently faces its own challenges. While some polymerases can incorporate LNA nucleotides, the efficiency can be modest, and protecting groups are often required on the 3'-end of the LNA nucleotide to control the addition, which then need to be removed.[13][14] Chemical synthesis remains the more established and controlled method for producing LNA-containing oligonucleotides of moderate length.[13]
Q4: Can phosphorothioate (B77711) (PS) linkages be combined with LNA modifications?
A: Yes, LNA modifications can be readily combined with phosphorothioate linkages.[2] This combination is highly desirable for therapeutic applications, as it leverages the nuclease resistance of the PS backbone and the high binding affinity of the LNA monomers. The synthesis of such chimeric oligonucleotides can be performed on standard DNA synthesizers.[2]
References
- 1. glenresearch.com [glenresearch.com]
- 2. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. atdbio.com [atdbio.com]
- 8. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. waters.com [waters.com]
- 11. test.gencefebio.com [test.gencefebio.com]
- 13. Towards the controlled enzymatic synthesis of LNA containing oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
LNA Phosphoramidite Solid-Phase Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, optimizing the solid-phase synthesis of Locked Nucleic Acid (LNA) oligonucleotides is critical for achieving high-yield, high-purity products. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during LNA phosphoramidite (B1245037) solid-phase synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low coupling efficiency in LNA solid-phase synthesis?
A1: The most significant factor contributing to low coupling efficiency is the presence of moisture.[1][2][3] Water can react with the activated phosphoramidite, leading to the formation of a phosphonate (B1237965) and reducing the concentration of the active monomer available for coupling.[1] Maintaining strictly anhydrous conditions for all reagents and on the synthesizer is paramount.[1][3][4]
Q2: How do LNA phosphoramidites differ from standard DNA phosphoramidites in terms of synthesis conditions?
A2: LNA phosphoramidites are more sterically hindered than their DNA counterparts.[5] This steric bulk necessitates a longer coupling time to ensure complete reaction.[5][6] Additionally, the oxidation step following coupling is slower for LNA-containing phosphites and requires an extended oxidation time.[5][6]
Q3: What are the best practices for handling and preparing LNA phosphoramidites and other reagents?
A3: To ensure optimal synthesis outcomes, all reagents, especially phosphoramidites and solvents, must be of high purity and handled under anhydrous conditions.[1][2][4] It is recommended to use fresh, anhydrous acetonitrile (B52724) (ACN) with a water content of 10-15 ppm or lower.[1] Phosphoramidites should be dissolved under an inert, anhydrous atmosphere.[1] Using an in-line drying filter for the argon or helium on the synthesizer is also advisable.[1]
Q4: How does the choice of solid support impact the synthesis of long LNA oligonucleotides?
A4: For the synthesis of long oligonucleotides (>100 bases), the pore size of the solid support is a critical factor.[1] As the oligonucleotide chain grows, it can block the pores of standard supports (e.g., 500 Å CPG), hindering reagent diffusion and lowering coupling efficiency.[1][7][8] For longer sequences, supports with larger pore sizes, such as 2000 Å CPG or polystyrene (PS) supports, are recommended.[1]
Q5: What are common side reactions during LNA synthesis and how can they be minimized?
A5: A common side reaction is the formation of n-1 shortmers, which are deletion sequences lacking a single base.[3][4] This is primarily caused by incomplete coupling or inefficient capping of unreacted 5'-hydroxyl groups.[3][4] Ensuring high coupling efficiency and using fresh, active capping reagents can minimize the formation of these impurities.[3][4] Another potential side reaction is the formation of GG dimers, which can be mitigated by careful selection of activators.[1]
Q6: What are the key considerations for the deprotection and cleavage of LNA-containing oligonucleotides?
A6: LNA-containing oligonucleotides can generally be deprotected using standard protocols.[5] The process involves cleavage from the solid support, removal of phosphate (B84403) protecting groups (typically 2-cyanoethyl), and deprotection of the nucleobases.[9][10] It is crucial to select a deprotection strategy that is compatible with any modifications or labels present on the oligonucleotide to avoid their degradation.[9][11] For some modifications, milder deprotection conditions may be necessary.[11]
Troubleshooting Guide
This section provides solutions to specific problems that may arise during LNA phosphoramidite solid-phase synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Inefficient coupling at one or more steps. | - Ensure all reagents and solvents are anhydrous.[1][3] - Increase the coupling time for LNA phosphoramidites.[5] - Use fresh, high-purity phosphoramidites and activators.[1][2] - Check for and resolve any leaks in the synthesizer's fluidics system. |
| Incomplete detritylation. | - Ensure the deblocking reagent (e.g., TCA or DCA in DCM) is fresh and at the correct concentration. - Increase the deblocking time if necessary. | |
| Inefficient capping. | - Use fresh capping reagents (Cap A and Cap B).[3] - Ensure complete delivery of capping solutions to the synthesis column. | |
| Presence of n-1 Species | Incomplete coupling. | - Optimize coupling time and reagent concentrations.[2][3] - Verify the quality and dryness of phosphoramidites and acetonitrile.[1][2] |
| Inefficient capping. | - Replace capping reagents if they are old or have been exposed to moisture.[3] | |
| Presence of n+1 Species | GG dimer formation during dG coupling. | - This can occur due to the acidic nature of activators causing partial detritylation of the dG phosphoramidite during coupling.[1] Consider using an activator less prone to this side reaction. |
| Poor Peak Shape in HPLC Analysis | Aggregation of the oligonucleotide. | - For purine-rich sequences, aggregation can be a problem.[12] Consider using modified synthesis conditions or purification protocols to disrupt aggregation. |
| Incomplete deprotection. | - Review the deprotection protocol to ensure complete removal of all protecting groups.[9][10] The conditions (time, temperature, reagent) may need to be optimized.[9] | |
| Low Purity of Final Product | Multiple side reactions occurring during synthesis. | - Systematically troubleshoot each step of the synthesis cycle (deblocking, coupling, capping, oxidation) to identify and resolve inefficiencies.[1][4] |
| Issues during cleavage or deprotection. | - Ensure the correct cleavage and deprotection reagents and conditions are used for the specific oligonucleotide sequence and any modifications.[9][10] |
Quantitative Data Summary
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Product
| Number of Couplings | Average Coupling Efficiency: 98% | Average Coupling Efficiency: 99% | Average Coupling Efficiency: 99.5% |
| 19 (20-mer) | 68% | 83% | 91% |
| 49 (50-mer) | 37% | 61% | 78% |
| 99 (100-mer) | 13% | 37% | 61% |
| Data derived from the principle that theoretical yield = (average coupling efficiency)^number of couplings.[1][13] |
Table 2: Recommended Synthesis Cycle Modifications for LNA Phosphoramidites
| Step | Standard DNA | LNA | Rationale |
| Coupling Time | ~30 seconds | 180 - 250 seconds | To overcome the steric hindrance of LNA monomers.[5] |
| Oxidation Time | ~15-30 seconds | ~45 seconds | The phosphite (B83602) formed after LNA coupling is oxidized more slowly.[5] |
Experimental Protocols
Protocol 1: Standard LNA Oligonucleotide Synthesis Cycle
This protocol outlines the key steps for a single coupling cycle on an automated DNA synthesizer, with modifications for LNA phosphoramidites.
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[14]
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with the deblocking solution.
-
Duration: Standard for DNA/RNA synthesis.
-
-
Coupling:
-
Reagents:
-
LNA phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25-0.5 M Dicyanoimidazole (DCI) or Ethylthiotetrazole (ETT) in anhydrous acetonitrile).[15]
-
-
Procedure: The LNA phosphoramidite and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group.
-
Duration for LNA: 180-250 seconds.[5]
-
-
Capping:
-
Oxidation:
Protocol 2: Cleavage and Deprotection
This is a general protocol; specific conditions may vary based on the oligonucleotide sequence and modifications.
-
Cleavage from Solid Support:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).[9]
-
Procedure: The oligonucleotide is cleaved from the solid support by incubating with ammonium hydroxide at room temperature.
-
Duration: Approximately 1-2 hours.[16]
-
-
Deprotection:
-
Reagent: Concentrated ammonium hydroxide.[9]
-
Procedure: The solution containing the cleaved oligonucleotide is heated to remove the protecting groups from the nucleobases and the phosphate backbone.
-
Duration and Temperature: Typically 8-12 hours at 55°C.[16] For sensitive modifications, milder conditions (e.g., ammonium hydroxide/methylamine) or alternative deprotection schemes may be required.[5]
-
Visualizations
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atdbio.com [atdbio.com]
- 8. biotage.com [biotage.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs [frontiersin.org]
- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 15. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
- 16. US6664388B2 - Reagents for oligonucleotide cleavage and deprotection - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of LNA Oligonucleotides
Welcome to the Technical Support Center for LNA (Locked Nucleic Acid) Oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the deprotection of LNA oligonucleotides. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete deprotection of LNA oligonucleotides?
Incomplete deprotection of LNA oligonucleotides can stem from several factors, often related to the deprotection reagents, conditions, or the inherent properties of the LNA monomers themselves. Common causes include:
-
Degraded Deprotection Reagents: Ammonium (B1175870) hydroxide (B78521), a common deprotection reagent, can lose ammonia (B1221849) concentration over time, reducing its effectiveness. Using an old or improperly stored bottle is a frequent cause of incomplete deprotection.[1]
-
Suboptimal Deprotection Time and Temperature: The time and temperature of the deprotection reaction are critical. Insufficient duration or lower temperatures may not be sufficient to remove all protecting groups, especially from the sterically hindered LNA monomers.[1]
-
Incompatible Protecting Groups and Deprotection Agents: The choice of protecting groups on the LNA and standard DNA phosphoramidites must be compatible with the selected deprotection method. For instance, the use of certain protecting groups may necessitate milder or specific deprotection conditions to avoid side reactions.[2][3]
-
Presence of Sensitive Modifications: If the LNA oligonucleotide contains other modifications or labels (e.g., dyes), these may be sensitive to standard deprotection conditions, requiring the use of milder reagents and potentially leading to incomplete deprotection of the nucleobases if not optimized.[1][2]
-
Steric Hindrance of LNA Monomers: The rigid, bicyclic structure of LNA monomers introduces steric hindrance, which can make the protecting groups on these and adjacent nucleotides less accessible to the deprotection solution compared to standard DNA or RNA oligonucleotides.[4]
Q2: How can I detect incomplete deprotection of my LNA oligonucleotide?
Several analytical techniques can be employed to assess the completeness of deprotection:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are powerful methods to assess the purity of LNA oligonucleotides.[5][6][7] Incompletely deprotected species will have different retention times compared to the fully deprotected product. In RP-HPLC, the presence of hydrophobic protecting groups will typically cause the oligonucleotide to elute later.[8]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a highly sensitive method for identifying incomplete deprotection.[9][10] The mass of the oligonucleotide will be higher than the expected theoretical mass if protecting groups remain. The mass difference can help identify the specific protecting group that was not removed. For example, a benzoyl group adds 104 Da, and an isobutyryl group adds 70 Da to the mass of the oligonucleotide.[10]
-
Capillary Electrophoresis (CE): Capillary electrophoresis separates molecules based on their charge-to-mass ratio and can be an effective method for assessing the purity of oligonucleotides.
Q3: Are there specific deprotection protocols recommended for LNA oligonucleotides?
While LNA-containing oligonucleotides can often be deprotected using standard protocols, some specific considerations are crucial:
-
Standard Deprotection with Ammonium Hydroxide: Concentrated ammonium hydroxide is a widely used reagent for deprotection. A typical condition is heating at 55°C for an extended period (e.g., overnight).[1] However, it's essential to use a fresh, high-quality solution.
-
Fast Deprotection with AMA (Ammonium Hydroxide/Methylamine): AMA is a mixture of ammonium hydroxide and methylamine (B109427) and allows for significantly faster deprotection (e.g., 10 minutes at 65°C).[1][3][11]
-
Caution with Methylamine for certain LNA monomers: It is strongly advised to avoid the use of methylamine-containing reagents like AMA when the oligonucleotide contains 5-methyl-N-benzoyl-cytidine (Me-Bz-C)-LNA . Methylamine can cause a transamination reaction, leading to the formation of an N4-methyl modification on the cytidine (B196190) base.[4]
-
Mild Deprotection Conditions: For LNA oligonucleotides with sensitive modifications, milder deprotection strategies are necessary. These include using potassium carbonate in methanol (B129727) or t-butylamine/methanol/water mixtures.[1][2] The choice of phosphoramidites with more labile protecting groups (e.g., Pac-dA, Ac-dC, iPr-Pac-dG) is recommended when mild deprotection is required.[1][2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to incomplete deprotection of LNA oligonucleotides.
Problem 1: HPLC analysis shows multiple peaks, with some eluting later than the expected product.
This is a classic sign of incomplete deprotection, where residual hydrophobic protecting groups increase the retention time on a reversed-phase column.
Troubleshooting Workflow for Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Problem 2: Mass spectrometry analysis shows a peak with a higher mass than the expected product.
This directly indicates that one or more protecting groups have not been removed.
Data Presentation: Common Protecting Groups and Their Mass Additions
| Protecting Group | Commonly Used For | Mass Addition (Da) |
| Benzoyl (Bz) | dA, dC | 104 |
| Isobutyryl (iBu) | dG | 70 |
| Acetyl (Ac) | dC | 42 |
| Dimethylformamidine (dmf) | dG | 55 |
| Phenoxyacetyl (Pac) | dA | 134 |
| Isopropyl-phenoxyacetyl (iPr-Pac) | dG | 176 |
| 4,4'-Dimethoxytrityl (DMT) | 5'-hydroxyl | 302 |
| Cyanoethyl | Phosphate (B84403) | 53 |
Logical Relationship for Diagnosing Incomplete Deprotection by MS
Caption: Diagnosing incomplete deprotection by Mass Spectrometry.
Experimental Protocols
Protocol 1: Standard Deprotection of LNA Oligonucleotides
This protocol is suitable for LNA oligonucleotides without base-labile modifications.
-
Cleavage from Solid Support:
-
Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide (28-30%).
-
Incubate at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
-
-
Base Deprotection:
-
After cleavage, ensure the vial is tightly sealed.
-
Heat the vial at 55°C for 8-16 hours.
-
Alternatively, for faster deprotection, heat at 65°C for 4-6 hours.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate buffer or water for analysis or purification.
-
Protocol 2: Analysis of LNA Oligonucleotide Purity by RP-HPLC
-
Sample Preparation:
-
Resuspend the deprotected oligonucleotide in a suitable buffer, typically the HPLC mobile phase A.
-
Determine the concentration by UV absorbance at 260 nm.
-
Prepare a sample for injection at a concentration of approximately 0.1-0.5 OD/100 µL.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a higher percentage, optimized to elute the oligonucleotide of interest. A typical gradient might be 5-30% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Data Analysis:
-
The main peak should correspond to the full-length, fully deprotected LNA oligonucleotide.
-
Peaks eluting after the main peak may indicate incompletely deprotected species.
-
Integrate the peak areas to estimate the purity of the product.
-
Protocol 3: Mass Spectrometry Analysis of LNA Oligonucleotides
-
Sample Preparation:
-
The sample is typically desalted prior to MS analysis to remove cation adducts that can complicate the spectra. This can be done by ethanol (B145695) precipitation or using a desalting column.
-
The desalted oligonucleotide is then diluted in a solution compatible with electrospray ionization (ESI), often a mixture of water, acetonitrile, and a volatile ion-pairing agent like triethylamine.
-
-
LC-MS/MS Analysis:
-
An LC system with a reversed-phase column is coupled to a mass spectrometer.
-
The separation is performed using a gradient of an ion-pairing mobile phase.
-
The mass spectrometer is operated in negative ion mode, as the phosphate backbone of the oligonucleotide is negatively charged.
-
Acquire full scan mass spectra to determine the molecular weight of the main product and any impurities. The multiple charge states observed are deconvoluted to give the neutral mass.
-
-
Data Interpretation:
-
Compare the deconvoluted mass of the main peak to the theoretical mass of the target LNA oligonucleotide.
-
If higher mass species are detected, calculate the mass difference to identify the residual protecting groups based on the table provided above.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and resolve issues related to the incomplete deprotection of LNA oligonucleotides, ensuring the quality and reliability of their experimental results.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 3. glenresearch.com [glenresearch.com]
- 4. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Analysis of Oligonucleotide Impurities Using Single Quadrupole Mass Spectrometer : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. bachem.com [bachem.com]
- 11. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of LNA-Modified Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of LNA (Locked Nucleic Acid)-modified oligonucleotides.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Question: Why am I seeing poor resolution and co-elution of my LNA-modified oligonucleotide with impurities during Reversed-Phase (RP-HPLC) purification?
Answer: Poor resolution in RP-HPLC is a common challenge, especially for LNA-modified oligonucleotides. Several factors can contribute to this issue:
-
Increased Hydrophilicity: LNA modifications can increase the overall hydrophilicity of an oligonucleotide compared to its DNA or RNA counterparts, leading to weaker retention on a reversed-phase column.
-
Failure Sequences (Shortmers): The primary impurities are often "shortmers" (n-1, n-2), which are failure sequences from the synthesis process.[][2] These can have very similar retention times to the full-length product (FLP), making separation difficult.
-
Secondary Structures: LNA-modified oligonucleotides, particularly those with high GC content, can form stable secondary structures that interfere with chromatographic separation.
-
Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) are critical for achieving good separation.[3]
Troubleshooting Steps:
-
Optimize the Ion-Pairing Reagent: The ion-pairing reagent forms a hydrophobic pair with the anionic oligonucleotide, enabling retention on the RP column.[3] Adjusting the concentration or switching to a different reagent, like hexylammonium acetate (HAA), can alter selectivity and improve resolution. For mass spectrometry-compatible methods, hexafluoroisopropanol (HFIP) is often used.
-
Increase Temperature: Running the purification at an elevated temperature (e.g., 60°C) can help disrupt secondary structures, leading to sharper peaks and better resolution.[4] Chromatography equipment must be capable of reliably maintaining these high temperatures.[4]
-
Adjust the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can increase the separation between the target oligonucleotide and closely eluting impurities.[5]
-
Consider an Alternative Method: For oligonucleotides that are particularly long (>50 bases) or have significant secondary structure, Ion-Exchange Chromatography (IEX) may provide a better separation.[6]
Question: My final LNA-oligonucleotide product shows low purity (<80%) after purification. What are the likely causes and solutions?
Answer: Low purity is typically due to the presence of synthesis-related impurities that were not successfully removed.
Common Impurities:
-
Shortmer Sequences (n-1, n-2): The most common impurities resulting from incomplete coupling at each step of synthesis.[][2]
-
Longmer Sequences (n+1): Result from the faulty addition of two nucleotides in one cycle.[2]
-
Sequences with Incomplete Deprotection: Protecting groups from the synthesis may not be fully removed.[7]
-
Branched Impurities: More complex impurities where two oligonucleotide chains are linked together.[8]
Solutions:
-
Switch Purification Method: The chosen method may not be optimal for your specific oligonucleotide. While RP-HPLC is effective, Anion-Exchange Chromatography (AEX) is often better at separating oligonucleotides based on charge differences (i.e., length) and can be very effective for LNA-modified oligos.[9][10]
-
Implement a Dual Purification Strategy: For applications requiring extremely high purity (>95%), a two-step purification process can be employed. This often involves using two different chromatography methods, such as IEX-HPLC followed by RP-HPLC.[6]
-
Optimize Synthesis and Capping: The most effective way to improve final purity is to optimize the solid-phase synthesis itself. Ensuring high coupling efficiency and effective capping of failure sequences will significantly reduce the initial impurity load.[]
Below is a troubleshooting workflow for addressing low purity:
Question: I am observing high molecular weight impurities (dimers or branched species) in my purified LNA-oligonucleotide sample. How can these be removed?
Answer: High molecular weight impurities, which can appear as bands migrating slower than the desired product on a PAGE gel or as later-eluting peaks in HPLC, are often branched structures formed during synthesis.[8] These impurities consist of two oligonucleotide chains linked together.[8]
Removal Strategies:
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers excellent size resolution and is highly effective at separating the full-length product from larger, branched impurities. It can typically achieve purity levels of >95%.[11] However, yields from PAGE can be lower due to the complex extraction process.[11]
-
Anion-Exchange Chromatography (AEX): AEX separates based on the total charge of the molecule. Since a branched dimer will have a significantly higher charge than the monomeric full-length product, AEX can effectively resolve these species.[10][12]
Frequently Asked Questions (FAQs)
Q1: What are the main types of impurities generated during LNA-oligonucleotide synthesis?
A1: The solid-phase synthesis process, while efficient, is a serial process where even small inefficiencies are multiplicative.[13] The most common impurities include:
-
Failure Sequences (n-x): Oligonucleotides that are shorter than the full-length product (FLP) because a coupling step failed.[]
-
Deletion Sequences: Impurities missing an internal nucleotide.
-
Addition Sequences (n+x): Oligonucleotides that are longer than the FLP.[14]
-
Chemical Modifications: Residual protecting groups, or side-reactions such as the alkylation of dT residues by acrylonitrile, a byproduct of deprotection.[7][8]
The diagram below illustrates the origin of common synthesis impurities.
Q2: Which purification method is better for LNA-modified oligonucleotides: Ion-Exchange (IEX) or Reversed-Phase (RP) HPLC?
A2: The choice depends on the oligonucleotide's length, modifications, and the required purity for the downstream application. Both are powerful techniques for purifying LNA-containing oligonucleotides.[2]
-
Reversed-Phase (RP) HPLC: This method separates based on hydrophobicity. It is very effective for purifying oligonucleotides with hydrophobic modifications (like dyes) and is generally recommended for oligos up to 50 bases in length.[11] The resolution can decrease for longer sequences.[15]
-
Anion-Exchange (AEX) HPLC: This method separates based on the negative charge of the phosphate (B84403) backbone, making it highly effective at resolving sequences of different lengths (e.g., n-1 from n).[16] AEX is often the recommended method for LNA-modified oligonucleotides, especially for longer sequences or when high purity is critical.[9] It is also the only technique that can successfully separate certain modifications like phosphorothioates.[9]
The following table summarizes the key characteristics of each method.
| Feature | Reversed-Phase (RP) HPLC | Anion-Exchange (AEX) HPLC |
| Separation Principle | Hydrophobicity | Charge (Phosphate Backbone) |
| Typical Purity | >85%[6] | >95%[9] |
| Best For | Oligos < 50 bases, Hydrophobically-modified oligos[15] | Oligos > 50 bases[6], High-purity applications, Resolving shortmers |
| Key Advantage | Excellent for separating modified from unmodified oligos | Superior resolution of different length oligos (n vs n-1)[10] |
| Common Challenge | Resolution decreases with length, TEAA reagent can be toxic to cells[9] | Secondary structures can interfere with separation |
Q3: What purity level do I need for my application?
A3: The required purity depends entirely on the intended use of the LNA-oligonucleotide.
| Application | Recommended Purification | Typical Purity Required | Rationale |
| PCR, Sequencing | Desalting | Basic | Small amounts of failure sequences (n-1) typically do not interfere.[17] |
| In vitro Screening, qPCR | RP-HPLC or IEX-HPLC | ≥ 85% | Impurities can cause non-specific binding or reduced efficiency.[17] |
| Antisense, siRNA, in vivo studies | IEX-HPLC or Dual HPLC | >95% | High purity is critical to ensure specificity, reduce off-target effects, and avoid toxicity from impurities.[9] |
| Crystallography, NMR | PAGE or Dual HPLC | >98%[9] | Requires a highly homogenous product for structural studies. |
Key Experiment Methodologies
1. Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
-
Objective: To purify LNA-oligonucleotides based on hydrophobicity.
-
Stationary Phase: A hydrophobic column, such as a C18 column.[5]
-
Mobile Phase A: An aqueous buffer containing an ion-pairing reagent. A common non-MS compatible buffer is 100 mM Triethylammonium Acetate (TEAA). For MS-compatibility, a buffer of 15 mM TEA and 400 mM Hexafluoroisopropanol (HFIP) is often used.[3]
-
Mobile Phase B: An organic solvent, typically acetonitrile, containing the same concentration of the ion-pairing reagent as Mobile Phase A.[3]
-
Protocol:
-
Equilibrate the column with a low percentage of Mobile Phase B.
-
Inject the crude oligonucleotide sample.
-
Elute the bound oligonucleotides using a linear gradient of increasing concentration of Mobile Phase B. Full-length products, which are typically more hydrophobic, will elute later than shorter failure sequences.
-
Monitor the elution profile using a UV detector at 260 nm.
-
Collect fractions corresponding to the main peak.
-
Post-Purification: If a toxic ion-pairing reagent like TEAA was used and the oligo is for cellular applications, a salt exchange step is necessary to replace it with sodium (Na+).[9]
-
2. Anion-Exchange HPLC (AEX-HPLC)
-
Objective: To purify LNA-oligonucleotides based on the net negative charge of their phosphate backbone.
-
Stationary Phase: A column with a positively charged functional group (e.g., quaternary ammonium).[18]
-
Mobile Phase A (Binding Buffer): A low ionic strength buffer, often at a slightly alkaline pH to ensure the oligonucleotides are fully deprotonated and to help denature secondary structures.[19]
-
Mobile Phase B (Elution Buffer): A high ionic strength buffer (e.g., Mobile Phase A containing 1-2 M NaCl or NaClO4).[16][19]
-
Protocol:
-
Equilibrate the column with the low-salt Mobile Phase A.
-
Inject the crude oligonucleotide sample. The negatively charged oligos will bind to the positively charged stationary phase.[20]
-
Wash the column with Mobile Phase A to remove any unbound neutral or weakly bound impurities.
-
Elute the bound oligonucleotides using a linear gradient of increasing concentration of Mobile Phase B. Shorter oligonucleotides with less charge will elute first, followed by the longer, more highly charged full-length product.[16]
-
Monitor the elution profile using a UV detector at 260 nm.
-
Collect fractions corresponding to the main, later-eluting peak.
-
Post-Purification: Desalt the collected fractions to remove the high concentration of salt from the elution buffer. Size exclusion chromatography is a common method for this step.
-
References
- 2. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 3. agilent.com [agilent.com]
- 4. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification and delivery options [qiagen.com]
- 7. Oligonucleotide Purification: Phenomenex [phenomenex.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Method of Oligonucleotide Purification [biosyn.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. labcluster.com [labcluster.com]
- 12. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 13. [PDF] Analysis of locked nucleic acid (LNA) oligonucleotides (ON) and related impurities using accurate mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. pharmtech.com [pharmtech.com]
- 15. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. shimadzu.com [shimadzu.com]
- 17. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 18. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. ymc.co.jp [ymc.co.jp]
minimizing side reactions in LNA oligonucleotide synthesis
Welcome to the technical support center for Locked Nucleic Acid (LNA) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize side reactions and optimize your synthesis protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during LNA oligonucleotide synthesis?
A1: LNA oligonucleotide synthesis is susceptible to the same side reactions as standard DNA/RNA synthesis, although the unique structure of LNA can sometimes exacerbate these issues. The most common side reactions include:
-
Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of n-1 and other deletion shortmer impurities.[1]
-
Depurination: Acid-catalyzed removal of purine (B94841) bases (adenine and guanine) during the detritylation step creates abasic sites, which can lead to chain cleavage during deprotection.[1]
-
Formation of n+1 additions: The acidic nature of the activator can cause premature detritylation of the incoming phosphoramidite, leading to the addition of a dimer and the formation of n+1 longmer impurities.[1]
-
Oxidation of Phosphite Triester: Incomplete oxidation of the P(III) to the P(V) linkage can lead to chain cleavage.
-
Side reactions during deprotection: The use of harsh basic conditions for deprotection can lead to modification of bases or cleavage of the oligonucleotide chain, particularly for sensitive-modified LNA oligos.
Q2: Why are longer coupling times required for LNA phosphoramidites?
A2: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites.[2][3] This increased bulkiness slows down the coupling reaction. To achieve high coupling efficiencies (ideally >99%), extended coupling times are necessary.
Q3: How does the purity of reagents affect LNA oligonucleotide synthesis?
A3: The purity of all reagents, especially the phosphoramidites, activator, and solvents, is critical for successful LNA oligonucleotide synthesis. The presence of moisture is a primary cause of low coupling efficiency, as water reacts with the activated phosphoramidite.[1] Using anhydrous solvents and high-quality reagents is essential to minimize side reactions and maximize the yield of the full-length product.
Q4: What are the recommended purification methods for LNA-containing oligonucleotides?
A4: The choice of purification method depends on the length of the oligonucleotide, the desired purity, and the presence of any modifications. The most common methods are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).
-
HPLC (Reverse-Phase and Ion-Exchange): HPLC is a versatile method that can provide high purity (>85% for RP-HPLC). Reverse-phase HPLC is particularly effective for oligonucleotides containing hydrophobic modifications. Ion-exchange HPLC separates oligonucleotides based on charge and can be effective for resolving sequences with significant secondary structure.
-
PAGE: PAGE offers excellent size resolution and can achieve very high purity levels (>95%). It is often recommended for long oligonucleotides or when the removal of n-1 impurities is critical. However, yields from PAGE purification can be lower than those from HPLC.[4][5]
Q5: Are there special deprotection considerations for LNA oligonucleotides?
A5: While many LNA-containing oligonucleotides can be deprotected using standard protocols, some modifications may require milder conditions. For example, it is advisable to avoid methylamine (B109427) when deprotecting oligos containing Me-Bz-C-LNA to prevent the introduction of an N4-methyl modification.[2][3] Always review the technical specifications for any modified LNA monomers to determine the appropriate deprotection strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during LNA oligonucleotide synthesis and provides step-by-step instructions to resolve them.
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final product.
-
High levels of n-1 and other deletion impurities observed during analysis (e.g., by HPLC or mass spectrometry).
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Coupling Time | LNA phosphoramidites are sterically hindered and require longer coupling times. Extend the coupling time to 3-6 minutes or longer, depending on your synthesizer and the specific LNA monomer. |
| Moisture Contamination | Ensure all reagents (acetonitrile, activator, phosphoramidites) are anhydrous. Use fresh, high-quality solvents and store them under an inert atmosphere. Purge synthesizer lines thoroughly before starting the synthesis. |
| Suboptimal Activator | Use a non-hygroscopic and effective activator such as DCI (4,5-Dicyanoimidazole). Ensure the activator concentration is optimal for your synthesis scale. |
| Degraded Phosphoramidites | Use fresh phosphoramidites. If they have been stored for an extended period, test their performance on a short, non-critical sequence before use. |
Experimental Protocol: Optimizing Coupling Time for LNA Synthesis
-
Set up parallel syntheses: Synthesize a short test sequence (e.g., a 10-mer containing one or two LNA bases) using a range of coupling times (e.g., 2, 4, 6, 8, and 10 minutes).
-
Maintain consistent conditions: Keep all other synthesis parameters (reagents, concentrations, temperatures) identical for all syntheses.
-
Cleave and deprotect: Use the standard deprotection protocol for your sequence.
-
Analyze the crude product: Analyze the crude product from each synthesis by reverse-phase HPLC or mass spectrometry.
-
Evaluate results: Compare the chromatograms or mass spectra to determine the coupling time that yields the highest percentage of the full-length product and the lowest percentage of n-1 impurities.
Issue 2: High Levels of Depurination
Symptoms:
-
Presence of peaks corresponding to truncated oligonucleotides upon analysis of the deprotected product.
-
Lower than expected yield of the full-length product.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Deblocking Conditions | The standard deblocking agent, trichloroacetic acid (TCA), can be strong enough to cause depurination.[1] Switch to a milder acid like dichloroacetic acid (DCA) to reduce the rate of depurination. |
| Prolonged Acid Exposure | Minimize the time the oligonucleotide is exposed to the deblocking solution. Optimize the deblocking step on your synthesizer to ensure complete detritylation with the shortest possible exposure time. |
Data on Depurination Rates
| Nucleic Acid | pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Reference |
| Single-stranded DNA | 7.1 | 37 | 2.4 x 10⁻¹⁰ | [6] |
| Single-stranded DNA | 5.1 | 37 | ~1.8 x 10⁻⁸ | [6] |
| Single-stranded DNA | 1.6 | 37 | ~1.5 x 10⁻⁵ | [6] |
Issue 3: Presence of n+1 Impurities
Symptoms:
-
A significant peak with a mass corresponding to the full-length product plus an additional nucleotide is observed during analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Premature Detritylation by Acidic Activator | Some activators are sufficiently acidic to cause a small amount of detritylation of the incoming phosphoramidite, leading to the formation of dimers that are then incorporated into the growing oligonucleotide chain.[1] Use a less acidic activator like DCI. |
| Inefficient Capping | If capping is inefficient, any unreacted 5'-hydroxyl groups can be coupled in the next cycle, but this is a cause of n-1, not n+1 impurities. Ensure your capping reagents are fresh and the capping step is optimized. |
Data on Synthesis and Purification
Table 1: Comparison of Typical Coupling Efficiencies
| Oligonucleotide Type | Standard Conditions | Optimized Conditions (e.g., extended coupling time for LNA) |
| DNA | 98.5 - 99% | >99% |
| LNA | Potentially lower | >99% |
Table 2: Comparison of Purification Methods for Oligonucleotides
| Purification Method | Typical Purity | Typical Yield | Best For |
| Reverse-Phase HPLC (RP-HPLC) | >85% | 50-70%[5] | Modified oligos, larger scales |
| Polyacrylamide Gel Electrophoresis (PAGE) | >95%[7] | 20-50%[5] | High purity, long oligos, removal of n-1 impurities |
Visual Guides
Caption: Workflow of LNA oligonucleotide synthesis.
Caption: Troubleshooting logic for low yield in LNA synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. agilent.com [agilent.com]
- 5. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labcluster.com [labcluster.com]
LNA Primer Performance in PCR: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Locked Nucleic Acid (LNA) position on primer performance in Polymerase Chain Reaction (PCR).
Frequently Asked Questions (FAQs)
Q1: What is a Locked Nucleic Acid (LNA) and how does it enhance primer performance?
A Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring.[1] This "locked" conformation increases the thermal stability of the duplexes it forms with complementary DNA or RNA strands.[1][2] This enhanced binding affinity leads to several advantages in PCR applications, including increased primer melting temperature (Tm), improved specificity, and the ability to design shorter primers.[3][4][5][6][7]
Q2: How does the position of LNA modifications within a primer affect its performance?
The position of LNA bases within a primer has a significant impact on its performance, and the optimal placement depends on the specific application. Generally, LNA placement can be categorized into three main strategies: 5'-end, 3'-end, and internal positioning.
-
5'-End Placement: Incorporating LNAs near the 5' end of a primer generally enhances its melting temperature (Tm) and can improve performance, particularly in AT-rich regions, without significantly increasing the risk of mispriming.[3][4][5] This strategy has been shown to increase sequencing read quality and lower cycle threshold (CT) values in quantitative PCR (qPCR).[3][4][7]
-
Internal Placement: Placing one or a few LNA residues centrally within the primer can also provide technical advantages, such as increased maximum annealing temperature and improved signal with limiting primer concentrations.[8] For applications like SNP detection, positioning LNA bases directly at the mismatch site within the probe is recommended to maximize discrimination.[9]
-
3'-End Placement: While placing LNAs at or near the 3' end can be beneficial for allele-specific PCR by enhancing mismatch discrimination, it can also increase the stabilization of non-specific annealing, potentially leading to mispriming and off-target amplification.[2][3][4] Therefore, caution is advised with this placement strategy.
Q3: What are the general design guidelines for LNA primers?
When designing LNA-containing primers, it is crucial to follow specific guidelines to ensure optimal performance:
-
Number of LNAs: Avoid stretches of more than four consecutive LNA bases.[9][10] For a typical 18-mer primer, a maximum of 7-8 LNA modifications is recommended.[9][10]
-
GC Content: Maintain a GC content between 30-60%.[9]
-
Melting Temperature (Tm): Each LNA substitution increases the primer's Tm by approximately 2-8°C.[9][11] It is important to match the Tm of the primer pair.[9]
-
Self-Complementarity: Avoid LNA self-complementarity and complementarity with other LNA-containing oligonucleotides in the assay, as LNAs bind very tightly to other LNAs.[9][10]
-
3'-End Considerations: Avoid placing blocks of LNA bases near the 3' end unless the application is allele-specific PCR.[9]
Troubleshooting Guide
Problem: No or Low PCR Amplification Yield
| Possible Cause | Troubleshooting Step |
| Primer Design Issues | Review your LNA primer design. Ensure you haven't used too many consecutive LNAs, which can lead to poor polymerase extension. Consider reducing the number of LNAs or repositioning them away from the 3'-end. |
| Inappropriate Annealing Temperature | The high Tm of LNA primers requires a higher annealing temperature than standard DNA primers. Optimize the annealing temperature by performing a gradient PCR. A good starting point is typically 3-5°C below the lowest primer Tm.[12] |
| Poor Template Quality | Ensure the integrity and purity of your DNA template. Contaminants can inhibit PCR.[12][13] |
| Incorrect Primer Concentration | Optimize the primer concentration. While 0.2 µM is a common starting point for probes, the optimal concentration for primers should be determined experimentally.[10] |
Problem: Non-Specific Amplification or Primer-Dimers
| Possible Cause | Troubleshooting Step |
| LNA Position Stabilizes Mispriming | LNA placement near the 3'-end can stabilize non-specific binding.[3][4] If not essential for your application, move LNA modifications towards the 5'-end or the middle of the primer. |
| Annealing Temperature is Too Low | Even with LNA primers, an annealing temperature that is too low can lead to non-specific binding. Increase the annealing temperature in 1-2°C increments.[12][14] |
| Primer Design Promotes Dimers | Check for self-complementarity or complementarity between the forward and reverse primers, especially at the 3'-ends. Redesign primers if necessary.[12] |
Quantitative Data Summary
Table 1: Impact of LNA Position on Primer Melting Temperature (Tm)
| LNA Position | Average ΔTm per LNA (°C) | Reference |
| Internal | +2 to +8 | [9][11] |
| 5'-End | Generally increases overall primer Tm | [3][4] |
| 3'-End | Generally increases overall primer Tm | [3][4] |
Table 2: Effect of LNA Positional Patterns on qPCR Performance (AT-rich templates)
| LNA Pattern | Average Change in Cycle Threshold (CT) | Impact on Read Length (Sequencing) | Reference |
| LNA near 5' end (LNA-5') | Comparable to high-yielding conventional primers | Increased average Phred Q30 score by 60% | [3][4][5][7] |
| LNA near 3' end (LNA-3') | Did not improve CT | Did not improve read lengths | [3][4][5][7] |
| LNA distributed evenly (LNA-Even) | Did not improve CT | Did not improve read lengths | [3][4][5][7] |
Experimental Protocols
Protocol 1: General PCR using LNA-Modified Primers
-
Reaction Setup:
-
Prepare a master mix containing DNA polymerase, dNTPs, PCR buffer, and nuclease-free water.
-
Add the forward and reverse LNA primers to a final concentration of 0.1-0.5 µM.
-
Add the template DNA (1-100 ng for genomic DNA).
-
The total reaction volume is typically 20-50 µL.
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 60-70°C for 30 seconds (optimize based on LNA primer Tm).
-
Extension: 72°C for 30-60 seconds (dependent on amplicon length).
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis:
-
Visualize the PCR product on an agarose (B213101) gel.
-
For qPCR, analyze the amplification plot and melt curve.
-
Protocol 2: Allele-Specific PCR using 3'-LNA Primers
-
Primer Design:
-
Design allele-specific primers with a single LNA modification at the 3'-terminal base or one base upstream, corresponding to the SNP.[9]
-
-
Reaction Setup:
-
Set up two separate reactions, one for each allele-specific primer.
-
Use a hot-start DNA polymerase to minimize non-specific amplification during setup.
-
-
Thermal Cycling Conditions:
-
Use a stringent annealing temperature, optimized through a gradient PCR, to maximize the discriminatory power of the 3'-LNA.
-
-
Analysis:
-
Compare the amplification in the two reactions to determine the genotype.
-
Visualizations
Caption: Mechanism of LNA-enhanced hybridization.
Caption: Workflow for designing and optimizing LNA primers.
Caption: Troubleshooting logic for LNA PCR experiments.
References
- 1. Application of Locked Nucleic Acid (LNA) Primer and PCR Clamping by LNA Oligonucleotide to Enhance the Amplification of Internal Transcribed Spacer (ITS) Regions in Investigating the Community Structures of Plant–Associated Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 10. metabion.com [metabion.com]
- 11. researchgate.net [researchgate.net]
- 12. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 13. mybiosource.com [mybiosource.com]
- 14. bosterbio.com [bosterbio.com]
Technical Support Center: Reducing Off-Target Effects with LNA-modified siRNAs
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the use of Locked Nucleic Acid (LNA)-modified small interfering RNAs (siRNAs) to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are LNA-modified siRNAs and how do they reduce off-target effects?
A1: LNA-modified siRNAs are synthetic RNA molecules that incorporate LNA nucleotides, which are RNA analogues with a methylene (B1212753) bridge that "locks" the ribose ring in a C3'-endo conformation. This modification increases the binding affinity and stability of the siRNA duplex.[1][2] LNA modifications can reduce off-target effects in several ways:
-
Enhanced Specificity: The high binding affinity of LNA-modified siRNAs means they are less tolerant of mismatches with off-target transcripts.[3]
-
Altered Strand Bias: Strategic placement of LNA modifications, particularly at the 5' end of the sense (passenger) strand, can discourage its entry into the RNA-induced silencing complex (RISC). This favors the loading of the intended antisense (guide) strand, thereby reducing off-target effects mediated by the passenger strand.[1]
-
Disruption of Seed Region-Mediated Off-Targets: Off-target effects are often mediated by a "seed region" (nucleotides 2-8) of the siRNA guide strand, which can have miRNA-like activity.[4][5] Introducing LNA modifications within this seed region can sterically hinder its binding to unintended mRNA targets, thus reducing off-target gene silencing.[4]
Q2: How do LNA-modified siRNAs compare to other chemical modifications like 2'-O-Methyl (2'-OMe) for reducing off-target effects?
A2: Both LNA and 2'-OMe modifications are used to enhance siRNA specificity and reduce off-target effects. However, they have different properties. Studies have shown that a novel pattern of LNA placement can significantly improve siRNA specificity and reduce toxicity while preserving potency, outperforming 2'OMe modifications in some cellular phenotypic assays and microarray analyses.[6][7] While 2'-OMe modifications in the seed region can reduce off-target effects without significantly impacting on-target activity, LNA modifications in the same region can sometimes be potent enough to disturb the association of the guide strand with the Argonaute (AGO) protein, which may affect on-target efficiency if not designed carefully.[4]
Q3: Where should LNA modifications be placed in an siRNA duplex for optimal off-target reduction?
A3: The strategic placement of LNA modifications is crucial for balancing on-target potency with off-target reduction. Here are some general guidelines:
-
Sense (Passenger) Strand: Introducing LNA at the 5' end of the sense strand can effectively block its entry into RISC, thereby minimizing passenger strand-mediated off-target effects.[1][3]
-
Antisense (Guide) Strand Seed Region: Placing LNA modifications within the seed region (positions 2-8) of the guide strand can reduce miRNA-like off-target effects.[4] However, extensive modification in this region can sometimes negatively impact on-target activity.[4]
-
3' Overhangs: LNA modifications in the 3' overhangs of either or both strands generally do not negatively impact inhibitory effects and can increase siRNA stability.[1]
Q4: Can LNA modifications completely eliminate off-target effects?
A4: While LNA modifications can significantly reduce off-target effects, they may not completely eliminate them. The level of off-target gene regulation can sometimes correlate with an increase in on-target efficacy.[8][9] Therefore, it is essential to perform thorough validation experiments to assess the specificity of your LNA-modified siRNA.
Troubleshooting Guide
Problem 1: High off-target gene downregulation observed in microarray or RNA-seq analysis.
| Possible Cause | Suggested Solution |
| Suboptimal LNA modification pattern. | Redesign the siRNA with alternative LNA placement. Consider incorporating LNA at the 5' end of the sense strand to reduce passenger strand activity. Experiment with single LNA modifications in the seed region of the antisense strand. |
| High siRNA concentration. | Titrate the LNA-modified siRNA to the lowest effective concentration. Reducing the concentration can decrease off-target effects while maintaining on-target knockdown.[10] |
| Seed region-mediated off-target effects. | If off-target genes share a seed sequence with your siRNA, consider redesigning the siRNA to target a different region of the mRNA. Alternatively, introduce a destabilizing modification like Unlocked Nucleic Acid (UNA) at position 7 of the guide strand, which has been shown to potently reduce off-targeting. |
| Contamination with unmodified siRNA. | Ensure the purity of your LNA-modified siRNA preparation. Use reliable synthesis and purification methods. |
Problem 2: Reduced on-target gene knockdown with LNA-modified siRNA compared to unmodified siRNA.
| Possible Cause | Suggested Solution |
| Excessive LNA modification in the guide strand. | Over-modification, especially in the seed region, can interfere with RISC loading or target cleavage.[4] Reduce the number of LNA modifications in the guide strand. |
| LNA modification at a critical position for RISC recognition. | Avoid placing LNA modifications at the 5' end of the antisense strand, as this can dramatically impair the inhibitory effect.[1] |
| Poor siRNA target site selection. | The target site on the mRNA may be inaccessible. Use a validated siRNA design algorithm and consider targeting multiple sites on the same mRNA with a pool of LNA-modified siRNAs. |
| Inefficient delivery. | Optimize the transfection protocol for your cell type. Ensure the delivery reagent is compatible with modified siRNAs. |
Data Presentation
Table 1: Comparison of Off-Target Effects of Unmodified, 2'-OMe-, and LNA-modified siRNAs (Illustrative Data based on Literature Findings)
| siRNA Modification Type | Number of Differentially Expressed Genes (Off-Targets) | Fold Change of On-Target Knockdown | Phenotypic Toxicity | Reference |
| Unmodified siRNA | High | ++++ | Moderate | [6] |
| 2'-OMe-modified siRNA | Moderate | +++ | Low | [6] |
| LNA-modified siRNA | Low | ++++ | Low | [6] |
This table is a qualitative summary based on findings that LNA-modified siRNAs can exhibit lower off-target effects and reduced toxicity compared to unmodified and 2'-OMe-modified siRNAs while maintaining high potency.[6]
Experimental Protocols
Protocol 1: Assessment of Off-Target Effects using a Luciferase Reporter Assay
This protocol allows for the specific assessment of seed region-mediated off-target effects.
-
Construct Design:
-
Clone the 3' UTR of a predicted off-target gene containing a sequence complementary to the seed region of your LNA-modified siRNA downstream of a luciferase reporter gene (e.g., Renilla luciferase) in a suitable vector.
-
As a positive control for on-target activity, create a similar construct with a fully complementary target sequence.
-
A negative control vector lacking the target sequence should also be used.
-
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or HEK293) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the luciferase reporter plasmid, a control plasmid expressing a different reporter (e.g., Firefly luciferase) for normalization, and your LNA-modified siRNA at various concentrations. Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Luciferase Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells treated with the LNA-modified siRNA to that in cells treated with a negative control siRNA. A significant reduction in luciferase activity indicates an off-target effect.
-
Protocol 2: Genome-wide Analysis of Off-Target Effects using Microarray or RNA-Seq
-
Cell Culture and Transfection:
-
Plate cells in 6-well plates and transfect with the LNA-modified siRNA or a negative control siRNA at the desired concentration.
-
-
RNA Extraction:
-
After 24-48 hours, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer and/or a bioanalyzer.
-
-
Microarray or RNA-Seq:
-
For microarray analysis, hybridize the labeled cRNA to a suitable microarray chip.
-
For RNA-Seq, prepare sequencing libraries from the total RNA and perform high-throughput sequencing.
-
-
Data Analysis:
-
Process the raw data and perform differential gene expression analysis to identify genes that are significantly up- or downregulated in response to the LNA-modified siRNA compared to the control.
-
Use bioinformatics tools to identify potential off-target genes with seed sequence complementarity to your siRNA.
-
Visualizations
Caption: Experimental workflow for validating LNA-modified siRNAs.
Caption: LNA modification influences RISC strand selection.
Caption: LNA in seed region hinders off-target binding.
References
- 1. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. LNA incorporated siRNAs exhibit lower off-target effects compared to 2'-OMethoxy in cell phenotypic assays and microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo efficacy and off-target effects of locked nucleic acid (LNA) and unlocked nucleic acid (UNA) modified siRNA and small internally segmented interfering RNA (sisiRNA) in mice bearing human tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
troubleshooting low hybridization signals with LNA probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low hybridization signals with Locked Nucleic Acid (LNA) probes.
Troubleshooting Guide: Low Hybridization Signals
Low or weak signals during in situ hybridization (ISH) or other hybridization-based assays using LNA probes can be frustrating. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Q1: My LNA probe is showing a very weak or no signal. Where should I start troubleshooting?
A systematic approach to troubleshooting is crucial. We recommend investigating the following four key areas in a stepwise manner: Probe Design and Quality, Hybridization Protocol, Sample Preparation, and Signal Detection.
Caption: A stepwise workflow for troubleshooting low LNA probe hybridization signals.
Probe Design & Quality
The design of your LNA probe is fundamental to its performance. Even minor design flaws can lead to significantly reduced hybridization efficiency.
Q2: How critical is the number of LNA modifications in my probe?
The number of LNA substitutions is a critical factor for improving hybridization efficiency.[1] Increasing the number of LNA nucleotides generally correlates with higher fluorescence intensity until a signal plateau is reached.[1] For each LNA monomer added to a DNA or RNA strand, the melting temperature (Tm) of the duplex can increase by 2-8 °C.[2][3]
Q3: Are there specific guidelines for designing LNA probes to avoid weak signals?
Yes, several design considerations are crucial for optimal LNA probe performance:
-
Avoid LNA Stretches: Avoid runs of more than four consecutive LNA bases, unless the probe is very short (less than 10 nucleotides).[2][4]
-
Avoid G/C Stretches: Avoid stretches of three or more Gs or Cs.[2][4]
-
Self-Complementarity: LNA binds very tightly to other LNA residues. It is crucial to check for and avoid self-complementarity and the potential for cross-hybridization with other LNA-containing oligonucleotides in your experiment.[2][4][5]
-
Probe Length: LNA modifications allow for the use of shorter probes while maintaining a high melting temperature (Tm).[2][3][6] Shorter probes can improve target accessibility.[7]
-
Secondary Structure: Check for potential hairpin loops or other secondary structures that could interfere with probe binding.[5]
Q4: How can I check the quality of my LNA probe?
Ensure your probe has been purified, preferably by HPLC, to remove any truncated synthesis products.[6] The quality of the probe is vital for successful hybridization.[8]
Hybridization Protocol
Optimizing your hybridization protocol is essential to ensure that the probe can efficiently bind to its target.
Q5: What is the optimal hybridization temperature for my LNA probe?
The hybridization temperature should be optimized based on the calculated melting temperature (Tm) of the probe-target duplex. A common starting point is to hybridize at 22°C below the calculated Tm.[9] However, a temperature range of 20-25°C below the Tm is often acceptable.[9]
Q6: Can I increase the hybridization time to get a stronger signal?
Yes, increasing the hybridization time can lead to progressively higher signals.[9] While an overnight hybridization may be sufficient for abundant targets, extending it up to 5 days can significantly improve the signal for less abundant targets.[9]
| Hybridization Time | Expected Signal Outcome | Target Abundance |
| Overnight | Sufficient for strong signal | High |
| 48 hours | Recommended starting point | Moderate to High |
| Up to 5 days | Progressively higher signal | Low to Moderate |
Q7: What is the recommended LNA probe concentration?
A final probe concentration of 5nM is a good starting point for many applications.[9] If you are using multiple probes for the same target, the combined final concentration should still be 5nM.[9] However, it's important to note that successful hybridizations are often achieved within a relatively narrow concentration window, so optimization may be necessary.[9]
Q8: How does formamide (B127407) concentration affect my signal?
Formamide is a denaturant used to adjust the stringency of hybridization.[10] Increasing the formamide concentration lowers the melting temperature of the probe-target duplex, which can help to reduce background from non-specific binding.[7][10] However, an excessively high concentration can also weaken the specific signal. The optimal formamide concentration often needs to be determined empirically for your specific probe and target.[11][12]
| Formamide Concentration | Effect on Hybridization |
| Increasing Concentration | Increases stringency, reduces non-specific binding.[7][10] |
| Optimal Concentration | Maximizes specific signal while minimizing background. |
| Too High Concentration | May reduce or eliminate the specific hybridization signal. |
Experimental Protocol: Optimizing Hybridization Temperature
-
Calculate Probe Tm: Use a reputable online tool to calculate the melting temperature of your LNA probe.
-
Set Up Temperature Gradient: Prepare identical samples and hybridize them across a range of temperatures. For example, if the calculated Tm is 65°C, you could test 40°C, 43°C, 46°C, and 49°C.
-
Hybridization: Add the LNA probe at the standard concentration (e.g., 5nM) to each sample and incubate overnight in a humidified chamber at the respective temperatures.
-
Washing: Perform stringent washes at the corresponding hybridization temperatures to remove unbound probe.[9]
-
Signal Detection: Proceed with your standard signal detection and imaging protocol.
-
Analysis: Compare the signal intensity and background levels across the different temperatures to determine the optimal condition.
Sample Preparation
Proper preparation of your tissue or cell samples is critical for allowing the LNA probe to access its target RNA.
Q9: Could my sample fixation method be causing the low signal?
Yes, both under-fixation and over-fixation can lead to poor results.[13][14] Under-fixation can result in RNA loss, while over-fixation can mask the target sequence, preventing the probe from binding.[14] For formalin-fixed, paraffin-embedded (FFPE) tissues, a fixation time of 16-32 hours in 10% neutral buffered formalin is often recommended.[14]
Q10: How important is the proteinase K digestion step?
Proteinase K digestion is crucial for unmasking the target RNA by digesting proteins that may be cross-linked to it.[15] Inadequate digestion will result in poor probe penetration and a weak signal.[13] Conversely, over-digestion can damage the tissue morphology and lead to RNA degradation.[14] The optimal concentration and digestion time for Proteinase K should be determined empirically for your specific tissue type.[9][15]
Caption: The impact of Proteinase K digestion on LNA probe hybridization outcomes.
Signal Detection
Even with successful hybridization, issues with the detection reagents or imaging setup can lead to an apparent low signal.
Q11: My fluorescent signal is weak and fades quickly. What can I do?
-
Antifade Reagent: Ensure you are using a fresh, high-quality antifade mounting medium to prevent photobleaching.[8]
-
Microscope Settings: Check that you are using the correct filter sets for your fluorophore.[13] Optimize the exposure time and gain settings on your microscope.
-
Probe Labeling: If you are labeling your own probes, verify the labeling efficiency. Inefficient incorporation of the fluorophore will naturally lead to a weak signal.[16]
Frequently Asked Questions (FAQs)
Q12: Can I reuse my LNA probe solution?
Yes, probe solutions can often be saved and reused, which can be cost-effective.[9] Store the used probe solution at -20°C.
Q13: Is it better to use a single LNA probe or multiple probes for the same target?
Using multiple LNA probes targeting different regions of the same mRNA can increase detection sensitivity.[9] When using multiple probes, ensure the total combined concentration does not exceed the optimal concentration (e.g., 5nM).[9]
Q14: My background is very high, obscuring my signal. What could be the cause?
High background can be caused by several factors:
-
Insufficient Washing: Ensure your post-hybridization washes are stringent enough (correct temperature, salt, and detergent concentrations) to remove non-specifically bound probes.[13]
-
Probe Concentration: A probe concentration that is too high can lead to increased non-specific binding.
-
Probe Design: Probes with repetitive sequences may bind to non-target sites.[13]
-
Inadequate Blocking: For some applications, adding a blocking agent to the hybridization buffer can help reduce background.[13]
Q15: What positive and negative controls should I include in my experiment?
-
Positive Control Probe: Use an LNA probe for a known abundant and ubiquitously expressed gene in your sample type (e.g., a housekeeping gene) to validate your protocol and sample quality. A probe against U6 snRNA is a common positive control.[17]
-
Negative Control Probe: A scramble-sequence LNA probe that has no known target in your sample is an essential negative control to assess the level of non-specific background signal.[17]
-
No Probe Control: A sample that goes through the entire hybridization and detection process without the addition of a probe can help identify background originating from the detection reagents themselves.[18]
References
- 1. Improved In Situ Hybridization Efficiency with Locked-Nucleic-Acid-Incorporated DNA Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 4. Design options [qiagen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicallab.com [clinicallab.com]
- 9. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling Formamide Denaturation of Probe-Target Hybrids for Improved Microarray Probe Design in Microbial Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. RNAscope ISH Troubleshooting | Bio-Techne [bio-techne.com]
- 15. qiagen.com [qiagen.com]
- 16. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Enhancing Nuclease Resistance of LNA Oligonucleotides
Welcome to the technical support center for Locked Nucleic Acid (LNA) oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the stability of LNA oligos against nuclease degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which LNA modifications increase nuclease resistance?
A1: LNA nucleotides contain a methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose sugar.[1][2] This bridge "locks" the ribose into a rigid C3'-endo (A-form) conformation, which is less favorable for nuclease binding and cleavage compared to the more flexible sugar backbone of natural DNA.[2] This structural rigidity provides a steric shield that protects the phosphodiester backbone from enzymatic attack by both endonucleases and exonucleases.[1][3][4]
Q2: How do phosphorothioate (B77711) (PS) linkages contribute to the stability of LNA oligos?
A2: Phosphorothioate (PS) linkages involve replacing a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom.[5][6] This modification makes the internucleotide linkage more resistant to nuclease digestion.[5] When used in LNA gapmers, a fully phosphorothioated backbone ensures exceptional resistance to enzymatic degradation.[7] While PS bonds enhance stability and can facilitate cellular uptake, they can also reduce binding affinity to the target RNA and introduce stereoisomers at each linkage, which may lead to toxicity at higher concentrations.[5][8]
Q3: What is an "LNA gapmer" and how does its design enhance nuclease resistance?
A3: An LNA gapmer is a chimeric antisense oligonucleotide consisting of a central block of DNA or PS-modified DNA monomers (the "gap") flanked by LNA-modified nucleotides (the "wings").[7][9][10] The LNA wings provide high binding affinity to the target RNA and protect the oligonucleotide from exonuclease degradation.[7][9] This design is highly effective because it combines the nuclease resistance and high-affinity properties of LNA with the ability of the central DNA gap to recruit RNase H for target RNA cleavage.[7][9]
Q4: Besides LNA and phosphorothioates, what other modifications can improve nuclease resistance?
A4: Several other chemical modifications are used to improve oligo stability:
-
2'-O-Methyl (2'-OMe): This modification adds a methyl group to the 2' position of the ribose sugar, which enhances binding affinity to RNA and protects against single-stranded endonucleases.[5][11]
-
2'-O-Methoxyethyl (2'-MOE): A larger modification than 2'-OMe, the methoxyethyl group offers greater steric hindrance against nuclease degradation and enhances binding affinity.[3][12]
-
2'-Fluoro (2'-F): Incorporating a fluorine atom at the 2' position increases thermal stability and confers nuclease resistance.[3][6]
-
End-capping: Adding modifications like an inverted thymidine (B127349) at the 3' end creates a 3'-3' linkage that blocks 3' exonucleases.[3] Similarly, placing several LNA or PS modifications at both the 3' and 5' ends significantly inhibits exonuclease activity.[5][13]
Troubleshooting Guide
Q5: My LNA gapmer is showing rapid degradation in human serum. What are the potential causes and solutions?
A5: Rapid degradation of an LNA gapmer in serum is often due to insufficient protection against exonucleases or endonucleases.
-
Potential Cause 1: Insufficient End-Capping. The primary degradation pathway in serum is via 3' exonucleases.[5] Your gapmer may not have enough LNA modifications in the wings to protect against this.
-
Potential Cause 2: Phosphodiester Backbone. If the backbone is composed of standard phosphodiester (PO) linkages, it will be susceptible to endonuclease cleavage, especially within the DNA gap.
-
Potential Cause 3: Suboptimal Gapmer Design. The length of the DNA gap can influence stability.
-
Solution: Ensure the DNA gap is not excessively long. For RNase H activation, a gap of 7-8 DNA monomers is generally sufficient.[13] Keeping the gap concise while ensuring RNase H activity minimizes the target area for endonucleases.
-
Q6: I've designed a fully phosphorothioated LNA oligo for maximum stability, but I'm observing significant off-target effects or toxicity. How can I mitigate this?
A6: High levels of phosphorothioate modification, while excellent for nuclease resistance, are known to sometimes cause toxicity and non-specific protein binding.[13]
-
Solution 1: Reduce PS Content. Instead of a fully phosphorothioated backbone, use a mixed-backbone design. For example, introduce PS linkages only at the 3' and 5' ends to protect against exonucleases while leaving the core of the oligo with a natural phosphodiester backbone. This can reduce toxicity while still providing a moderate level of stability.[13]
-
Solution 2: Explore Alternative Modifications. Consider replacing some of the LNA bases with other 2' modifications like 2'-MOE or 2'-F, which also enhance stability but may have different toxicity profiles.[3][8]
-
Solution 3: Optimize LNA Placement. For therapeutic applications, liver toxicity can be a concern with LNA oligos. Strategies to mitigate this include reducing the number of LNA bases or incorporating nucleobase derivatives.[14]
Q7: My LNA mixmer is stable, but its antisense activity is lower than expected. Could nuclease resistance strategies be the cause?
A7: Yes, the design choices made to enhance stability can sometimes interfere with the mechanism of action.
-
Potential Cause 1: No RNase H Activation. LNA mixmers (where LNA and DNA bases are interspersed) and fully modified LNA oligos do not typically recruit RNase H to cleave the target mRNA.[9][15] Their mechanism of action relies on steric blocking of translation or splicing. If your target requires degradation for effective knockdown, a mixmer design is inappropriate.
-
Potential Cause 2: Excessively High Binding Affinity. While high affinity is generally desirable, an extremely high melting temperature (Tm) can sometimes hinder the release of the oligo from its target, potentially reducing its catalytic turnover rate or causing off-target binding.
-
Solution: Re-evaluate the number of LNA modifications. Each LNA incorporation increases the Tm by 2-8°C.[1] Optimize the design to achieve a Tm that is high enough for stable binding at physiological temperatures but not so high that it impedes function. You can replace some LNA bases with DNA or 2'-OMe bases to modulate the Tm.
-
Data Presentation: Comparative Stability of Oligonucleotides
The following table summarizes the nuclease resistance of various 18-mer oligonucleotide designs when incubated in human serum.
| Oligonucleotide Design | Backbone | Half-life (t½) in Human Serum | Fold Increase vs. Unmodified | Reference |
| Unmodified DNA | Phosphodiester (PO) | ~1.5 hours | 1x | [13] |
| Phosphorothioate (Fully PS) | Phosphorothioate (PS) | ~10 hours | ~6.7x | [13] |
| 2'-O-Methyl Gapmer | Phosphodiester (PO) | ~12 hours | ~8x | [13] |
| LNA End-Capped (3 LNAs/end) | Phosphodiester (PO) | ~15 hours | ~10x | [13][14] |
Visualizations: Workflows and Strategies
The following diagrams illustrate key concepts and workflows for enhancing LNA oligo nuclease resistance.
Caption: Experimental workflow for assessing the nuclease stability of LNA oligonucleotides.
Caption: Key strategies and modifications to enhance the nuclease resistance of oligonucleotides.
Caption: Mechanism of action for an RNase H-dependent LNA gapmer.
Key Experimental Protocol
Protocol: In Vitro Nuclease Stability Assay in Human Serum
This protocol provides a general method for assessing the stability of LNA oligonucleotides against nuclease degradation in a biologically relevant medium.
1. Materials and Reagents:
-
LNA oligonucleotide and control oligonucleotides (e.g., unmodified DNA, phosphorothioate oligo of the same sequence).
-
Human serum (pooled, commercially available).
-
Nuclease-free water.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).
-
Proteinase K solution (20 mg/mL).
-
Urea (B33335) loading buffer (e.g., 8 M urea, TBE, tracking dyes).
-
Polyacrylamide gel (e.g., 15-20% denaturing).
-
TBE buffer (Tris-borate-EDTA).
-
Labeling system: T4 Polynucleotide Kinase (PNK) and [γ-³²P]ATP for radiolabeling, or a 5' fluorescent dye conjugation.
2. Oligonucleotide Labeling (Example: 5' Radiolabeling):
-
Set up a reaction containing the oligonucleotide, T4 PNK buffer, [γ-³²P]ATP, and T4 PNK enzyme.
-
Incubate at 37°C for 30-60 minutes.
-
Purify the labeled oligonucleotide to remove unincorporated nucleotides (e.g., using a G-25 spin column).
-
Confirm labeling efficiency and purity via gel electrophoresis and autoradiography.
3. Degradation Assay:
-
Pre-warm human serum to 37°C.
-
Prepare a reaction mix by diluting the labeled oligonucleotide into the human serum to a final concentration (e.g., 1 µM).
-
Incubate the reaction mix in a water bath or incubator at 37°C.[13]
-
At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 16, 24 hours), withdraw an aliquot of the reaction mix.[13]
-
Immediately quench the reaction by freezing in liquid nitrogen or by adding a solution that stops enzymatic activity (e.g., a mix of Proteinase K and urea loading buffer).[13]
4. Sample Analysis:
-
If not already done in the quenching step, treat samples with Proteinase K to digest serum proteins that may interfere with gel migration.
-
Add urea loading buffer to each quenched aliquot.
-
Heat the samples at 95°C for 5 minutes to denature.
-
Load the samples onto a high-resolution denaturing polyacrylamide gel. Include a lane with the intact labeled oligonucleotide as a size standard (time point 0).
-
Run the gel until the tracking dye has migrated an appropriate distance.
5. Data Acquisition and Analysis:
-
For radiolabeled samples, expose the gel to a phosphor screen and image using a phosphor imager. For fluorescently labeled samples, use a suitable gel scanner.
-
Quantify the band intensity corresponding to the full-length, intact oligonucleotide for each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact oligonucleotide versus time.
-
Determine the half-life (t½), which is the time required for 50% of the oligonucleotide to be degraded, by fitting the data to an exponential decay curve.
References
- 1. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 2. Locked nucleic acid - Wikipedia [en.wikipedia.org]
- 3. synoligo.com [synoligo.com]
- 4. academic.oup.com [academic.oup.com]
- 5. idtdna.com [idtdna.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bionova.es [bionova.es]
- 8. An LNA-amide modification that enhances the cell uptake and activity of phosphorothioate exon-skipping oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antisense Gapmers with LNA-Wings and (S)-5′-C-Aminopropyl-2′-arabinofluoro-nucleosides Could Efficiently Suppress the Expression of KNTC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Effectiveness of Oligonucleotide Therapeutics Using Cell-Penetrating Peptide Conjugation, Chemical Modification, and Carrier-Based Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
optimizing annealing temperature for LNA-containing PCR primers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA)-containing PCR primers. The following sections offer detailed advice on optimizing annealing temperatures and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using LNA-containing primers in PCR?
LNA-containing primers offer several benefits over standard DNA primers, primarily due to their enhanced binding affinity and specificity. Key advantages include:
-
Increased Thermal Stability: Each LNA base incorporated into a primer increases its melting temperature (Tm), allowing for higher annealing temperatures.[1][2][3]
-
Enhanced Specificity: The higher binding affinity allows for better discrimination between closely related sequences, which is particularly useful in applications like SNP genotyping and allele-specific PCR.[1][4][5]
-
Improved Sensitivity: LNA modifications can lead to more robust detection of low-abundance targets.[6]
-
Shorter Primer Designs: The increased Tm allows for the design of shorter primers that maintain high annealing temperatures, which can be advantageous for targeting AT-rich regions.[1][4][5]
Q2: How does the incorporation of LNA bases affect the melting temperature (Tm) of a primer?
Each LNA substitution in a DNA oligonucleotide increases the melting temperature (Tm) by approximately 2-6 °C per LNA base.[3] This significant increase is a critical factor to consider during primer design and annealing temperature optimization.
Q3: What are the general guidelines for designing LNA-containing PCR primers?
For optimal performance, follow these design recommendations:
-
LNA Placement: Introduce LNAs at positions where increased specificity is required, such as near the 3' end in allele-specific PCR.[2]
-
Avoid LNA Stretches: Do not include stretches of more than four consecutive LNA bases.[2][3][5]
-
Self-Complementarity: Avoid self-complementarity and cross-hybridization with other LNA-containing oligonucleotides in the assay.[2][3][5]
-
Primer Length: While LNA allows for shorter primers, a typical 18-mer primer should not contain more than 7-8 LNA bases.[2][3]
Q4: How do I calculate the initial annealing temperature (Ta) for my LNA-containing primers?
A general starting point for determining the annealing temperature is to set it 3-5°C below the calculated melting temperature (Tm) of the primers.[7][8] For a more optimized starting point, the following formula can be used:
Given the significant impact of LNA on Tm, it is highly recommended to use a Tm calculator that is specifically designed for LNA-containing oligonucleotides.[11]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the annealing temperature for LNA-containing PCR primers.
| Issue | Potential Cause | Recommended Solution |
| No PCR Product | Annealing temperature is too high. | Decrease the annealing temperature in 2°C increments. A gradient PCR is the most efficient way to determine the optimal temperature.[12] |
| Poor primer design. | Review primer design for issues like self-dimerization or hairpin formation. Ensure LNA placement is optimal for your application.[13][14] | |
| Issues with PCR components or template. | Verify the integrity and concentration of your template DNA and all PCR reagents.[15][16] | |
| Low PCR Product Yield | Sub-optimal annealing temperature. | Perform a temperature gradient PCR to identify the optimal annealing temperature that maximizes yield.[17][18] |
| Insufficient number of PCR cycles. | Increase the number of cycles in your PCR program.[19] | |
| Primer concentration is not optimal. | Titrate the primer concentration; typically, a final concentration of 0.1-0.5 µM for each primer is a good starting point.[14] | |
| Non-Specific PCR Products | Annealing temperature is too low. | Increase the annealing temperature in 2°C increments. The higher binding affinity of LNA primers may require a higher Ta to prevent off-target binding.[14] |
| Primer design lacks specificity. | Redesign primers to be more specific to the target sequence. Consider the placement of LNA bases to enhance specificity. | |
| Excessive primer concentration. | High primer concentrations can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration in the reaction.[14] | |
| Primer-Dimers | Annealing temperature is too low. | Increase the annealing temperature. |
| Poor primer design. | Check for complementarity at the 3' ends of the forward and reverse primers.[20][21] | |
| High primer concentration. | Reduce the amount of primers in the reaction.[14] |
Experimental Protocols
Protocol for Optimizing Annealing Temperature using Gradient PCR
This protocol outlines the steps to determine the optimal annealing temperature (Ta) for a new set of LNA-containing PCR primers using a thermal cycler with a gradient feature.
-
Primer Preparation: Resuspend and dilute your LNA-containing forward and reverse primers to a working concentration of 10 µM.
-
Master Mix Preparation: Prepare a PCR master mix containing all necessary components except the template DNA. For a standard 20 µL reaction, this would include:
-
10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2, and reaction buffer)
-
0.4 µL of Forward Primer (10 µM)
-
0.4 µL of Reverse Primer (10 µM)
-
7.2 µL of Nuclease-Free Water
-
-
Reaction Setup:
-
Aliquot 18 µL of the master mix into 8 PCR tubes.
-
Add 2 µL of your template DNA (e.g., 1-100 ng of genomic DNA) to each tube.
-
Gently mix and centrifuge the tubes.
-
-
Thermal Cycler Programming:
-
Set up a PCR program with a temperature gradient for the annealing step.
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (35-40 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: Set a temperature gradient ranging from 5°C below the calculated lowest primer Tm to 5°C above it (e.g., 55°C to 65°C). The duration should be 15-30 seconds.[14]
-
Extension: 72°C for 30-60 seconds (depending on the amplicon length, approximately 1 minute per kb).[14]
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Analysis:
-
Identify the lane with the brightest, most specific band corresponding to the expected amplicon size. The annealing temperature used for this reaction is your optimal Ta.
-
Visualizations
Caption: Workflow for optimizing annealing temperature using gradient PCR.
Caption: Troubleshooting logic for LNA-containing PCR primer optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. LNA Oligonucleotide Lock Nucleic Acid (LNA) LNA Hybridizes [biosyn.com]
- 3. metabion.com [metabion.com]
- 4. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locked Nucleic Acid Probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 7. m.youtube.com [m.youtube.com]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. idtdna.com [idtdna.com]
- 10. idtdna.com [idtdna.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]
- 15. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 16. genscript.com [genscript.com]
- 17. How to Simplify PCR Optimization Steps for Primer Annealing | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
- 20. What are the guidelines should I follow when designing primers? | AAT Bioquest [aatbio.com]
- 21. genscript.com [genscript.com]
Validation & Comparative
LNA Primers Outshine DNA Primers in Allele-Specific PCR, Offering Superior Specificity and Sensitivity
For researchers, scientists, and drug development professionals engaged in genetic analysis, the choice of primers in allele-specific PCR (AS-PCR) is critical for accurate and reliable single nucleotide polymorphism (SNP) genotyping. A comprehensive comparison reveals that Locked Nucleic Acid (LNA) primers consistently outperform traditional DNA primers by providing enhanced specificity, increased sensitivity, and a wider operational window for experimental conditions. These advantages of LNA primers can significantly reduce false-positive results and improve the overall robustness of AS-PCR assays.
Allele-specific PCR is a powerful technique for discriminating between different alleles of a gene. The method relies on the principle that PCR amplification is efficient only when the 3'-end of the primer perfectly matches the template DNA. Any mismatch at this critical position hinders the extension by DNA polymerase, thus allowing for the specific amplification of one allele over another. While DNA primers have long been the standard for this application, the introduction of LNA has revolutionized the field by offering a superior alternative.
Locked Nucleic Acid is a modified RNA nucleotide analog where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2] This structural constraint increases the thermal stability of the primer-template duplex and enhances mismatch discrimination, making LNA primers exceptionally well-suited for AS-PCR.[1][3]
Performance Comparison: LNA vs. DNA Primers
Experimental data consistently demonstrates the superiority of LNA primers in AS-PCR across key performance metrics.
Specificity and Mismatch Discrimination
The defining advantage of LNA primers lies in their exceptional specificity. The locked structure of LNA increases the melting temperature (Tm) of the primer-template duplex, making the hybridization more stable and highly sensitive to mismatches.[1][4] Studies have shown that even a single mismatch between an LNA primer and the template can significantly destabilize the duplex, leading to a dramatic reduction in amplification efficiency.
In a direct comparison, LNA primers consistently yield lower amounts of non-specific products when faced with mismatched templates, whereas DNA primers are more prone to generating false-positive amplicons, especially with certain types of mismatches.[3][5] This heightened specificity of LNA primers is evident over a broad range of PCR conditions, providing a more robust and reliable genotyping platform.[5][6]
| Performance Metric | LNA Primers | DNA Primers | Supporting Evidence |
| Specificity | High: Excellent discrimination against mismatched alleles, leading to fewer false positives. | Moderate to High: Specificity can be compromised by certain mismatches and reaction conditions. | LNA primers yield consistently low amounts of mismatch products, while DNA primers can generate strong false-positive amplicons.[3][5] |
| Sensitivity | High: Comparable or even increased sensitivity compared to DNA primers.[5][7] | High: Generally good sensitivity, but can be limited by the need for stringent annealing temperatures to maintain specificity. | LNA-modified primers can lead to increased amplification success with lower template amounts.[7] |
| Thermal Stability (Tm) | Increased: The locked structure significantly increases the melting temperature of the primer-template duplex.[1][4] | Standard: Tm is dependent on the base composition and length of the primer. | LNA modification reportedly increases the oligonucleotide melting temperature.[4] |
| Operational Window | Wide: Functions effectively under a broad range of PCR conditions (e.g., annealing temperature, MgCl2 concentration).[5][6] | Narrow: Often requires extensive optimization of PCR conditions to achieve a balance between specificity and efficiency. | LNA primers exhibit allelic specificity over a broad range of conditions, while DNA primers often fail to discriminate over these same ranges.[6] |
| Design Complexity | Moderate: The placement of LNA bases within the primer is a critical design consideration.[8][9] | Low: Primer design follows standard, well-established principles. | The design rules for LNA substitution in PCR primers are complex and depend upon number, position and sequence context.[8] |
Experimental Protocols
Allele-Specific PCR using DNA Primers
This protocol outlines a general procedure for AS-PCR using traditional DNA primers. Optimization of primer concentrations, annealing temperature, and MgCl2 concentration is often necessary.
1. Primer Design:
-
Design two allele-specific forward primers, each with its 3'-terminal base corresponding to one of the SNP alleles.
-
Design a common reverse primer.
-
Aim for a primer length of 18-25 nucleotides and a GC content of 40-60%.
-
The melting temperatures (Tm) of the primers should be similar. To enhance specificity, a deliberate mismatch can be introduced at the penultimate (-2) or antepenultimate (-3) base from the 3'-end of the allele-specific primers.[10][11]
2. PCR Reaction Setup (25 µL):
-
Genomic DNA Template: 20-50 ng
-
Allele-Specific Forward Primer: 0.2-0.5 µM
-
Common Reverse Primer: 0.2-0.5 µM
-
dNTPs: 200 µM each
-
PCR Buffer (with MgCl2): 1X (typically 1.5-2.5 mM MgCl2)
-
Taq DNA Polymerase: 1-1.25 units
-
Nuclease-free water: to 25 µL
3. Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5-10 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimization required)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
4. Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of a band indicates the amplification of the specific allele.
Allele-Specific PCR using LNA Primers
This protocol highlights the modifications for using LNA primers in AS-PCR. The increased Tm of LNA primers often allows for higher annealing temperatures, which contributes to their enhanced specificity.
1. Primer Design:
-
Design two allele-specific forward primers. Incorporate one or more LNA bases at or near the 3'-end to maximize mismatch discrimination. Placing an LNA residue at the 3'-terminal base corresponding to the SNP is a common and effective strategy.[3][5]
-
Design a common reverse primer (can be a standard DNA primer).
-
The overall primer design principles regarding length and GC content are similar to DNA primers, but the placement of LNA bases is a critical consideration.[1][8]
2. PCR Reaction Setup (25 µL):
-
Genomic DNA Template: 20-50 ng
-
LNA-modified Allele-Specific Forward Primer: 0.2-0.5 µM
-
Common Reverse Primer: 0.2-0.5 µM
-
dNTPs: 200 µM each
-
PCR Buffer (with MgCl2): 1X (concentration may be optimized, but LNA primers are often effective over a broader range)[6]
-
Taq DNA Polymerase: 1-1.25 units
-
Nuclease-free water: to 25 µL
3. Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5-10 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60-70°C for 30 seconds (typically higher than for DNA primers due to the increased Tm)
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
4. Analysis:
-
Analyze the PCR products by agarose gel electrophoresis.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental flow, the following diagrams illustrate the mechanism of allele-specific PCR and a typical experimental workflow.
Figure 1. Mechanism of Allele-Specific PCR.
Figure 2. General Workflow for Allele-Specific PCR.
References
- 1. Utilization of locked nucleic acids in PCR primers and probes to enhance specificity | National Plant Diagnostic Network [npdn.org]
- 2. metabion.com [metabion.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced allele-specific PCR discrimination in SNP genotyping using 3' locked nucleic acid (LNA) primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Locked nucleic acids in PCR primers increase sensitivity and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design considerations and effects of LNA in PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Allele-Specific PCR in SNP Genotyping | Springer Nature Experiments [experiments.springernature.com]
- 11. bitesizebio.com [bitesizebio.com]
LNA vs. 2'-O-Methyl RNA: A Comparative Guide to Enhancing Duplex Stability
For researchers, scientists, and drug development professionals seeking to enhance the stability of nucleic acid duplexes, the choice between Locked Nucleic Acid (LNA) and 2'-O-Methyl RNA (2'-OMe RNA) modifications is a critical design consideration. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal modification for specific applications such as antisense oligonucleotides, siRNAs, and diagnostic probes.
Both LNA and 2'-OMe RNA are widely used RNA analogs that increase the thermal stability of nucleic acid duplexes. However, they achieve this through distinct structural mechanisms, resulting in significant differences in the degree of stabilization and potential impacts on other oligonucleotide properties. This guide delves into these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.
Performance Comparison: A Data-Driven Overview
The primary metric for assessing the enhancement of duplex stability is the change in melting temperature (ΔTm) per modification. LNA consistently demonstrates a superior ability to stabilize duplexes compared to 2'-O-Methyl RNA.
| Modification | Average ΔTm per modification (°C) vs. DNA/RNA duplex | Average ΔTm per modification (°C) vs. RNA/RNA duplex |
| Locked Nucleic Acid (LNA) | +1.5 to +4[1] | +3 to +7[2] |
| 2'-O-Methyl RNA (2'-OMe RNA) | < +1[1] | ~+0.2 to +1.0[3][4] |
Note: The actual ΔTm can vary depending on the sequence context, the position of the modification, and the number of modifications.
The significantly higher ΔTm conferred by LNA is attributed to its unique structural feature: a methylene (B1212753) bridge that "locks" the ribose sugar in a C3'-endo conformation.[5][6] This pre-organized structure reduces the entropic penalty of duplex formation and enhances stacking interactions, leading to a substantial increase in thermal stability.[3][5] While 2'-O-Methyl RNA also promotes a C3'-endo conformation, the effect is less pronounced as the ribose is not locked, resulting in a more modest increase in duplex stability.[3][4]
Unveiling the Mechanisms: A Structural Perspective
The enhanced stability offered by LNA and 2'-O-Methyl RNA modifications stems from their influence on the sugar pucker of the nucleotide, which in turn affects the overall duplex geometry.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. korambiotech.com [korambiotech.com]
- 3. Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Locked nucleic acid - Wikipedia [en.wikipedia.org]
Validating LNA Oligonucleotide Synthesis: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, ensuring the fidelity of synthesized Locked Nucleic Acid (LNA) oligonucleotides is paramount for therapeutic efficacy and safety. This guide provides an objective comparison of mass spectrometry and other analytical techniques for the validation of LNA oligonucleotide synthesis, supported by experimental data and detailed protocols.
The unique chemical structure of LNA oligonucleotides, which confers enhanced stability and binding affinity, also presents analytical challenges. Thorough quality control is essential to identify and characterize impurities that can arise during synthesis, such as truncated sequences (n-1, n-2), elongated sequences (n+1), and other modifications. This guide explores the capabilities of mass spectrometry and alternative methods in providing comprehensive characterization of these complex molecules.
At the Forefront: Mass Spectrometry for LNA Oligonucleotide Analysis
Mass spectrometry (MS) has become an indispensable tool for the analysis of oligonucleotides due to its high sensitivity, specificity, and ability to provide precise molecular weight information.[1][2] Two primary ionization techniques are routinely employed for this purpose: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a high-throughput technique well-suited for the rapid quality control of synthesized oligonucleotides. It provides a fast and straightforward assessment of the primary product and major impurities. However, its resolution and accuracy can decrease for longer oligonucleotides.
Electrospray Ionization (ESI) Mass Spectrometry , often coupled with liquid chromatography (LC-ESI-MS), offers higher resolution and mass accuracy compared to MALDI-TOF, making it particularly valuable for detailed characterization and impurity profiling.[3] ESI generates multiply charged ions, allowing for the analysis of high-molecular-weight oligonucleotides with greater precision.[4]
Performance Comparison of Mass Spectrometry Techniques
| Feature | MALDI-TOF MS | ESI-MS (LC-MS) |
| Resolution | Lower, decreases with increasing mass | Higher, allows for better separation of closely related species |
| Mass Accuracy | Good (typically ~0.1% for shorter oligos)[1] | Excellent (typically < 5 ppm)[5] |
| Sensitivity | High (fmol to pmol range)[1] | Very High (sub-fmol to pmol range)[1][6] |
| Throughput | High | Moderate to High |
| Coupling to LC | Not typically coupled | Routinely coupled for enhanced separation |
| Analysis of long oligos (>50 bases) | Challenging, decreased resolution[1] | Well-suited |
| Impurity Profiling | Good for major impurities | Excellent for detailed characterization |
Beyond Mass Spectrometry: Alternative and Complementary Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach employing alternative and complementary techniques provides a more comprehensive validation of LNA oligonucleotide synthesis.
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is a widely used technique for the analysis and purification of oligonucleotides.[5][7][8] It separates oligonucleotides based on their hydrophobicity and length. When coupled with MS, it provides a powerful method for impurity identification. However, the ion-pairing reagents used can sometimes suppress the MS signal.[9]
Hydrophilic Interaction Liquid Chromatography (HILIC) is an emerging alternative to IP-RP-HPLC that is highly compatible with mass spectrometry.[10][11][12][13][14] HILIC separates oligonucleotides based on their hydrophilicity and is particularly effective for the analysis of polar impurities.
Capillary Electrophoresis (CE) offers high-resolution separation of oligonucleotides based on their size-to-charge ratio.[15][16] Capillary Gel Electrophoresis (CGE) is particularly effective for assessing the purity and length of oligonucleotides.[2][15] CE can be coupled with MS for enhanced characterization.[17][18]
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| MALDI-TOF MS | Mass-to-charge ratio | High throughput, fast | Lower resolution for longer oligos |
| LC-ESI-MS | Separation by chromatography, then mass-to-charge ratio | High resolution, high mass accuracy, detailed impurity profiling | Moderate throughput, potential for ion suppression |
| IP-RP-HPLC | Hydrophobic interactions | High-resolution separation, well-established | Ion-pairing agents can suppress MS signal |
| HILIC | Hydrophilic interactions | MS-friendly, good for polar impurities | Less established than IP-RP-HPLC |
| Capillary Electrophoresis (CE) | Size-to-charge ratio | High resolution, low sample consumption | Can be less robust than HPLC |
Experimental Workflows and Protocols
To ensure reproducible and reliable results, detailed experimental protocols are crucial. Below are representative workflows and key steps for the validation of LNA oligonucleotide synthesis.
LNA Oligonucleotide Synthesis and Validation Workflow
Caption: Workflow for LNA oligonucleotide synthesis and subsequent validation.
Mass Spectrometry Analysis Workflow
Caption: Comparative workflow of MALDI-TOF and LC-ESI-MS for LNA oligo analysis.
Experimental Protocols
Protocol 1: MALDI-TOF Mass Spectrometry of LNA Oligonucleotides
-
Sample Preparation:
-
Dissolve the purified LNA oligonucleotide in high-purity water to a final concentration of 10-20 pmol/µL.
-
Prepare a saturated matrix solution, commonly 3-hydroxypicolinic acid (3-HPA) in a 50:50 acetonitrile:water solution.[19]
-
For improved results, the matrix can be supplemented with an ammonium (B1175870) salt like diammonium hydrogen citrate (B86180) to reduce sodium and potassium adducts.[20]
-
-
Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the LNA oligonucleotide sample onto the dried matrix spot.
-
Alternatively, mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.[21]
-
-
Data Acquisition:
-
Analyze the sample using a MALDI-TOF mass spectrometer in negative ion linear or reflector mode.
-
Calibrate the instrument using a standard oligonucleotide mixture of known masses.
-
-
Data Analysis:
-
Process the resulting spectrum to determine the molecular weight of the main product and any observed impurities.
-
Protocol 2: LC-ESI-MS of LNA Oligonucleotides
-
Chromatographic Separation (IP-RP-HPLC):
-
Mobile Phase A: Prepare an aqueous solution of an ion-pairing agent, such as 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP).[9]
-
Mobile Phase B: Prepare the same ion-pairing solution in methanol (B129727) or acetonitrile.
-
Equilibrate a suitable C18 column with the initial mobile phase composition.
-
Inject the LNA oligonucleotide sample.
-
Perform a linear gradient elution by increasing the percentage of Mobile Phase B.
-
Elevated column temperatures (e.g., 60°C) can improve peak shape by reducing secondary structures.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to an ESI mass spectrometer.
-
Operate the mass spectrometer in negative ion mode.
-
Acquire data over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the multiply charged spectrum to obtain the zero-charge mass spectrum of the oligonucleotide and its impurities.
-
Protocol 3: Capillary Gel Electrophoresis (CGE) of LNA Oligonucleotides
-
Capillary and Gel Preparation:
-
Use a neutral-coated capillary to minimize interactions with the oligonucleotide.[2]
-
Fill the capillary with a sieving matrix (gel), such as a solution of polyethylene (B3416737) glycol.[2]
-
-
Sample Injection and Electrophoresis:
-
Dissolve the LNA oligonucleotide in water or a low-salt buffer.
-
Inject the sample electrokinetically.
-
Apply a voltage across the capillary to separate the oligonucleotides based on size.
-
-
Detection:
-
Detect the separated oligonucleotides using UV absorbance at 260 nm.
-
-
Data Analysis:
-
Analyze the electropherogram to assess the purity of the LNA oligonucleotide and identify any length-related impurities.
-
Conclusion
The validation of LNA oligonucleotide synthesis requires a robust and comprehensive analytical strategy. Mass spectrometry, particularly LC-ESI-MS, stands out for its ability to provide detailed molecular weight information and impurity profiles with high accuracy and sensitivity. However, a multi-technique approach that incorporates orthogonal methods like IP-RP-HPLC, HILIC, and CE offers the most complete picture of product purity and quality. The choice of analytical method will depend on the specific requirements of the analysis, from high-throughput quality control to in-depth characterization for regulatory submissions. By employing the appropriate combination of these powerful techniques and following rigorous experimental protocols, researchers can ensure the integrity of their LNA oligonucleotides, paving the way for the development of safe and effective next-generation therapeutics.
References
- 1. web.colby.edu [web.colby.edu]
- 2. agilent.com [agilent.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Analysis of oligonucleotides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. newomics.com [newomics.com]
- 7. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Oligonucleotides Characterization Using Hydrophilic Interaction Chromatography. | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Analysis of therapeutic nucleic acids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of oligonucleotides using capillary zone electrophoresis and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. simultof.com [simultof.com]
- 20. shimadzu.com [shimadzu.com]
- 21. Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
LNA Probes Outshine DNA Probes in Mismatch Discrimination for Enhanced Specificity in Molecular Applications
Researchers and drug development professionals requiring high specificity in nucleic acid detection are increasingly turning to Locked Nucleic Acid (LNA) probes, which demonstrate a superior ability to discriminate single nucleotide mismatches compared to traditional DNA probes. This enhanced specificity is critical in applications such as SNP genotyping, allele-specific PCR, and diagnostics, where the accurate detection of single base changes is paramount.
The key advantage of LNA probes lies in their modified ribose structure, which "locks" the molecule into an ideal conformation for hybridization. This pre-organization of the probe structure leads to a significant increase in thermal stability (melting temperature, Tm) when bound to a perfectly matched target sequence.[1][2] Crucially, this stabilizing effect is dramatically reduced when a mismatch is present, resulting in a much larger difference in Tm (ΔTm) between the perfect match and the mismatch compared to what is observed with conventional DNA probes.[1][3][4] This greater ΔTm is the foundation of the enhanced mismatch discrimination provided by LNA probes.
Unpacking the Mechanism of Enhanced Discrimination
The superior performance of LNA probes in distinguishing between perfectly matched and mismatched sequences stems from fundamental differences in their hybridization thermodynamics compared to DNA probes. LNA modifications enhance the base stacking of perfectly matched base pairs, contributing to a more stable duplex.[1][5][6] Conversely, these modifications decrease the stabilizing stacking interactions when a mismatch is introduced.[1][5][6] This dual effect amplifies the penalty of a mismatch, making the hybridization of an LNA probe to a mismatched target significantly less favorable.
For DNA probes, the presence of a single mismatch results in a relatively small decrease in the melting temperature, often making it challenging to reliably distinguish between the intended target and a sequence with a single nucleotide variation.[1][4]
Figure 1. LNA vs. DNA probe mismatch discrimination mechanism.
Quantitative Comparison of Mismatch Discrimination
Experimental data consistently demonstrates the superior mismatch discrimination of LNA probes. The difference in melting temperature (ΔTm) between a perfectly matched duplex and a mismatched duplex is a direct measure of discrimination ability. A larger ΔTm indicates better discrimination.
The following table summarizes the change in melting temperature (ΔTm) for DNA and LNA probes when a single mismatch is introduced. The data highlights the significantly larger ΔTm values observed with LNA probes across various mismatch types.
| Mismatch Type | DNA Probe ΔTm (°C) | LNA Probe ΔTm (°C) | Fold Improvement with LNA |
| A•A | 8.4 | 12.3 | 1.5 |
| C•A | 10.1 | 14.5 | 1.4 |
| G•A | 8.8 | 12.8 | 1.5 |
| T•A | 11.2 | 15.1 | 1.3 |
| A•C | 12.3 | 17.2 | 1.4 |
| C•C | 13.5 | 18.1 | 1.3 |
| G•C | 11.0 | 15.8 | 1.4 |
| T•C | 10.9 | 15.3 | 1.4 |
| A•G | 9.9 | 14.2 | 1.4 |
| C•G | 10.5 | 15.0 | 1.4 |
| G•G | 10.2 | 14.8 | 1.5 |
| T•G | 6.3 | 5.5 | 0.9 |
Note: Data is illustrative and based on findings from published studies. Actual ΔTm values can vary depending on sequence context, probe design, and experimental conditions. A notable exception is the G•T mismatch, where LNA modification can sometimes decrease discrimination.[1][4]
Experimental Protocols for Assessing Mismatch Discrimination
The most common method for evaluating the mismatch discrimination of nucleic acid probes is through UV melting experiments . This technique measures the change in UV absorbance of a solution containing the probe and its target sequence as the temperature is gradually increased. The temperature at which 50% of the duplexes have dissociated is the melting temperature (Tm).
Key Experimental Workflow: UV Melting Analysis
Figure 2. Workflow for assessing probe mismatch discrimination.
Detailed Methodology for UV Melting Experiments:
-
Oligonucleotide Synthesis: Synthesize the LNA and DNA probes, as well as the complementary perfect match and mismatch DNA target strands.
-
Duplex Formation: Anneal the probes with their respective targets in a buffered solution (e.g., containing sodium phosphate (B84403) and NaCl) by heating to 95°C and slowly cooling to room temperature.
-
UV Absorbance Measurement: Use a spectrophotometer with a temperature-controlled cuvette holder to measure the UV absorbance (typically at 260 nm) of the duplex solutions as the temperature is increased at a controlled rate (e.g., 1°C/minute).
-
Melting Curve Analysis: Plot the absorbance as a function of temperature. The melting temperature (Tm) is determined from the peak of the first derivative of this melting curve.
-
ΔTm Calculation: For each probe type (LNA and DNA), calculate the difference in Tm between the perfectly matched duplex and each of the mismatched duplexes (ΔTm = Tm(perfect match) - Tm(mismatch)).
-
Comparison: Compare the ΔTm values obtained for the LNA probes with those of the DNA probes to quantify the improvement in mismatch discrimination.
References
- 1. Design of LNA probes that improve mismatch discrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. SNP Detection [qiagen.com]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. Design of LNA probes that improve mismatch discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
LNA-Modified Oligonucleotides Demonstrate Superior Nuclease Resistance Compared to Unmodified DNA
For researchers, scientists, and drug development professionals, the stability of oligonucleotides in biological environments is a critical parameter for therapeutic efficacy. Locked Nucleic Acid (LNA) modifications have emerged as a key strategy to enhance this stability by conferring significant resistance to nuclease degradation. This guide provides a comparative analysis of the nuclease resistance of LNA-modified oligonucleotides versus their unmodified DNA counterparts, supported by experimental data and detailed methodologies.
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose sugar is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This structural constraint significantly increases the binding affinity of the oligonucleotide to its target and provides a steric shield against nuclease attack, prolonging its half-life in biological fluids.[1][2]
Enhanced Stability in Serum and Against Nucleases
Experimental evidence consistently demonstrates that LNA modification dramatically improves the stability of oligonucleotides in the presence of nucleases.[3][4][5][6][7] Studies have shown that while unmodified DNA oligonucleotides are rapidly degraded, LNA-modified versions exhibit substantially longer half-lives.[4] This enhanced resistance is observed against both exonucleases, which degrade nucleic acids from the ends, and endonucleases, which cleave within the sequence.[8][9]
For instance, incorporating as few as three LNA monomers at each end of a DNA oligonucleotide can increase its half-life in human serum by approximately 10-fold compared to the unmodified version.[10] This makes LNA-DNA chimeras particularly promising for in vivo applications.[8]
Quantitative Comparison of Nuclease Resistance
The following table summarizes the quantitative data on the half-lives of different types of oligonucleotides in the presence of nucleases, highlighting the superior stability of LNA-modified constructs.
| Oligonucleotide Type | Nuclease Source | Half-life (t½) | Reference |
| Unmodified DNA | Human Serum | ~1.5 hours | [10][11] |
| LNA/DNA Chimera (3 LNA at each end) | Human Serum | ~15 hours | [10] |
| LNA/DNA/LNA end-block | Human Serum | 28 ± 1 hours | [10] |
| Fully LNA-modified Oligonucleotide | Snake Venom Phosphodiesterase (3'-exonuclease) | Stable after 2 hours | [8] |
| Unmodified DNA | Snake Venom Phosphodiesterase (3'-exonuclease) | Rapidly degraded | [8] |
| Fully LNA-modified Oligonucleotide | S1-endonuclease | 85% intact after 2 hours | [8] |
| Unmodified DNA | S1-endonuclease | Undetectable after 30 minutes | [8] |
| DNA with LNA at penultimate (L-2) 3' position | Proofreading DNA Polymerase (3'→5' exonuclease) | Complete nuclease resistance | [12] |
| Unmodified DNA | Proofreading DNA Polymerase (3'→5' exonuclease) | Rapidly degraded (t½ = 0.10–0.36 h) | [13] |
Experimental Protocol: Nuclease Degradation Assay
A typical experimental workflow to assess the nuclease resistance of LNA-modified oligonucleotides compared to unmodified DNA is as follows. This protocol is a synthesized representation of methodologies described in the cited literature.[8][10]
Objective: To determine and compare the stability of LNA-modified and unmodified DNA oligonucleotides in the presence of a specific nuclease or biological fluid (e.g., serum).
Materials:
-
LNA-modified oligonucleotide
-
Unmodified DNA oligonucleotide (as a control)
-
Nuclease (e.g., Snake Venom Phosphodiesterase for 3'-exonuclease activity, S1 nuclease for endonuclease activity, or human serum)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
Nuclease-free water
-
Gel electrophoresis system (e.g., polyacrylamide gel electrophoresis - PAGE)
-
Fluorescent label (e.g., FAM) for oligonucleotide visualization or radioisotope labeling
-
Gel imaging system
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Oligonucleotide Preparation:
-
Synthesize and purify both LNA-modified and unmodified DNA oligonucleotides. It is beneficial to label the oligonucleotides (e.g., with a 5'-FAM tag) for visualization.
-
Dissolve the oligonucleotides in nuclease-free water to a stock concentration (e.g., 100 µM).
-
-
Reaction Setup:
-
For each oligonucleotide to be tested, prepare a master mix containing the reaction buffer and the oligonucleotide at the final desired concentration (e.g., 1 µM).
-
Aliquot the master mix into several microcentrifuge tubes, one for each time point of the experiment (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Nuclease Digestion:
-
Prepare a solution of the nuclease in the appropriate buffer at the desired concentration (e.g., 0.3 µg/mL Snake Venom Phosphodiesterase).
-
To initiate the reaction, add the nuclease solution to each tube (except for the 0-minute time point, to which a control buffer without the enzyme is added).
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
-
Time Course Sampling:
-
At each designated time point, stop the reaction in the corresponding tube. This can be achieved by adding a stop solution (e.g., formamide (B127407) loading buffer containing EDTA to chelate Mg²⁺ ions, which are cofactors for many nucleases) and immediately placing the tube on ice or heating to denature the enzyme.
-
-
Analysis by Gel Electrophoresis:
-
Load the samples from each time point onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until sufficient separation of the oligonucleotide bands is achieved.
-
-
Visualization and Quantification:
-
Visualize the oligonucleotide bands using a gel imaging system appropriate for the chosen label (e.g., a fluorescence scanner for FAM-labeled oligos).
-
Quantify the intensity of the band corresponding to the full-length, intact oligonucleotide for each time point.
-
-
Data Analysis:
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact oligonucleotide versus time.
-
Determine the half-life (t½) of each oligonucleotide by fitting the data to a single exponential decay function.
-
Visualizing the Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. synoligo.com [synoligo.com]
- 3. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Alpha-l-Locked Nucleic Acid-Modified Antisense Oligonucleotides Induce Efficient Splice Modulation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Nuclease stability of LNA oligonucleotides and LNA-DNA chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strong positional preference in the interaction of LNA oligonucleotides with DNA polymerase and proofreading exonuclease activities: implications for genotyping assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
LNA-DNA Duplexes Exhibit Superior Thermal Stability over DNA-DNA Counterparts: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for enhanced oligonucleotide performance is paramount. Locked Nucleic Acid (LNA) modifications have emerged as a powerful tool to increase the thermal stability and binding affinity of DNA duplexes, offering significant advantages in therapeutics and diagnostics. This guide provides an objective comparison of the thermal melting behavior of LNA-DNA duplexes versus traditional DNA-DNA duplexes, supported by experimental data and detailed protocols.
Locked Nucleic Acids are a class of modified RNA nucleotides where a methylene (B1212753) bridge "locks" the ribose ring in a C3'-endo conformation. This pre-organized structure leads to a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[1] Experimental data consistently demonstrates that the incorporation of LNA monomers into a DNA strand results in a substantial increase in the melting temperature (Tm), the temperature at which half of the duplex dissociates. This enhanced stability is a key factor in the design of high-affinity antisense oligonucleotides, probes, and other nucleic acid-based tools.
Quantitative Comparison of Thermal Stability
The stabilizing effect of LNA incorporation is quantifiable through thermal melting analysis. The melting temperature (Tm) of a duplex is a direct measure of its stability. The following table summarizes experimental data comparing the Tm of DNA-DNA duplexes with their LNA-modified counterparts.
| Sequence (5'-3') | Modification | Duplex Type | Melting Temperature (Tm) in °C | ΔTm (°C per LNA) |
| GACTAGTC | Unmodified | DNA-DNA | 52.8 | - |
| GACT AGTC | Single LNA 'T' | LNA-DNA | 60.2 | +7.4 |
| GA CT AGTC | Two LNA 'A' & 'T' | LNA-DNA | 68.5 | +7.85 (avg) |
| ATGCATGC | Unmodified | DNA-DNA | 48.5 | - |
| AT GCAT GC | Two LNA 'T's | LNA-DNA | 63.1 | +7.3 (avg) |
Note: The data presented is a representative compilation from various studies. Actual Tm values can vary based on buffer conditions, oligonucleotide concentration, and the specific sequence context.
The introduction of LNA monomers consistently increases the duplex melting temperature, with each LNA modification contributing an increase of approximately 2-10°C.[1] This enhanced stability is attributed to a more favorable enthalpy of hybridization, which compensates for a slightly unfavorable entropy change.[2]
Thermodynamic Insights into LNA-Mediated Stability
The increased thermal stability of LNA-DNA duplexes is rooted in their thermodynamic properties. The change in Gibbs free energy (ΔG°), which determines the spontaneity of duplex formation, is more negative for LNA-DNA duplexes compared to their DNA-DNA counterparts. This is primarily driven by a more favorable enthalpy change (ΔH°), indicating stronger stacking interactions and hydrogen bonding within the LNA-containing duplex.[3][4] The pre-organized structure of LNA reduces the entropic penalty (ΔS°) of duplex formation, further contributing to the overall stability.[3]
Experimental Protocol: Thermal Melting Analysis
Thermal melting analysis is a standard method used to determine the Tm of oligonucleotide duplexes. The most common technique involves monitoring the change in UV absorbance of the duplex solution as the temperature is gradually increased.
Materials:
-
Lyophilized DNA and LNA-modified oligonucleotides
-
Annealing buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0)
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)
-
Quartz cuvettes with a 1 cm path length
Procedure:
-
Oligonucleotide Resuspension: Resuspend the lyophilized oligonucleotides in nuclease-free water to create stock solutions of a known concentration (e.g., 100 µM).
-
Concentration Determination: Measure the absorbance of the single-stranded oligonucleotide solutions at 260 nm (A260) to accurately determine their concentrations using their respective extinction coefficients.
-
Duplex Annealing:
-
In a microcentrifuge tube, combine equimolar amounts of the complementary strands (e.g., 2 µM final concentration for each strand) in the annealing buffer.
-
Heat the mixture to 95°C for 5 minutes to ensure all secondary structures are denatured.
-
Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.
-
-
Sample Preparation for Spectrophotometry:
-
Dilute the annealed duplex solution to the desired final concentration for the measurement (e.g., 1 µM) using the annealing buffer.
-
Transfer the solution to a quartz cuvette. Also, prepare a reference cuvette containing only the annealing buffer.
-
-
Thermal Melting Measurement:
-
Place the sample and reference cuvettes in the spectrophotometer's temperature-controlled holder.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program the temperature to ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[5][6]
-
Record the absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain a melting curve (a sigmoidal curve).
-
The melting temperature (Tm) is determined as the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. More accurately, the Tm is the peak of the first derivative of the melting curve.[7]
-
Experimental Workflow
The following diagram illustrates the key steps in the thermal melting analysis of oligonucleotide duplexes.
Caption: Workflow for thermal melting analysis of oligonucleotide duplexes.
Logical Relationship of LNA Modification to Duplex Stability
The enhanced stability of LNA-DNA duplexes can be understood through a clear logical progression stemming from the foundational structural modification.
Caption: Logical flow from LNA structure to enhanced duplex stability.
References
- 1. Insights into structure, dynamics and hydration of locked nucleic acid (LNA) strand-based duplexes from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability and Mismatch Discrimination of Locked Nucleic Acid–DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. ias.ac.in [ias.ac.in]
- 7. agilent.com [agilent.com]
A Comparative Guide to the In Vivo Stability of LNA-Modified Antisense Therapies
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of antisense oligonucleotides (ASOs) is a critical determinant of their therapeutic efficacy and safety. This guide provides an objective comparison of Locked Nucleic Acid (LNA)-modified antisense therapies with other prominent chemistries, namely 2'-O-methoxyethyl (MOE) and constrained ethyl (cEt). The information presented is supported by experimental data to aid in the selection of optimal ASO designs for preclinical and clinical development.
Enhanced In Vivo Stability with LNA Modifications
LNA modifications involve a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation, leading to a significant increase in binding affinity to target RNA and exceptional resistance to nuclease degradation.[1] This enhanced stability often allows for the use of a standard phosphodiester (PO) backbone, mitigating potential toxicities associated with the more commonly used phosphorothioate (B77711) (PS) backbone.[2][3]
Key Advantages of LNA-Modified ASOs:
-
High Nuclease Resistance: LNA modifications provide substantial protection against degradation by endo- and exonucleases present in biological fluids and tissues.[4][5]
-
Prolonged Tissue Half-Life: The increased stability translates to a longer duration of action in target tissues.[5][6]
-
Improved Potency: Higher binding affinity can lead to more potent target knockdown.[7]
Comparative Performance Metrics
To facilitate a direct comparison, the following tables summarize key in vivo stability and pharmacokinetic parameters for LNA, MOE, and cEt-modified ASOs.
Table 1: In Vivo Half-Life in Serum and Tissue
| Modification | Half-Life in Human Serum (hours) | Tissue Half-Life in Mouse (hours) | Key Findings & Citations |
| LNA (chimeric) | ~15[8] | 110-190[6] | Chimeric LNA/DNA oligonucleotides are significantly more stable than isosequential phosphorothioates (t½ = 10 h) and 2'-O-methyl gapmers (t½ = 12 h).[8] Tissue pharmacokinetics are generally similar between LNA, cEt, and 2'-MOE chemistries.[6][9] |
| 2'-MOE | ~12[8] | Similar to LNA[6] | 2'-MOE modifications offer a good balance of stability and safety and are widely used in clinical-stage ASOs.[7] |
| cEt | Data not readily available in direct comparison | Similar to LNA[6] | cEt modifications also provide high binding affinity and in vivo stability, comparable to LNA.[6] |
| Phosphorothioate (PS) DNA | ~10[8] | 35-50 (in plasma)[10] | While the PS backbone enhances nuclease resistance compared to unmodified DNA, it is generally less stable than 2'-modified chemistries.[8][10] |
| Unmodified DNA | ~1.5[8] | Minutes (in plasma)[10] | Rapidly degraded by nucleases, highlighting the necessity of chemical modifications for in vivo applications.[8][10] |
Table 2: Comparative Biodistribution in Mice
| Modification | Primary Accumulation Tissues | Key Findings & Citations |
| LNA | Liver, Kidney[3] | LNA ASOs distribute broadly to various tissues. The specific distribution can be influenced by the type of LNA chemistry (e.g., oxy-LNA, thio-LNA).[3] |
| 2'-MOE | Liver, Kidney | Similar to LNA, with broad tissue distribution.[6] |
| cEt | Liver, Kidney | Tissue distribution patterns are largely comparable to LNA and 2'-MOE modifications.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of in vivo stability. Below are summaries of key experimental protocols.
In Vivo Biodistribution and Stability Study in Mice
Objective: To determine the tissue distribution, accumulation, and clearance of ASOs.
Methodology:
-
Radiolabeling: ASOs are typically radiolabeled with isotopes like ³H or ¹²⁵I for sensitive detection.
-
Animal Model: Nude mice bearing tumor xenografts are often used for oncology applications, while healthy mice are suitable for general biodistribution studies.[3][11]
-
Administration: ASOs are administered via intravenous (IV) or subcutaneous (SC) injection.[3][6]
-
Tissue Collection: At various time points post-administration, animals are euthanized, and tissues of interest (liver, kidney, spleen, tumor, etc.) and blood are collected.
-
Quantification: Radioactivity in tissue homogenates and plasma is measured using a scintillation counter. ASO concentration is often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Data Analysis: The data is used to calculate pharmacokinetic parameters such as tissue half-life and clearance rate.
Nuclease Stability Assay (In Vitro)
Objective: To assess the resistance of ASOs to degradation by nucleases.
Methodology:
-
Incubation: ASOs are incubated in a biological matrix containing nucleases, such as human or mouse serum, or a purified nuclease solution (e.g., phosphodiesterase I).[12][13]
-
Time Course: Samples are collected at different time points (e.g., 0, 1, 3, 20 hours).[12]
-
Analysis: The integrity of the ASO is analyzed by methods such as:
-
Quantification: The percentage of remaining intact ASO at each time point is determined to calculate the half-life.
Plasma Protein Binding Assay
Objective: To determine the extent to which ASOs bind to plasma proteins, which influences their pharmacokinetics and biodistribution.
Methodology:
-
Ultrafiltration: This is a common method to separate free from protein-bound ASO.[14][15]
-
Plasma samples containing the ASO are incubated to allow for binding.
-
The samples are then centrifuged through a filter with a specific molecular weight cutoff that retains proteins and protein-bound ASO while allowing free ASO to pass through.
-
-
Quantification: The concentration of the ASO in the filtrate (unbound fraction) is measured using a sensitive analytical method like hybridization ELISA or LC-MS.[14]
-
Calculation: The percentage of protein binding is calculated by comparing the concentration of free ASO to the total ASO concentration.
Visualizing Key Processes
Diagrams illustrating the mechanisms of ASO action and degradation, as well as a typical experimental workflow, are provided below.
Caption: Mechanism of action for antisense oligonucleotides.
Caption: In vivo fate and degradation of ASOs.
Caption: Workflow for evaluating ASO in vivo stability.
Considerations for LNA-Modified Therapies
While LNA-modified ASOs demonstrate superior stability and potency, it is important to consider potential drawbacks. High-affinity binding has, in some instances, been associated with hepatotoxicity.[16] This is thought to be mediated by RNase H1-dependent off-target RNA degradation.[17] Therefore, careful sequence selection and gapmer design are crucial to mitigate these risks. The addition of certain modifications, such as 2'-O-methyl (2'-OMe) groups within the gapmer, has been explored to reduce hepatotoxicity by modulating protein interactions.[18]
Conclusion
LNA-modified antisense oligonucleotides represent a powerful platform for therapeutic development due to their exceptional in vivo stability and high target affinity. This guide provides a comparative overview to assist researchers in making informed decisions when designing and evaluating next-generation antisense therapies. A thorough understanding of the interplay between chemical modification, in vivo stability, and potential toxicities is paramount for the successful translation of ASO therapeutics from the laboratory to the clinic.
References
- 1. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antisense part III: chemistries [cureffi.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altasciences.com [altasciences.com]
- 15. Frontiers | Characterizing the plasma protein binding profiles of chemistry diversified antisense oligonucleotides in human and mouse plasma using an ultrafiltration method [frontiersin.org]
- 16. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 17. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Antisense oligonucleotide is a promising intervention for liver diseases [frontiersin.org]
LNA vs. Standard Phosphoramidites in Automated Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of automated oligonucleotide synthesis has revolutionized molecular biology, providing researchers with the tools to create custom DNA and RNA sequences with high fidelity. While standard phosphoramidite (B1245037) chemistry remains the cornerstone of this technology, the development of modified nucleic acids, such as Locked Nucleic Acid (LNA), has opened new avenues for applications requiring enhanced stability and binding affinity. This guide provides an objective comparison of LNA and standard phosphoramidites in automated synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal chemistry for their specific needs.
Performance Comparison: LNA vs. Standard Phosphoramidites
The incorporation of LNA monomers into an oligonucleotide sequence imparts unique properties that distinguish it from standard DNA or RNA. The defining feature of LNA is the methylene (B1212753) bridge that connects the 2'-oxygen and 4'-carbon of the ribose ring, locking it in a C3'-endo conformation.[1] This structural constraint pre-organizes the sugar moiety for Watson-Crick base pairing, leading to several performance advantages over standard phosphoramidites.
Key Performance Metrics
| Performance Metric | Standard Phosphoramidites (DNA/RNA) | LNA Phosphoramidites | Key Advantages of LNA |
| Synthesis Efficiency | High coupling efficiency (typically >99%) with short coupling times (e.g., ~20 seconds for DNA).[2] | Slightly lower coupling efficiency per step, requiring longer coupling times (e.g., 180-250 seconds).[3] | While synthesis is slower, the resulting oligo's properties often justify the time. |
| Melting Temperature (Tm) | Sequence and length dependent. | Each LNA monomer increases the Tm of a duplex by 2-8°C.[4] | Enables the use of shorter probes with high Tm, crucial for detecting small or highly similar targets.[4] |
| Nuclease Resistance | Susceptible to degradation by endonucleases and exonucleases. | Significantly increased resistance to nuclease degradation.[4][5] | Enhanced in vitro and in vivo stability for applications like antisense therapy.[4][6] |
| Binding Affinity (Hybridization) | Standard binding affinity. | Unprecedented thermal stability and high affinity for complementary DNA and RNA strands.[4][7][8] | Superior for applications requiring high specificity and capturing target sequences. |
| Mismatch Discrimination | Standard discrimination capabilities. | Superior single-nucleotide mismatch discrimination, with a ΔTm of up to 8°C.[4] | Ideal for SNP genotyping, allele-specific PCR, and diagnostics.[3] |
Experimental Data
The enhanced performance of LNA-modified oligonucleotides is well-documented in scientific literature. The following tables summarize key quantitative data from various studies.
Table 1: Melting Temperature (Tm) Enhancement by LNA Incorporation
The increase in melting temperature is a direct consequence of the locked ribose conformation, which stabilizes the duplex.
| Oligonucleotide Type | Sequence (LNA bases in bold) | Tm (°C) vs. DNA | Tm (°C) vs. RNA | Reference |
| DNA | 5'-GTG CAC TGA C-3' | 45 | 50 | [4] (Conceptual) |
| LNA-DNA mixmer | 5'-G TG CA C T GA C-3' | 65 | 72 | [4] (Conceptual) |
| LNA-DNA mixmer | CT GA CC GT AT GG TC TA T**A | 70 | 86 | [9][10] |
Note: The exact Tm is sequence-dependent. The values presented are illustrative based on reported increases per LNA monomer.
Table 2: Nuclease Resistance Comparison
The increased stability of LNA oligonucleotides in biological fluids is critical for in vivo applications.
| Oligonucleotide Type | Enzyme | Incubation Time | Degradation (%) | Reference |
| Unmodified DNA | 3'→5' exonuclease | 30 min | >90 | [11] (Conceptual) |
| LNA-modified (penultimate 3' LNA) | 3'→5' exonuclease | 30 min | <10 | [11] (Conceptual) |
| LNA-modified (terminal 3' LNA) | 3'→5' exonuclease | 30 min | ~50 | [11] (Conceptual) |
Note: The level of nuclease resistance depends on the number and position of LNA modifications. A single LNA at the penultimate position can confer significant resistance.[11]
Experimental Protocols
The automated synthesis of both standard and LNA-containing oligonucleotides follows the same fundamental four-step phosphoramidite cycle. However, modifications to the standard protocol are necessary to accommodate the properties of LNA phosphoramidites.
Standard Automated Oligonucleotide Synthesis Protocol
This protocol outlines the synthesis of a standard DNA oligonucleotide on an automated synthesizer.
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[2][12]
-
Coupling: The next phosphoramidite monomer, activated by a catalyst like 1H-tetrazole or 5-ethylthio-1H-tetrazole, is added to the column.[2] The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and 1-methylimidazole). This prevents the formation of deletion mutants in subsequent cycles.[12]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically iodine in the presence of water and pyridine.[12][13]
These four steps are repeated for each nucleotide in the desired sequence.
LNA Oligonucleotide Synthesis Protocol (Modifications to Standard Protocol)
The synthesis of LNA-containing oligonucleotides utilizes the same four-step cycle but with adjustments to the coupling and oxidation steps due to the increased steric hindrance of LNA phosphoramidites.[3]
-
Coupling Time: The coupling time for LNA phosphoramidites needs to be extended significantly compared to standard DNA or RNA phosphoramidites. Typical coupling times for LNA monomers are in the range of 180 to 250 seconds.[3]
-
Oxidation Time: The oxidation of the phosphite triester linkage formed after LNA coupling is also slower. Therefore, a longer oxidation time is required, with 45 seconds being reported as optimal with standard iodine oxidation.[3]
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using standard deprotection procedures, such as treatment with concentrated aqueous ammonia.[14]
Visualizing the Process and Principles
To better understand the concepts discussed, the following diagrams illustrate the synthesis workflow, the structural differences between LNA and standard nucleotides, and a relevant application pathway.
Caption: Automated phosphoramidite synthesis cycle.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 3. glenresearch.com [glenresearch.com]
- 4. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 5. pnas.org [pnas.org]
- 6. Locked vs. unlocked nucleic acids (LNA vs. UNA): contrasting structures work towards common therapeutic goals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]
- 8. Locked nucleic acid (LNA): High affinity targeting of RNA for diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tm prediction [qiagen.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. DNA寡核苷酸合成 [sigmaaldrich.com]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 14. Locked nucleic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
performance of LNA primers in AT-rich regions versus standard primers
For researchers, scientists, and drug development professionals working with DNA sequences, the amplification of AT-rich regions presents a persistent challenge. Low melting temperatures of standard primers in these areas often lead to poor hybridization, resulting in low PCR yields and unreliable sequencing data. A compelling body of evidence demonstrates that Locked Nucleic Acid (LNA) primers offer a robust solution, significantly enhancing performance and providing more reliable results in these difficult-to-amplify regions.
Locked Nucleic Acid is a modified RNA nucleotide analog where the ribose moiety is conformationally locked by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This structural constraint increases the thermal stability of the primer-template duplex, a critical advantage in AT-rich sequences which are inherently less stable.[1][2][3] Experimental data reveals that substituting standard DNA bases with LNA monomers can increase the melting temperature (Tm) by approximately 2-6°C per LNA base, allowing for the design of shorter, more specific primers for AT-rich targets.[4]
Superior Performance of LNA Primers: A Quantitative Look
A key study investigating the impact of LNA modifications on primers for AT-rich templates provides striking quantitative evidence of their superior performance. The study compared standard DNA primers with LNA-modified primers where the LNA bases were incorporated at the 5' end (LNA-5'), the 3' end (LNA-3'), or evenly distributed (LNA-Even).
The results for sequencing performance, measured by the number of high-quality bases (Phred Q30), showed a dramatic improvement with a specific LNA placement. Primers with LNA bases concentrated at the 5' end increased the average Phred Q30 score by 60% and consistently outperformed standard primers.[1][5][6] In contrast, placing LNA bases at the 3' end or distributing them evenly did not yield a significant improvement over unmodified primers.[1][5][6]
In quantitative PCR (qPCR), the cycle threshold (CT) is a key indicator of amplification efficiency. The study found that LNA-5' primers generated CT values comparable to high-yielding conventional primers, demonstrating their efficiency in amplifying AT-rich targets.[1][5][6] Again, the LNA-3' and LNA-Even designs did not show a similar improvement in CT values.[1][5][6]
Sequencing Performance: Phred Q30 Counts
| Primer Type | Average Phred Q30 Count | Percentage Improvement over Standard |
| Standard DNA | ~300 | - |
| LNA-5' | ~480 | 60% |
| LNA-3' | ~290 | -3% |
| LNA-Even | ~280 | -7% |
Note: Data is synthesized from the findings of Levin et al. (2006) for illustrative purposes.[1][5][6]
qPCR Performance: Cycle Threshold (CT)
| Primer Type | Average CT Value | Performance Comparison |
| Standard DNA (poorly performing) | Higher CT (indicating lower efficiency) | Less efficient |
| LNA-5' | Lower CT (comparable to high-yielding primers) | High efficiency |
| LNA-3' | No significant improvement over standard | Less efficient |
| LNA-Even | No significant improvement over standard | Less efficient |
Note: Data is synthesized from the findings of Levin et al. (2006) for illustrative purposes.[1][5][6]
The Mechanism of LNA Action in AT-Rich Regions
The enhanced performance of LNA primers in AT-rich regions stems from their unique structural properties. The locked ribose conformation pre-organizes the phosphate (B84403) backbone, reducing the entropic penalty of hybridization and leading to more stable duplex formation.[1][2][3] This increased stability is particularly beneficial in AT-rich sequences, which have fewer hydrogen bonds compared to GC-rich regions.
Figure 1. Comparison of standard and LNA primer hybridization in AT-rich regions.
Experimental Protocols
The following is a summary of the experimental protocols used to generate the comparative data.
Primer Design
-
Standard DNA Primers: Designed for AT-rich regions of human disease genes with predicted melting temperatures that were intentionally low to ensure poor performance for a robust comparison.[2]
-
LNA-Modified Primers: The same base sequences as the standard primers were used, but with the incorporation of three LNA bases in one of three patterns:
PCR for Sequencing Template Generation
-
Reaction Mix: 200 nM of each PCR primer, 165 ng of genomic DNA, and 1.25 U of AccuPrime Taq DNA Polymerase with the corresponding buffer and dNTPs.[2]
-
Thermal Cycling:
-
Product Verification: PCR products were visualized on a 1.5% agarose (B213101) gel with ethidium (B1194527) bromide.[2]
Real-Time PCR
-
Reaction Mix: Master mixes were prepared containing all components, including the appropriate reverse primer, for comparison of different forward primers.[2]
-
Thermal Cycling:
-
Data Analysis: The cycle threshold (CT) was defined as the cycle at which the fluorescence signal surpassed a set threshold.[1] A dissociation curve analysis was performed after each run to confirm product specificity.[1][2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proceedings.science [proceedings.science]
- 4. metabion.com [metabion.com]
- 5. Position-dependent effects of locked nucleic acid (LNA) on DNA sequencing and PCR primers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unlocking the Potential of Oligonucleotide Therapeutics: A Comparative Guide to Cytotoxicity of LNA-Modified Oligonucleotides
For researchers, scientists, and drug development professionals, the selection of chemically modified oligonucleotides is a critical step in the development of effective and safe therapeutics. This guide provides an objective comparison of the cytotoxicity of Locked Nucleic Acid (LNA)-modified oligonucleotides against other common modifications, supported by experimental data, to aid in this crucial decision-making process.
The therapeutic promise of oligonucleotides is vast, yet their clinical translation is often hampered by off-target effects and cytotoxicity. Chemical modifications are employed to enhance stability, binding affinity, and nuclease resistance, but these alterations can also significantly impact the safety profile of the oligonucleotide. Among the various modifications, LNA has garnered significant attention for its ability to dramatically increase the binding affinity of oligonucleotides to their target RNA. However, this enhanced affinity has been linked to an increased potential for cytotoxicity, particularly hepatotoxicity.
This guide delves into a comparative analysis of LNA-modified oligonucleotides versus other widely used modifications such as 2'-O-methoxyethyl (2'-MOE), 2'-O-methyl (2'-OMe), and phosphorodiamidate morpholino oligomers (PMOs or Morpholinos), with a focus on their cytotoxic profiles.
Quantitative Comparison of Cytotoxicity
To facilitate a clear comparison, the following tables summarize key quantitative data from preclinical studies. These data highlight the differences in potency and toxicity associated with various oligonucleotide modifications.
| Modification | Target | In Vitro IC50 (mRNA Reduction) | In Vivo Efficacy (ED50, mg/kg) | Reference |
| LNA (3-12-3 gapmer) | TRADD mRNA | 1.6 nM | 4 mg/kg | [1] |
| 2'-MOE (3-12-3 gapmer) | TRADD mRNA | 27 nM | 9 mg/kg | [1] |
| LNA (4-10-4 gapmer) | TRADD mRNA | 35 nM | 13 mg/kg | [1] |
| 2'-MOE (4-10-4 gapmer) | TRADD mRNA | 27 nM | 9 mg/kg | [1] |
Table 1: In Vitro and In Vivo Potency of LNA- vs. 2'-MOE-Modified Antisense Oligonucleotides. Data from Swayze et al., 2006.[1] The IC50 values represent the concentration required to achieve 50% reduction of the target mRNA in cell culture, while ED50 values represent the estimated dose required for 50% target reduction in mouse liver.
| Modification | Dose (µmol/kg) | Mean AST (U/L) ± SD | Mean ALT (U/L) ± SD | Reference |
| LNA (3-12-3 gapmer) | 4.5 | >10-fold increase | >100-fold increase | [1] |
| 2'-MOE (3-12-3 gapmer) | 4.5 | Normal Range | Normal Range | [1] |
| LNA (4-10-4 gapmer) | 4.5 | >10-fold increase | >10-fold increase | [1] |
| 2'-MOE (4-10-4 gapmer) | 4.5 | Normal Range | Normal Range | [1] |
| LNA (Mismatch Control) | 4.5 | >10-fold increase | >100-fold increase | [1] |
| 2'-MOE (Mismatch Control) | 4.5 | Normal Range | Normal Range | [1] |
Table 2: In Vivo Hepatotoxicity of LNA- vs. 2'-MOE-Modified Antisense Oligonucleotides in Mice. Data from Swayze et al., 2006.[1] Aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) levels were measured in plasma after twice-weekly dosing for three weeks. Significant elevations in these liver enzymes are indicative of hepatotoxicity.
Studies have shown that while LNA-modified oligonucleotides can be up to 5-fold more potent in reducing target mRNA in mouse liver compared to their 2'-MOE counterparts, they also induce profound hepatotoxicity.[1][2] This toxicity is characterized by elevated serum transaminases, increased organ weights, and histopathological evidence of hepatocellular damage.[1][2] Notably, this hepatotoxicity is not always dependent on the specific gene target, as mismatch control LNA sequences have also been shown to cause liver damage.[1][2]
In contrast, Morpholino oligonucleotides are generally considered to be non-toxic.[3] Their uncharged backbone minimizes interaction with cellular proteins, a common source of toxicity for other antisense types like phosphorothioates.[3] While direct, side-by-side quantitative cytotoxicity comparisons with LNA-modified oligonucleotides are limited in the public domain, the extensive use of Morpholinos in developmental biology at high concentrations without adverse effects underscores their favorable safety profile.[3]
For 2'-O-methyl (2'-OMe) modified oligonucleotides, studies indicate that they possess reduced non-specific effects compared to first-generation phosphorothioate (B77711) oligonucleotides.[4] The cytotoxicity of 2'-OMe-modified oligonucleotides appears to be highly dependent on their sequence and secondary structure, with stable hairpin structures being more likely to be cytotoxic.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cytotoxicity studies. Below are protocols for key assays used to evaluate the cytotoxic effects of modified oligonucleotides.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantitatively measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, serving as an indicator of cytotoxicity.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Treat the cells with varying concentrations of the modified oligonucleotides. Include vehicle-only controls (negative control) and a lysis control (positive control, treated with a lysis buffer to induce maximum LDH release).
-
Incubation: Incubate the plate for a period determined by the experimental design (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate, cofactor, and dye).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The LDH in the supernatant will catalyze a reaction that results in a colored formazan (B1609692) product.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay for Apoptosis
The TUNEL assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Culture and treat cells with modified oligonucleotides on coverslips or in chamber slides. Include positive (e.g., DNase I treated) and negative (no TdT enzyme) controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100) to allow entry of the labeling reagents into the nucleus.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.
-
Detection:
-
For fluorescently-labeled dUTPs, the signal can be directly visualized.
-
For BrdUTP, an anti-BrdU antibody conjugated to a fluorescent dye is used for detection.
-
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI or Hoechst to visualize all cells.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence from the incorporated labeled dUTPs. Quantify the percentage of TUNEL-positive cells.
Visualizing the Mechanisms
To better understand the processes involved in oligonucleotide-induced cytotoxicity and the experimental procedures used to assess it, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. izfs.org [izfs.org]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
LNA/DNA Chimeras vs. Other Gapmers: A Comparative Guide to RNase H Activation and Performance
For researchers, scientists, and drug development professionals, the selection of antisense oligonucleotide (ASO) chemistry is a critical decision that balances potency, stability, and safety. This guide provides an objective comparison of Locked Nucleic Acid (LNA)/DNA chimeric gapmers with other common gapmer designs, focusing on their ability to activate RNase H and their overall therapeutic potential. The information is supported by experimental data, detailed protocols, and clear visualizations to aid in the design and evaluation of next-generation antisense therapies.
Gapmer ASOs are synthetic strands of nucleic acids designed to bind to a specific messenger RNA (mRNA) target. They typically feature a central "gap" of DNA nucleotides, which is flanked by "wings" of modified nucleotides. This chimeric structure is key to their function: the modified wings provide high binding affinity to the target RNA and protect the oligonucleotide from degradation by nucleases, while the DNA/RNA hybrid formed at the gap region is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand, leading to gene silencing.[1][2]
The choice of chemical modification in the wings significantly impacts the ASO's properties. LNA, 2'-O-methoxyethyl (2'-MOE), and 2',4'-constrained ethyl (cEt) are among the most advanced modifications, each offering a unique profile of binding affinity, nuclease resistance, and RNase H activation.
Caption: Mechanism of action for a gapmer antisense oligonucleotide.
Comparative Performance Data
The efficacy of a gapmer ASO is determined by several key parameters: its binding affinity for the target RNA, its ability to recruit and activate RNase H, its resistance to degradation by cellular nucleases, and its overall potency and safety profile in vivo.
Binding Affinity (Melting Temperature, Tm)
Higher binding affinity, often measured as an increase in the melting temperature (Tm) of the ASO-RNA duplex, is a primary advantage of advanced chemical modifications. LNA provides the most substantial increase in thermal stability per modification.
| Modification | ΔTm per Modification (°C) | Reference |
| LNA | +1.5 to +5 | [1][3] |
| 2'-MOE | +0.9 to +2 | [1][4] |
| 2'-O-Methyl | < +1 | [3] |
RNase H Activation and In Vitro Potency
Effective RNase H activation is crucial for the mechanism of action. While high affinity is beneficial, the conformation of the DNA/RNA hybrid is also critical. LNA's rigid structure requires a slightly longer DNA gap for full RNase H activity compared to more flexible modifications like 2'-O-Methyl.[3] However, the superior binding affinity of LNA often translates into significantly higher potency, as reflected by lower IC50 values (the concentration required to inhibit 50% of gene expression).
| Gapmer Chemistry | Minimum DNA Gap for Full Activation | In Vitro Potency (IC50) | Reference |
| LNA/DNA | 7–8 nucleotides | ~0.4 nM | [3][5] |
| 2'-O-Methyl/DNA | 6 nucleotides | ~220 nM | [3][5] |
| Phosphorothioate (B77711) (PS) DNA | N/A (fully DNA) | ~70 nM | [5] |
Note: IC50 values are for a specific target (VR1 receptor) and can vary significantly depending on the target sequence, cell type, and delivery method.[5]
Nuclease Resistance and Stability
The flanking wings protect the internal DNA gap from exonucleases, increasing the ASO's half-life in biological fluids. LNA modifications, particularly when combined with a phosphorothioate (PS) backbone, provide excellent stability.
| Gapmer Chemistry | Half-life (t1/2) in Human Serum | Reference |
| LNA/DNA (3 LNA wings) | ~15 hours | [3] |
| 2'-O-Methyl/DNA | ~12 hours | [3] |
| Phosphorothioate (PS) DNA | ~10 hours | [3] |
| Unmodified DNA | ~1.5 hours | [3] |
In Vivo Potency and Toxicity
In animal models, the high affinity of LNA ASOs can lead to a 5-fold increase in potency compared to their 2'-MOE counterparts.[6] However, this increased potency is often associated with a significant risk of dose-dependent hepatotoxicity, characterized by elevated serum transaminases.[6][7] This toxicity is thought to be related to RNase H1-dependent cleavage of off-target RNAs.[8] In contrast, 2'-MOE and cEt gapmers generally exhibit a better safety profile.[4][9]
| Gapmer Chemistry | In Vivo Potency (ED50, mouse liver) | Key In Vivo Observation | Reference |
| LNA/DNA | ~2 mg/kg | High potency, but significant risk of hepatotoxicity. | [6][10] |
| 2'-MOE/DNA | ~9.5 mg/kg | Good potency with a favorable safety profile. | [6][10] |
| cEt/DNA | ~2.4 mg/kg | Potency similar to LNA but with a much-improved safety profile. | [9][10] |
Experimental Design and Workflows
The comparison of different gapmer chemistries follows a structured experimental workflow, from initial design to in vivo validation.
Caption: A standard workflow for comparing different ASO gapmer chemistries.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of ASO performance.
In Vitro RNase H Cleavage Assay
This assay directly measures the ability of a gapmer to induce RNase H-mediated cleavage of a target RNA.
-
Substrate Preparation: Synthesize a target RNA (e.g., a short, fluorescently labeled RNA oligonucleotide or a full-length mRNA transcript) and the panel of gapmer ASOs to be tested (e.g., LNA, 2'-MOE, DNA controls).
-
Hybridization: Anneal the ASO to the target RNA by incubating them together in an appropriate buffer (e.g., 20 mM Tris-HCl, 20 mM KCl) at a specified molar ratio (e.g., 5-fold excess of ASO).[11] This is typically done by heating to 90°C and slowly cooling to room temperature.
-
Enzyme Reaction: Initiate the cleavage reaction by adding RNase H enzyme (e.g., E. coli or human RNase H1) and required cofactors (e.g., MgCl2). Incubate the reaction at 37°C.[11]
-
Time Points: Take aliquots of the reaction at various time points (e.g., 0, 5, 10, 30 minutes) and quench the reaction by adding a chelating agent like EDTA.
-
Analysis: Separate the full-length RNA substrate from the cleavage products using denaturing polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis for longer transcripts.[11]
-
Quantification: Visualize the RNA bands by staining (e.g., ethidium (B1194527) bromide, SYBR Gold) and quantify the band intensities. Calculate the percentage of cleaved RNA over time to determine the cleavage rate for each gapmer.[11]
Thermal Melting (Tm) Analysis
This experiment quantifies the thermal stability of the ASO-RNA duplex, which is a direct measure of binding affinity.
-
Sample Preparation: Mix the ASO and its complementary target RNA in a buffer solution (e.g., saline-sodium citrate (B86180) buffer).
-
Measurement: Use a UV-Vis spectrophotometer equipped with a thermal controller. Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 0.5°C/minute).
-
Data Analysis: As the duplex melts into single strands, the absorbance will increase (hyperchromic effect). The Tm is the temperature at which 50% of the duplexes have dissociated. This is determined by finding the maximum of the first derivative of the melting curve.
Cell-Based ASO Activity Assay (IC50 Determination)
This assay measures the functional potency of an ASO in a cellular context.
-
Cell Culture: Plate cells (e.g., HeLa, A549, or a specific disease-relevant cell line) in 96-well plates and allow them to adhere overnight.
-
Transfection: Prepare serial dilutions of the ASOs. Transfect the ASOs into the cells using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[12] Include a negative control (e.g., scrambled sequence ASO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for ASO uptake and target mRNA knockdown.
-
RNA Extraction and Analysis: Harvest the cells, extract total RNA, and perform reverse transcription quantitative PCR (RT-qPCR) to measure the expression level of the target mRNA relative to a housekeeping gene.
-
Data Analysis: Normalize the target mRNA levels to the housekeeping gene and then to the untreated control. Plot the percentage of remaining mRNA against the ASO concentration and fit the data to a dose-response curve to calculate the IC50 value.
Balancing Efficacy and Safety
The development of ASO therapeutics requires a careful balancing of desired properties. While LNA offers unparalleled potency, its narrow therapeutic index due to potential toxicity is a major consideration. Chemistries like 2'-MOE and cEt provide a more favorable balance, offering robust activity with an improved safety profile.
Caption: Relationship between ASO properties and therapeutic profile.
References
- 1. books.rsc.org [books.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Sensitive In Vitro Approach to Assess the Hybridization-Dependent Toxic Potential of High Affinity Gapmer Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antisense part III: chemistries [cureffi.org]
LNA Probes Outpace Traditional DNA Probes in Hybridization Kinetics, Offering Enhanced Stability and Specificity
For researchers, scientists, and drug development professionals seeking to enhance the performance of nucleic acid hybridization assays, Locked Nucleic Acid (LNA) probes present a significant advancement over traditional DNA probes. The core advantage of LNA probes lies in their superior hybridization kinetics, characterized by dramatically increased binding affinity and thermal stability, which translates to faster, more specific, and more reliable results in a variety of applications, including in situ hybridization (ISH), qPCR, and microarrays.
Locked Nucleic Acids are a class of high-affinity RNA analogs where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing through a methylene (B1212753) bridge.[1][2] This structural modification pre-organizes the probe for hybridization, leading to a more rapid and stable duplex formation with complementary DNA or RNA targets compared to conventional DNA probes.[2]
Quantitative Comparison: LNA vs. DNA Probe Hybridization Kinetics
Experimental data consistently demonstrates the superior performance of LNA probes in terms of thermal stability and binding affinity. The incorporation of LNA monomers significantly increases the melting temperature (Tm) of a probe, typically by 2-8°C per LNA modification, allowing for the use of shorter probes while maintaining high thermal stability.[2][3]
While the association rates (k_on) for both LNA and DNA probes are generally fast, second-order reactions, the key differentiator lies in the dissociation rates (k_off). LNA-containing duplexes exhibit significantly slower dissociation rates, contributing to their enhanced stability.
| Parameter | Traditional DNA Probes | LNA Probes | Key Advantages of LNA Probes |
| Melting Temperature (T_m) | Sequence and length dependent | Increased by 2-8°C per LNA monomer[2][3] | Higher specificity, allows for shorter probe design. |
| Association Rate (k_on) | Fast, ~2x10⁷ M⁻¹s⁻¹ | Fast, ~2x10⁷ M⁻¹s⁻¹ | Comparable on-rates. |
| Dissociation Rate (k_off) | Relatively faster | Significantly slower | Increased duplex stability and target affinity. |
| Dissociation Constant (K_d) | Higher (e.g., 10 nM for a DNA-DNA octamer duplex) | Lower (e.g., 0.3 nM for a DNA-LNA octamer duplex with three LNAs)[4] | Higher binding affinity and sensitivity. |
| Specificity | Good | Excellent, capable of single-nucleotide mismatch discrimination[1][2] | Superior for allele-specific detection and closely related sequences. |
| Probe Length | Typically 20-30 nucleotides or longer | Can be shorter (e.g., 14-25 nucleotides) while maintaining high T_m[1][2] | Better target accessibility and cell permeability.[5] |
Visualizing the Hybridization Advantage
The structural difference between DNA and LNA probes and its impact on hybridization can be visualized as follows:
Caption: Comparison of DNA and LNA probe hybridization to a target sequence.
Experimental Protocols
A common method to determine hybridization kinetics is through fluorescence-based assays, often performed using a stopped-flow instrument or a real-time fluorescence plate reader.
Generalized Protocol for Measuring Hybridization Kinetics via Fluorescence
-
Probe and Target Preparation:
-
Synthesize the DNA or LNA probe with a fluorescent label (e.g., FAM) at one end and a quencher at the other, or use intercalating dyes.
-
Synthesize the complementary target oligonucleotide.
-
Purify all oligonucleotides (e.g., by HPLC).
-
Accurately determine the concentration of probe and target solutions using UV-Vis spectrophotometry.
-
-
Instrumentation Setup:
-
Use a stopped-flow apparatus or a fluorescence plate reader capable of rapid mixing and kinetic measurements.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore.
-
Equilibrate the instrument and all solutions to the desired reaction temperature (e.g., 25°C).[4]
-
-
Kinetic Measurement:
-
Rapidly mix equal volumes of the probe and target solutions in the reaction chamber.
-
Record the fluorescence signal over time. The hybridization of the probe to the target will result in a change in fluorescence intensity.
-
Perform control experiments, including buffer-only controls and measurements with non-complementary sequences.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of time.
-
Fit the kinetic data to a second-order reaction model to determine the observed rate constant (k_obs).
-
The association rate constant (k_on) can be derived from the slope of a plot of k_obs versus the concentration of the excess binding partner.
-
The dissociation rate (k_off) can be measured in separate experiments, for instance, by adding a large excess of an unlabeled competitor strand to the pre-formed fluorescent duplex and monitoring the decrease in fluorescence over time.
-
Calculate the dissociation constant (K_d) from the ratio of k_off/k_on.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining hybridization kinetics.
Caption: A typical experimental workflow for determining hybridization kinetics.
Conclusion
The enhanced hybridization kinetics of LNA probes, driven by their pre-organized structure, results in significantly improved performance over traditional DNA probes. The increased thermal stability and binding affinity allow for more specific and sensitive assays, even with shorter probe sequences. For researchers and professionals in drug development, the adoption of LNA probe technology can lead to more robust and reliable experimental outcomes, accelerating research and development efforts.
References
- 1. LNA-based in situ hybridization detection of mRNAs in embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]
- 3. microsynth.com [microsynth.com]
- 4. Stopped-flow kinetics of locked nucleic acid (LNA)-oligonucleotide duplex formation: studies of LNA-DNA and DNA-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dramatically improved RNA in situ hybridization signals using LNA-modified probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LNA, PNA, and Morpholino Oligonucleotides for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic medicine and functional genomics, the ability to modulate gene expression in vivo is paramount. Antisense oligonucleotides (ASOs) and their analogs have emerged as powerful tools for this purpose. This guide provides an objective comparison of three leading oligonucleotide analogs: Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), and Morpholino phosphorodiamidate oligomers (Morpholinos). We will delve into their chemical structures, mechanisms of action, and key performance metrics for in vivo applications, supported by experimental data and detailed protocols.
At a Glance: A Comparative Overview
| Feature | Locked Nucleic Acid (LNA) | Peptide Nucleic Acid (PNA) | Morpholino |
| Backbone Chemistry | Modified RNA with a methylene (B1212753) bridge locking the ribose ring.[1] | Polyamide backbone of repeating N-(2-aminoethyl)glycine units.[2][3] | Phosphorodiamidate linkages and morpholine (B109124) rings instead of sugar-phosphate backbone.[4] |
| Charge | Anionic (negatively charged) | Neutral | Neutral |
| Primary Mechanism of Action | RNase H-dependent degradation of target RNA (gapmers); Steric hindrance.[5][6] | Primarily steric hindrance of translation or transcription; can also modulate splicing.[7][8][9] | Steric hindrance of translation or pre-mRNA splicing.[10][11] |
| Nuclease Resistance | High, conferred by the locked ribose structure.[12][13] | Very high, due to the unnatural peptide backbone.[14][15] | Extremely high, resistant to nucleases and proteases.[16] |
| Binding Affinity (Tm) | Very high, with an increase of +2 to +10°C per LNA monomer compared to DNA/RNA.[17] | Very high, due to the neutral backbone eliminating electrostatic repulsion.[15] | High, though generally requires longer oligomers (25-base) for optimal binding.[18] |
Chemical Structures and Mechanisms of Action
The unique chemical architecture of each oligonucleotide analog dictates its mode of action and in vivo behavior.
Locked Nucleic Acid (LNA)
LNAs are RNA analogs where a methylene bridge connects the 2'-oxygen and 4'-carbon of the ribose sugar, "locking" it in an A-form helical conformation.[1][13][19] This pre-organization enhances binding affinity and nuclease resistance.
LNAs most commonly employ an RNase H-mediated mechanism. "Gapmer" designs, with a central DNA-like gap flanked by LNA "wings," bind to the target mRNA.[20] This DNA/RNA hybrid is recognized and cleaved by RNase H, leading to gene silencing.[5]
References
- 1. research.vt.edu [research.vt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Delivery of Antisense Oligonucleotides to the Mouse Retina - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Morpholino antisense oligonucleotides: tools for investigating vertebrate development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified internucleoside linkages for nuclease-resistant oligonucleotides - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00136H [pubs.rsc.org]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Morpholinos and PNAs compared | Semantic Scholar [semanticscholar.org]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. researchgate.net [researchgate.net]
- 11. research.vt.edu [research.vt.edu]
- 12. Nuclease Resistance Design and Protocols [genelink.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved In Vivo Metabolic Stability and Silencing Efficacy of siRNAs with Phosphorothioate Linkage-Free, GalNAc-Conjugated Sense Strands Containing Morpholino-LNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vivo tumor growth inhibition and biodistribution studies of locked nucleic acid (LNA) antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gene Silencing Efficiency: A Comparative Guide to LNA-Based Antisense Oligonucleotides
In the landscape of gene silencing technologies, Locked Nucleic Acid (LNA)-based antisense oligonucleotides (ASOs) have emerged as a powerful tool for researchers, scientists, and drug development professionals. Their enhanced binding affinity and nuclease resistance offer significant advantages in potency and durability of effect. This guide provides an objective comparison of LNA-based ASOs with other gene silencing alternatives, supported by experimental data and detailed protocols to validate their efficiency.
LNA-Based ASOs vs. Alternative Gene Silencing Technologies
LNA ASOs offer a distinct mechanism of action and performance profile compared to other widely used gene silencing tools like small interfering RNAs (siRNAs) and older generations of ASOs, such as those with 2'-O-methoxyethyl (2'-MOE) modifications.
Mechanism of Action:
LNA ASOs are synthetic single-stranded nucleic acid analogs that bind to a target mRNA through Watson-Crick base pairing. This binding can lead to gene silencing through two primary mechanisms:
-
RNase H-mediated degradation: "Gapmer" LNA ASOs, which feature a central DNA "gap" flanked by LNA "wings," recruit RNase H to cleave the RNA strand of the ASO:mRNA duplex, leading to mRNA degradation.[1][2][3]
-
Steric hindrance: Fully modified LNA ASOs can physically block the translational machinery or alter pre-mRNA splicing without degrading the target RNA.[3]
In contrast, siRNAs are double-stranded RNA molecules that utilize the RNA-induced silencing complex (RISC) to guide the cleavage of the target mRNA.[4][5]
Performance Comparison:
The choice between LNA ASOs and other technologies often depends on the specific application, target, and desired outcome.
| Feature | LNA-Based ASOs | siRNA | 2'-MOE ASOs |
| Potency | High; often show increased potency compared to other ASOs.[6][7] | High | Moderate to High |
| Specificity | High, but off-target effects need careful evaluation.[8][9][10][11][12] | High, but can have off-target effects.[13] | High |
| In Vivo Stability | High due to chemical modifications.[14] | Lower; often requires delivery vehicles.[4] | High |
| Delivery | Can be delivered "naked" (gymnotic delivery) in vitro and in vivo.[15][16][17] | Typically requires lipid-based or nanoparticle formulations for delivery.[4][] | Often requires delivery vehicles. |
| Toxicity | Can exhibit hepatotoxicity at higher doses.[6][14] | Can trigger immune responses.[] | Generally well-tolerated.[6] |
| Mechanism | RNase H-mediated degradation or steric hindrance.[3] | RISC-mediated cleavage.[4] | Primarily RNase H-mediated degradation. |
Experimental Protocols for Validating Gene Silencing Efficiency
Rigorous validation of LNA ASO efficiency is crucial. This involves quantifying the reduction of the target gene at both the mRNA and protein levels, as well as assessing potential off-target effects.
In Vitro Transfection of LNA-Based ASOs
Objective: To introduce LNA ASOs into cultured cells to assess gene silencing.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density to reach 60-80% confluency at the time of transfection.
-
ASO Preparation: Dilute LNA ASOs in serum-free medium.
-
Transfection Reagent: Use a suitable transfection reagent (e.g., lipid-based) or opt for "gymnotic" delivery where naked ASOs are added directly to the culture medium, particularly for cell lines amenable to this method.[15][17] For gymnotic delivery, higher ASO concentrations and longer incubation times are typically required.[16]
-
Transfection: Add the ASO-transfection reagent complex or naked ASO to the cells and incubate for the desired period (typically 24-72 hours).
-
Controls: Include a non-targeting or scrambled sequence ASO as a negative control to account for non-specific effects of the oligonucleotide.[15]
Quantitative Real-Time PCR (qPCR) for mRNA Level Quantification
Objective: To measure the reduction in target mRNA levels following ASO treatment.
Methodology:
-
RNA Extraction: Isolate total RNA from treated and control cells using a standard method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for the target gene and a reference gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method. A significant decrease in the target mRNA level in ASO-treated cells compared to controls indicates successful silencing.
Western Blotting for Protein Level Quantification
Objective: To confirm that the reduction in mRNA levels translates to a decrease in the target protein.
Methodology:
-
Protein Extraction: Lyse treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH). Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize protein bands using a chemiluminescent substrate.
-
Densitometry: Quantify band intensity to determine the relative protein expression.
Evaluation of Off-Target Effects
Objective: To assess whether the LNA ASO is silencing unintended genes.
Methodology:
-
In Silico Analysis: Use bioinformatics tools to predict potential off-target genes with sequence complementarity to the ASO.[8]
-
Microarray or RNA-Seq: Perform whole-transcriptome analysis on RNA from ASO-treated and control cells to identify genome-wide changes in gene expression.[8][11]
-
Validation: Validate potential off-target effects identified from microarray or RNA-Seq data using qPCR.
Case Study: Targeting the Androgen Receptor (AR) in Prostate Cancer
LNA ASOs have been developed to target the Androgen Receptor (AR), a key driver of prostate cancer. The goal is to reduce AR expression and thereby inhibit tumor growth.
Data Presentation
For clear comparison of gene silencing efficiency, quantitative data should be summarized in tables.
Table 1: In Vitro Silencing of Target Gene X with LNA ASO vs. siRNA
| Treatment (50 nM) | Target X mRNA Level (% of Control) | Target X Protein Level (% of Control) | Cell Viability (%) |
| Scrambled Control | 100 ± 5 | 100 ± 8 | 98 ± 2 |
| LNA ASO | 15 ± 3 | 25 ± 5 | 95 ± 4 |
| siRNA | 20 ± 4 | 30 ± 6 | 85 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Dose-Response of LNA ASO on Target Gene Y Expression
| LNA ASO Concentration (nM) | Target Y mRNA Level (% of Control) | IC50 (nM) |
| 0 | 100 ± 6 | |
| 1 | 85 ± 5 | |
| 5 | 55 ± 7 | 8.2 |
| 10 | 30 ± 4 | |
| 25 | 18 ± 3 | |
| 50 | 12 ± 2 |
IC50 value was calculated from the dose-response curve.
Conclusion
Validating the gene silencing efficiency of LNA-based ASOs requires a multi-faceted approach, encompassing in vitro and in vivo experiments, quantification at both the mRNA and protein levels, and a thorough assessment of off-target effects. By following rigorous experimental protocols and presenting data in a clear, comparative format, researchers can confidently assess the performance of LNA ASOs and leverage their potential for both basic research and therapeutic development. The superior potency and stability of LNA ASOs make them a compelling choice, though careful consideration of potential toxicity is warranted.
References
- 1. Delivery of oligonucleotide‐based therapeutics: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonviral delivery systems for antisense oligonucleotide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Direct comparison of the specificity of gene silencing using antisense oligonucleotides and RNAi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of LNA-guanosine 3'-CE phosphoramidite: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
LNA-guanosine 3'-CE phosphoramidite (B1245037) is a crucial building block in oligonucleotide synthesis. Proper management of its waste is paramount to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of LNA-guanosine 3'-CE phosphoramidite and associated waste streams, in line with standard laboratory safety protocols and regulatory requirements.
I. Hazard Identification and Regulatory Compliance
The primary hazard associated with this compound, as indicated by its Safety Data Sheet (SDS), is its potential to cause long-lasting harmful effects to aquatic life.[1] Therefore, it is imperative to prevent its release into the environment.
Disposal of this chemical is governed by local, regional, and national regulations for hazardous waste.[1] All personnel handling this substance must be familiar with their institution's specific hazardous waste management program, which is typically overseen by the Environmental Health and Safety (EHS) department.
II. Waste Segregation and Collection
Proper segregation of waste at the source is critical to ensure safe handling and disposal. This compound waste should be categorized and collected as follows:
-
Solid Waste:
-
Unused or Expired this compound: The original vial or a compatible, clearly labeled container.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and gloves that have come into direct contact with the phosphoramidite powder. These should be collected in a designated, lined container.
-
-
Liquid Waste:
-
Phosphoramidite Solutions: Any solutions containing this compound, typically in an organic solvent like acetonitrile. This waste stream is common in oligonucleotide synthesis.[2][3]
-
Rinsate from Empty Containers: The solvent used to rinse empty phosphoramidite containers must be collected as hazardous waste.[4][5][6]
-
Key Operational Protocols:
-
Container Compatibility: Use containers made of materials compatible with the chemical waste. For phosphoramidite solutions in acetonitrile, high-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[7]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents present. Chemical formulas or abbreviations are not acceptable.[4][7] The date of waste generation and the principal investigator's name should also be included.[7]
-
Storage: Waste containers must be kept securely closed except when adding waste.[4][5] They should be stored in a designated satellite accumulation area within the laboratory, segregated from incompatible materials.[4][7]
III. Step-by-Step Disposal Procedures
1. Unused or Expired this compound (Solid):
- Ensure the original container is tightly sealed.
- If the original container is compromised, transfer the solid to a new, compatible container.
- Label the container as "Hazardous Waste" and list "this compound".
- Store in the designated hazardous waste accumulation area.
- Arrange for pickup through your institution's EHS department or licensed waste disposal service.
2. Contaminated Solid Waste (e.g., pipette tips, gloves):
- Collect all contaminated solid waste in a designated, leak-proof container lined with a durable plastic bag.
- Label the container as "Hazardous Waste" and describe the contents (e.g., "Solid waste contaminated with this compound").
- When the container is full, securely seal the bag and the container.
- Store and arrange for pickup as per institutional protocols.
3. Liquid Waste from Oligonucleotide Synthesis:
- Collect all liquid waste containing this compound, including washings from the synthesis process, in a designated, solvent-compatible waste container.[2]
- Do not mix with incompatible waste streams.
- Label the container as "Hazardous Waste" and list all chemical components and their approximate concentrations (e.g., "Acetonitrile, this compound").
- Keep the container tightly sealed and stored in a secondary containment tray in a well-ventilated area.
- Schedule a waste pickup with your EHS department.
4. Empty this compound Containers:
- To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetonitrile).[4][5][6]
- Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [4][5][6]
- After triple-rinsing, allow the container to air dry in a fume hood.
- Deface or remove the original chemical label.[4][5]
- The triple-rinsed, dried, and defaced container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policy.
IV. Emergency Procedures
In the event of a spill, consult the Safety Data Sheet and your institution's emergency response protocols. For a small spill of solid phosphoramidite, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, use an appropriate absorbent material, collect the contaminated material, and dispose of it as hazardous waste.
V. Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Logistical Information for Handling LNA-Guanosine 3'-CE Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of LNA-guanosine 3'-CE phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial to mitigate risks and ensure the well-being of laboratory personnel and the protection of the environment.
While the specific Safety Data Sheet (SDS) for LNA-guanosine 3'-CE phosphoramidite may indicate minimal immediate hazards, it is best practice to handle all phosphoramidites with a high degree of caution due to their reactivity, especially with moisture, and the potential for hazards associated with the compound class.[1][2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[2][3]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2][3] |
| Face Shield | Recommended when there is a splash hazard.[3] | |
| Skin Protection | Chemical-Impermeable Gloves | Handle with gloves (e.g., nitrile) that have been inspected prior to use. Dispose of contaminated gloves properly.[2][3] |
| Laboratory Coat | A laboratory coat must be worn.[2] | |
| Respiratory Protection | NIOSH-approved Respirator | Use if ventilation is inadequate or if dust is generated. An N95 or P1 type dust mask may be suitable.[3] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure the safety of laboratory personnel.[2]
Handling Precautions:
-
Handle in a well-ventilated area, preferably within a fume hood.[1][2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands thoroughly after handling.[2]
-
Ensure all reagents and solvents are anhydrous, as phosphoramidites are sensitive to moisture.[2]
Storage Conditions:
-
Keep the container tightly sealed to prevent moisture and air exposure.[2][3]
-
Store in a dry, well-ventilated area at the recommended temperature of -20°C.[2][3]
-
Protect from heat and store away from oxidizing agents.[2][3]
Experimental Protocol: Disposal of this compound Waste
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste in accordance with local, state, and federal regulations.[1] This protocol is intended for small quantities of expired or unused solid waste or residues in empty containers.[1]
Materials:
-
This compound waste
-
Anhydrous acetonitrile (B52724) (ACN)
-
5% aqueous solution of sodium bicarbonate (NaHCO₃)
-
Properly labeled hazardous waste container
Procedure:
-
Dissolution: For solid waste, carefully dissolve the phosphoramidite in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
Quenching/Hydrolysis: Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution.[1] This weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1]
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action must be taken.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Obtain medical attention.[4] |
| Skin Contact | Remove any contaminated clothing. Wash off with soap and plenty of water. Obtain medical attention.[4] |
| Eye Contact | Flush eyes copiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical attention.[4] |
| Ingestion | Rinse mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Obtain medical attention.[4] |
Spill and Leak Procedures:
-
Avoid dust formation.[2]
-
Ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Use personal protective equipment.[2]
-
Absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal.[1]
-
Decontaminate the affected surface with alcohol.[1]
-
Prevent the chemical from entering drains or waterways.[1]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
